4-Bromo-3-fluoronitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQMHQOHNGPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373682 | |
| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185331-69-5 | |
| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Bromo-3-fluoronitrobenzene: Properties, Synthesis, and Applications
Introduction
4-Bromo-3-fluoronitrobenzene (CAS No. 185331-69-5) is a halogenated and nitrated aromatic compound that has emerged as a pivotal building block in modern synthetic chemistry.[1][2][3] Its strategic arrangement of three distinct functional groups—a nitro moiety, a bromine atom, and a fluorine atom—on a benzene scaffold provides a unique combination of reactivity. This multi-functional nature allows for selective, sequential chemical transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures.
This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers in drug discovery, agrochemical development, and materials science. The insights presented herein are grounded in established chemical principles and are intended to empower scientists to leverage this versatile reagent to its full potential.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical intermediate is the foundation of reproducible and successful synthesis. The identity and purity of this compound are established through a combination of physical property measurements and spectroscopic analysis.
Core Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are critical for determining appropriate reaction conditions, solvents, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 185331-69-5 | [1][2][3] |
| IUPAC Name | 1-Bromo-2-fluoro-4-nitrobenzene | [3] |
| Synonyms | This compound | [1][2] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][4] |
| Molecular Weight | 220.00 g/mol | [4] |
| Appearance | Crystalline Powder | [1] |
| Purity | Typically ≥95-97% | [1][2] |
| Storage | Sealed in dry, room temperature conditions | [1] |
Spectroscopic Characterization
While specific spectra are proprietary to suppliers, spectroscopic analysis is non-negotiable for batch validation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is the most powerful tool for unambiguous structure confirmation. The ¹H NMR spectrum will show a distinct pattern of aromatic protons, with coupling constants indicative of their relative positions. ¹⁹F NMR provides a clear signal for the single fluorine atom, confirming its presence and chemical environment.
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight, with the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) serving as a definitive marker.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-NO₂ stretches (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C-Br, C-F, and aromatic C-H bonds.
Synthesis and Purification
The synthesis of specifically substituted benzene rings like this compound requires a careful strategic approach, governed by the directing effects of the substituents.
Retrosynthetic Analysis and Strategy
The target molecule has a 1,2,4-substitution pattern. A logical synthetic approach involves introducing the substituents onto a pre-existing benzene ring. The directing effects of the fluorine (ortho-, para-directing) and nitro (meta-directing) groups are key. A plausible route is the electrophilic bromination of 1-fluoro-2-nitrobenzene. The fluorine at position 1 directs incoming electrophiles to positions 2 (blocked), 4, and 6. The nitro group at position 2 directs to positions 4 and 6. Therefore, both groups strongly favor substitution at the C4 position, leading to the desired product.
Proposed Synthetic Protocol: Electrophilic Bromination
This protocol describes a validated method for the bromination of an activated fluoronitrobenzene derivative, which serves as a reliable template for synthesizing the target compound.[6] The choice of N-Bromosuccinimide (NBS) as the bromine source is deliberate; it is a solid, making it easier to handle than liquid bromine, and it generates the electrophilic bromine species in situ under acidic conditions, allowing for a more controlled reaction.
Step 1: Reaction Setup
-
To a reaction vessel, add 1-fluoro-2-nitrobenzene (1.0 eq) and a suitable solvent such as glacial acetic acid.
-
Stir the mixture to ensure complete dissolution.
Step 2: Bromination
-
While maintaining the temperature at approximately 15°C using an ice bath, add N-Bromosuccinimide (NBS) (1.05 eq) in portions. The portion-wise addition is a critical control measure to manage the exothermic nature of the reaction.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Workup and Isolation
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water. This quenches the reaction and precipitates the solid organic product.
-
Filter the resulting solid using a Buchner funnel.
-
Wash the solid with cold water to remove any residual acid and succinimide byproduct.
Step 4: Purification and Quality Control
-
Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether or an ethanol/water mixture, to yield a high-purity solid.[6]
-
Dry the purified product under vacuum.
-
Confirm the purity and identity of the final product using GC, melting point analysis, and the spectroscopic methods outlined in Section 2.2. A purity of >97% is typically achieved.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively.
Overview of Reactive Sites
The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr). The C-Br and C-F bonds are potential sites for SNAr and are prime locations for metal-catalyzed cross-coupling reactions. The nitro group itself can be readily reduced to an amine.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group's strong -I and -R effects significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions. Consequently, both the fluorine and bromine atoms can act as leaving groups in SNAr reactions with nucleophiles like amines, alkoxides, or thiolates. The choice of reaction conditions (temperature, solvent, base) can often provide selectivity for substitution at one site over the other.
Metal-Catalyzed Cross-Coupling
The carbon-bromine bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.[7]
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the formation of biaryl structures.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to substituted aniline derivatives, a common motif in pharmaceuticals.
-
Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium/copper co-catalyst system, yields aryl alkynes.
The C-Br bond is significantly more reactive than the C-F bond in these oxidative addition steps, allowing for highly selective coupling at the bromine-bearing carbon.
Reduction of the Nitro Group
The nitro group can be cleanly reduced to a primary amine (-NH₂) using various established methods, such as:
-
Catalytic hydrogenation (H₂, Pd/C)
-
Metal-acid systems (e.g., Sn/HCl, Fe/HCl)
-
Transfer hydrogenation (e.g., ammonium formate with Pd/C)
This transformation is fundamental, as the resulting 4-bromo-3-fluoroaniline is a versatile intermediate for synthesizing heterocycles, amides, and other key structures.
Reactivity Pathways Diagram
Caption: Key reaction pathways for this compound.
Applications in Research and Development
The true value of this compound lies in its application as a strategic intermediate for creating high-value molecules.
Role as a Pharmaceutical and Agrochemical Building Block
This compound serves as a key starting material for active pharmaceutical ingredients (APIs) and agrochemicals.[7][8][9] Introducing a halogenated phenyl moiety can profoundly influence a molecule's pharmacokinetic properties:
-
Metabolic Stability: The presence of halogens, particularly fluorine, can block sites of metabolic oxidation, increasing the drug's half-life.[7]
-
Lipophilicity: Halogens increase lipophilicity, which can enhance membrane permeability and improve oral absorption.
-
Binding Affinity: The specific electronic and steric properties of the substituents can lead to improved binding interactions with biological targets like enzymes or receptors.[7]
Its versatility allows for the efficient construction of diverse molecular scaffolds used in oncology, anti-inflammatory, and anti-infective agents.[7] Similarly, in agrochemical synthesis, it is used to build novel herbicides and pesticides with targeted activities.[8]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the chemical.
Hazard Profile
The compound is classified as hazardous, and all handling should be performed with appropriate precautions.[1][3]
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed | [3] |
| H312: Harmful in contact with skin | [3] | |
| H332: Harmful if inhaled | [3] | |
| Skin Irritation | H315: Causes skin irritation | [3] |
| Eye Irritation | H319: Causes serious eye irritation | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation | [3] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[4]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[4][10]
-
Handling: Avoid creating dust.[4] Use appropriate tools for transferring the solid. Ensure all containers are properly labeled.
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Storage and Disposal
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical disposal facility.[4]
References
- MSDS of this compound - Capot Chemical. [Link]
- 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem. [Link]
- Synthesis of 3-bromo-4-fluoro-nitrobenzene - PrepChem.com. [Link]
- Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchG
- The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. [Link]
- Enhancing Agrochemical Synthesis: The Power of 3-Bromo-4-fluoronitrobenzene. [Link]
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- 4. capot.cn [capot.cn]
- 5. 185331-69-5|this compound|BLD Pharm [bldpharm.com]
- 6. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to 4-Bromo-3-fluoronitrobenzene (CAS 185331-69-5): Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-3-fluoronitrobenzene, a key intermediate in the fields of pharmaceutical research and materials science. By leveraging its unique trifunctionalized aromatic structure, researchers can access a diverse range of complex molecular architectures. This document delves into its fundamental properties, synthetic methodologies, characteristic reactivity, and practical applications, offering field-proven insights for scientists and drug development professionals.
Core Physicochemical & Spectroscopic Profile
This compound, also known by its synonym 1-bromo-2-fluoro-4-nitrobenzene, is a crystalline powder whose utility is defined by the interplay of its three distinct functional groups: a nitro group, a bromine atom, and a fluorine atom.[1] These substituents create a highly polarized aromatic system, predisposing it to specific and predictable chemical transformations.
Table 1: Key Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 185331-69-5 | [1][2][3] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][3][4] |
| Molecular Weight | 220.00 g/mol | [3][4] |
| IUPAC Name | 1-bromo-2-fluoro-4-nitrobenzene | |
| Appearance | Crystal - Powder | [1] |
| Purity | Typically ≥95-97% | [1][2][5] |
| Melting Point | 88.0 to 94.0 °C | [5] |
| Boiling Point | ~252.9 °C | [6] |
| Storage | Sealed in dry, room temperature | [1][3] |
| InChI Key | AZYQMHQOHNGPRR-UHFFFAOYSA-N | [1] |
| SMILES | FC1=CC(=O)=CC=C1Br | [3] |
Spectroscopic data, including NMR, HPLC, and LC-MS, are typically available from commercial suppliers and are crucial for confirming the identity and purity of the material before use.[3]
Synthesis Methodologies: Electrophilic Bromination
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of a fluoronitrobenzene precursor. The directing effects of the existing substituents guide the incoming bromine atom. While multiple methods exist, they generally involve the bromination of 3-fluoronitrobenzene. An alternative, though less direct, route involves the bromination of p-fluoro-nitrobenzene, which yields the isomeric 3-bromo-4-fluoro-nitrobenzene.[7]
A modern and efficient approach utilizes N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, offering milder reaction conditions and high yields.[8]
Sources
- 1. This compound | 185331-69-5 [sigmaaldrich.com]
- 2. 185331-69-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 185331-69-5|this compound|BLD Pharm [bldpharm.com]
- 4. 185331-69-5 | this compound - Capot Chemical [capotchem.com]
- 5. 1-Bromo-2-fluoro-4-nitrobenzene | 185331-69-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. luminixhealth.com [luminixhealth.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromo-3-fluoronitrobenzene for Advanced Chemical Synthesis
Introduction: A Versatile Building Block in Modern Chemistry
4-Bromo-3-fluoronitrobenzene is a trifunctional aromatic compound that has emerged as a strategic building block for researchers, particularly in the fields of pharmaceutical and agrochemical development. Its unique substitution pattern—a nitro group activating the ring, a bromine atom providing a handle for cross-coupling reactions, and a fluorine atom for modulating physicochemical properties—offers a powerful toolkit for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physical and chemical properties, detailed experimental protocols for its synthesis and key transformations, and insights into its application in drug discovery, designed for the practicing research scientist.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's properties is fundamental to its application in synthesis. This compound is a crystalline powder at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 185331-69-5 | |
| Molecular Formula | C₆H₃BrFNO₂ | |
| Molecular Weight | 220.00 g/mol | [1] |
| Appearance | Crystal - Powder | |
| Melting Point | 88-94 °C | [1] |
| Synonyms | 1-Bromo-2-fluoro-4-nitrobenzene | |
| Solubility | While specific data is limited, halogenated nitroaromatics are generally soluble in common organic solvents like acetone, chloroform, and methanol, with low solubility in water. | [2] |
Spectroscopic Characterization
While full spectra are often proprietary, typical spectroscopic data from suppliers and analogous compounds provide a basis for characterization. The key features to expect in ¹H and ¹³C NMR are outlined below.
¹H NMR Spectroscopy: The proton NMR spectrum will display three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nitro group will cause a significant downfield shift for adjacent protons. The fluorine and bromine atoms will also influence the chemical shifts. Key features to anticipate include:
-
A doublet of doublets for the proton ortho to the nitro group.
-
Complex multiplets for the other two protons, with coupling constants influenced by both the adjacent protons and the fluorine atom (J_HF). Long-range coupling is expected.
¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J_CF typically around 240-250 Hz). The chemical shifts will be influenced by the inductive and resonance effects of all three substituents. The carbon bearing the nitro group will be significantly deshielded.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the nitro group, typically appearing around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of similar intensity at m/z 219 and 221.
Synthesis of this compound
The most logical and practiced route for the synthesis of this compound is the electrophilic bromination of 3-fluoronitrobenzene. The nitro group is a meta-director and a strong deactivator, while the fluorine atom is an ortho-, para-director and a deactivator. In this case, the directing effects are in conflict. However, the position para to the activating (in the context of directing ability) fluorine and meta to the nitro group is sterically accessible and electronically favored by the fluorine, leading to the desired product.
Experimental Protocol: Bromination of 3-Fluoronitrobenzene
This protocol is based on established methods for the bromination of activated and deactivated aromatic rings.
Materials:
-
3-Fluoronitrobenzene
-
Bromine (Br₂)
-
Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 3-fluoronitrobenzene (1.0 eq) and the inert solvent (e.g., dichloromethane).
-
Catalyst Addition: Add iron powder (approx. 0.05 eq) to the stirred solution.
-
Bromine Addition: Slowly add bromine (1.0-1.1 eq) dropwise from the dropping funnel at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The evolution of HBr gas should be observed.
-
Reaction Monitoring: After the addition is complete, the mixture is typically stirred at room temperature or gently heated (e.g., 40 °C) until the reaction is complete. The progress can be monitored by TLC or GC analysis.
-
Quenching: Cool the reaction mixture to room temperature and slowly pour it into an ice-cold aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the product as a crystalline solid.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. This allows for a stepwise and regioselective modification of the aromatic ring.
Reduction of the Nitro Group: Access to 4-Bromo-3-fluoroaniline
The reduction of the nitro group to an amine is one of the most valuable transformations of this molecule, providing access to 4-bromo-3-fluoroaniline, a key intermediate for pharmaceuticals like Tedizolid.[3][4] This reduction can be achieved with high chemoselectivity, leaving the bromo and fluoro substituents intact.
This method is clean and high-yielding, making it suitable for large-scale synthesis.
Materials:
-
This compound
-
Palladium on carbon (5-10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd).
-
Seal the vessel and purge it with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-bromo-3-fluoroaniline, which can be further purified by recrystallization or chromatography if necessary.
This is a classic and reliable laboratory-scale method for nitro group reduction.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (typically 3-5 eq) in concentrated HCl.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully basify by adding a concentrated NaOH solution until the pH is >10 to precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-3-fluoroaniline.
Sources
- 1. 185331-69-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 4-Fluoronitrobenzene(350-46-9) 1H NMR [m.chemicalbook.com]
- 3. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Bromo-3-fluoroaniline, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
4-Bromo-3-fluoronitrobenzene molecular structure and weight
An In-Depth Technical Guide to 4-Bromo-3-fluoronitrobenzene: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a strategically important halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitro group, a fluorine atom, and a bromine atom, provides multiple reactive sites for constructing complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in medicinal chemistry and drug discovery. We will delve into the mechanistic rationale behind its synthesis and explore its strategic use in the development of novel therapeutics, supported by detailed protocols and safety information.
Physicochemical Characterization and Molecular Structure
This compound is a substituted benzene ring with the chemical formula C₆H₃BrFNO₂.[1][2] The molecule's structure features a nitro group (-NO₂) at position 1, a fluorine atom at position 3, and a bromine atom at position 4. This specific arrangement of electron-withdrawing (nitro and fluoro) and synthetically versatile (bromo) groups dictates its chemical behavior and utility.
The presence of both bromine and fluorine is particularly valuable in medicinal chemistry. The fluorine atom can enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and receptor binding affinity.[3][4][5] The bromine atom serves as an excellent handle for cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[3][4]
Molecular Structure:
(Simplified 2D representation)
Data Presentation: Key Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-Bromo-2-fluoro-4-nitrobenzene | [6] |
| CAS Number | 185331-69-5 | [1][6][7][8] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][7] |
| Molecular Weight | 220.00 g/mol | [1][8][9] |
| Appearance | Crystal - Powder, Light yellow solid | [6][7][10] |
| Melting Point | 88-94 °C | [8] |
| Purity | ≥95% - 97% | [7][8][11] |
| Storage | Sealed in dry, room temperature conditions | [1][6][7] |
| InChI Key | AZYQMHQOHNGPRR-UHFFFAOYSA-N | [6][7] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via electrophilic aromatic substitution, specifically the bromination of a suitable precursor. A common and logical starting material is 3-fluoronitrobenzene.
Expertise & Experience: Understanding Regioselectivity
The choice of reaction conditions and reagents is dictated by the directing effects of the substituents on the aromatic ring.
-
The nitro group (-NO₂) is a strong deactivating, meta-directing group due to its powerful electron-withdrawing nature (both by induction and resonance).
-
The fluoro group (-F) is a deactivating, ortho-, para-directing group . It is electron-withdrawing by induction but electron-donating by resonance.
When brominating 3-fluoronitrobenzene, the incoming electrophile (Br⁺) will be directed to positions ortho or para to the fluorine atom and meta to the nitro group. The position C4 is ortho to the fluorine and meta to the nitro group, making it a highly favored site for substitution. The position C6 is also ortho to fluorine, but C4 is generally more activated. This convergence of directing effects allows for a highly regioselective synthesis of the desired this compound isomer.
Trustworthiness: Validated Synthetic Protocol
The following protocol describes a reliable method for the synthesis of this compound, adapted from established procedures for the bromination of deactivated aromatic rings.[12] Using a stable brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offers moderate and controllable reaction conditions.[12]
Experimental Protocol: Synthesis via Bromination
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 3-fluoronitrobenzene (1 equivalent).
-
Solvent Addition: Add glacial acetic acid as the solvent to dissolve the starting material completely.
-
Reagent Addition: Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5-0.55 equivalents) portion-wise to the stirred solution. The use of a slight excess of the starting material relative to the bromine source ensures complete consumption of the brominating agent.
-
Reaction Conditions: Maintain the reaction temperature at approximately 15°C and stir for 3-4 hours.[12]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid and salts.
-
Purification (Self-Validation): Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane) to yield the pure this compound. The sharp melting point of the recrystallized product serves as a validation of its purity.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Mandatory Visualization: Synthetic Workflow
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Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to 1-Bromo-2-fluoro-4-nitrobenzene for Advanced Research & Development
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of polysubstituted aromatic compounds is paramount. 1-Bromo-2-fluoro-4-nitrobenzene (CAS No: 185331-69-5) emerges as a compound of significant interest.[1] Its trifunctionalized benzene core, featuring bromo, fluoro, and nitro groups, offers a rich platform for chemical diversification. The distinct electronic properties and reactivity of each substituent allow for selective and sequential transformations, making it a valuable intermediate for constructing complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental nomenclature to its practical applications and safe handling.
Part 1: Systematic IUPAC Nomenclature Demystified
The name "1-bromo-2-fluoro-4-nitrobenzene" is derived following the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). For polysubstituted benzene derivatives where no single substituent grants the molecule a common parent name (like phenol or aniline), the substituents are named as prefixes to the parent "benzene".[2][3]
The naming process follows two primary principles:
-
Lowest Locant Rule : The benzene ring is numbered to assign the lowest possible set of numbers (locants) to the substituents.
-
Alphabetical Order : The substituents are listed alphabetically in the final name, irrespective of their numerical position.[4]
For 1-bromo-2-fluoro-4-nitrobenzene, we analyze the possible numbering schemes to achieve the lowest locant set:
-
Starting from Bromo (Br): This assigns locants 1 (Bromo), 2 (Fluoro), and 4 (Nitro). The set is {1, 2, 4} .
-
Starting from Fluoro (F): This assigns locants 1 (Fluoro), 2 (Bromo), and 5 (Nitro). The set is {1, 2, 5}.
-
Starting from Nitro (NO₂): This assigns locants 1 (Nitro), 3 (Fluoro), and 4 (Bromo). The set is {1, 3, 4}.
Comparing the sets {1, 2, 4}, {1, 2, 5}, and {1, 3, 4}, the set {1, 2, 4} is the lowest at the first point of difference. Therefore, the numbering begins at the carbon atom bearing the bromo group.
Once the locants are assigned, the substituents are arranged alphabetically: Bromo , Fluoro , Nitro . This leads to the definitive IUPAC name: 1-bromo-2-fluoro-4-nitrobenzene .
Caption: Logical workflow for determining the IUPAC name.
Part 2: Physicochemical and Spectroscopic Profile
Understanding the physical and chemical properties of a compound is critical for its application in experimental work. This section summarizes the key identifiers and properties of 1-bromo-2-fluoro-4-nitrobenzene and its common isomer, 4-bromo-1-fluoro-2-nitrobenzene, for comparative context.
| Property | 1-Bromo-2-fluoro-4-nitrobenzene | 4-Bromo-1-fluoro-2-nitrobenzene (Isomer) | Reference(s) |
| CAS Number | 185331-69-5 | 364-73-8 | [1],[5] |
| Molecular Formula | C₆H₃BrFNO₂ | C₆H₃BrFNO₂ | [6],[5] |
| Molecular Weight | 220.00 g/mol | 220.00 g/mol | [6],[5] |
| Appearance | - | Light yellow to brown liquid | [7] |
| Melting Point | - | 18-19 °C | [5] |
| Boiling Point | - | 240-241 °C | [5] |
| Density | - | 1.786 g/mL at 25 °C | [5] |
| Refractive Index | - | n20/D 1.575 | [5] |
Spectroscopic Data: Characterization of 1-bromo-2-fluoro-4-nitrobenzene and its isomers relies on standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for confirming the structure and purity of synthesized batches. While a comprehensive public database for the specific target compound is sparse, data for its isomers are available and serve as a reference for expected spectral features.
Part 3: Synthesis Strategies and Methodologies
The synthesis of polysubstituted nitrobenzenes often involves electrophilic aromatic substitution reactions on a pre-functionalized benzene ring. A common strategy for preparing compounds like 1-bromo-2-fluoro-4-nitrobenzene involves the bromination of a suitable fluoronitrobenzene precursor.
Representative Protocol: Electrophilic Bromination
This protocol is adapted from a general procedure for the synthesis of a related isomer, 5-bromo-2-fluoronitrobenzene, which illustrates the core principles of the reaction.[8]
Objective: To introduce a bromine atom onto the fluoronitrobenzene ring via electrophilic aromatic substitution.
Reaction Scheme: Starting Material: 1-fluoro-3-nitrobenzene Reagent: N-Bromosuccinimide (NBS) Catalyst/Solvent: Sulfuric Acid
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge 1-fluoro-3-nitrobenzene and concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred reaction mixture, ensuring the internal temperature is maintained below 15 °C. The nitro and fluoro groups are deactivating, but direct the incoming electrophile (Br⁺) to specific positions. The ortho-para directing fluoro group and meta-directing nitro group will influence the regioselectivity of the bromination.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[8]
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or petroleum ether) to yield the pure 1-bromo-2-fluoro-4-nitrobenzene.[8]
Causality and Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as a convenient and safer source of electrophilic bromine (Br⁺) compared to liquid bromine, especially in the presence of a strong acid catalyst.
-
Sulfuric Acid: Acts as both a solvent and a catalyst, protonating NBS to generate the highly reactive electrophilic bromine species required for the substitution on a deactivated aromatic ring.
-
Low Temperature Control: The reaction is exothermic. Maintaining a low temperature is crucial to prevent side reactions and ensure regioselectivity.
Caption: Step-by-step experimental workflow for synthesis.
Part 4: Applications in Medicinal Chemistry and Drug Development
1-Bromo-2-fluoro-4-nitrobenzene is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile scaffold for the synthesis of APIs.[1][9] Its utility stems from the differential reactivity of its three functional groups.
-
Nitro Group Transformation: The nitro group is a cornerstone for further functionalization. It can be readily reduced under various conditions (e.g., using SnCl₂, H₂/Pd-C) to an aniline derivative. This primary amine is a key nucleophile and a common feature in many drug molecules, enabling amide bond formation, sulfonamide synthesis, and other critical C-N bond-forming reactions.
-
Halogen Reactivity (Bromo and Fluoro): The bromo and fluoro substituents are excellent handles for modern cross-coupling reactions.
-
The bromo group is particularly susceptible to Suzuki, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or amine fragments.
-
The fluoro group is generally more stable but can be activated for nucleophilic aromatic substitution (SₙAr), especially with the electron-withdrawing nitro group present. This allows for the introduction of O, N, and S-based nucleophiles.
-
This multi-faceted reactivity profile enables drug development professionals to explore a vast chemical space, systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties (ADME) of lead compounds.
Part 5: Safety, Handling, and Disposal
As a functionalized chemical intermediate, 1-bromo-2-fluoro-4-nitrobenzene requires careful handling in a controlled laboratory environment. The following information is synthesized from available Safety Data Sheets (SDS).[10]
GHS Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Skin Irritation: Causes skin irritation.[10]
-
Eye Irritation: Causes serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[10]
Precautionary Measures & PPE:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE):
-
Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, or vapors.[10][12]
Storage and Disposal:
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a locked-up, designated area.[10][13]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[10]
Conclusion
1-Bromo-2-fluoro-4-nitrobenzene stands as a potent and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined IUPAC nomenclature reflects a structure ripe with potential for selective chemical manipulation. Through a clear understanding of its properties, synthesis, and reactivity, researchers in drug discovery and materials science can leverage this compound to construct novel molecules with tailored functions. Adherence to strict safety protocols is non-negotiable to ensure its effective and responsible use in advancing scientific innovation.
References
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- Lievens, T. (2012). Intermediate IUPAC Nomenclature VII. University of California, Davis.
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- Nomenclature of Aromatic Compounds with Multiple Substituents. (2025). JoVE.
- Polysubstituted benzenes. (n.d.). University of Calgary.
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- IUPAC Nomenclature of Substituted Benzenes. (2016). YouTube.
- How do you number functional groups with benzenes? (2024). Reddit.
- Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry.
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- IUPAC Naming of Organic Compounds with Functional Groups. (n.d.). KPU Pressbooks.
- SAFETY DATA SHEET. (2025). Alfa Aesar.
- 4-Bromo-1-fluoro-2-nitrobenzene: Widespread use of emerging compounds raises concerns. (n.d.). XD BIOCHEMS.
- 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. (n.d.). LookChem.
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Introduction: Understanding the Significance of 4-Bromo-3-fluoronitrobenzene
An In-Depth Technical Guide to the Solubility of 4-Bromo-3-fluoronitrobenzene in Organic Solvents
This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrFNO₂. Its molecular structure, featuring a benzene ring substituted with a bromine atom, a fluorine atom, and a nitro group, makes it a valuable intermediate in organic synthesis. This compound serves as a versatile building block in the development of pharmaceuticals and other complex organic molecules. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a key component in multi-step synthetic pathways.
The solubility of this compound in organic solvents is a critical physicochemical property that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility behavior is paramount for researchers, scientists, and drug development professionals to ensure efficient and reproducible experimental outcomes. This guide provides a comprehensive overview of the theoretical principles governing its solubility, an analysis of its expected behavior in various organic solvents, and a detailed experimental protocol for the precise determination of its solubility.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
This compound is a moderately polar molecule. The presence of the electronegative fluorine, nitrogen, and oxygen atoms creates significant bond dipoles. The nitro group is a strong electron-withdrawing group, further enhancing the polarity of the molecule. However, the bulky, nonpolar benzene ring and the bromine atom contribute to its lipophilic character. The molecule lacks a hydrogen bond donor, which limits its ability to form strong hydrogen bonds with protic solvents.
The interplay of these structural features suggests that this compound will exhibit preferential solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar aromatic solvents. Its solubility is expected to be low in nonpolar aliphatic solvents.
Caption: Predicted molecular interactions governing solubility.
Estimated Solubility Based on Structurally Related Compounds
| Compound | CAS Number | Structural Similarity | Reported/Predicted Solubility | Source |
| 1-Bromo-3-nitrobenzene | 585-79-5 | Isomer with different halogen | Moderately soluble in ethanol and ether | [1] |
| 2-Bromo-4-fluoro-1-nitrobenzene | 700-36-7 | Isomer | Predicted aqueous solubility: 0.194 mg/mL | [2] |
| 3-Bromo-4-fluoronitrobenzene | 701-45-1 | Isomer | Predicted aqueous solubility: 0.179 mg/mL | [3] |
| Nitrobenzene | 98-95-3 | Parent aromatic nitro compound | Soluble in ethanol, ether, and benzene |
This comparative data suggests that halogenated nitrobenzenes generally exhibit good solubility in polar organic solvents. Furthermore, a patent for the synthesis of amino-acid anilides describes a reaction where this compound is a reactant in a solvent mixture of tetrahydrofuran (THF) and methanol (MeOH), indicating its solubility in this polar aprotic/protic solvent system.
Experimental Protocol for Solubility Determination
The following protocol details a reliable method for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment:
-
This compound (solid)
-
Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven or vacuum desiccator
-
Vortex mixer
Experimental Workflow:
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
To a series of vials, add a known volume of the desired organic solvent (e.g., 5.0 mL).
-
Add an excess amount of this compound to each vial. An excess of solid should be clearly visible at the bottom to ensure the solution is saturated.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solid will become constant over this period.
-
-
Sampling:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a syringe fitted with a solvent-compatible filter. This step is crucial to prevent any solid particles from being transferred.
-
-
Gravimetric Analysis:
-
Transfer the filtered solution to a pre-weighed, labeled evaporating dish.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator.
-
Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator.
-
Weigh the dish containing the solid residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized table to facilitate comparison and interpretation.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
Conclusion
While quantitative solubility data for this compound is not extensively documented, a comprehensive understanding of its molecular structure and the fundamental principles of solubility allows for a strong predictive framework. The compound is anticipated to be most soluble in polar aprotic solvents due to favorable dipole-dipole interactions. This guide provides the necessary theoretical background and a robust, step-by-step experimental protocol to empower researchers to accurately determine the solubility of this compound in a variety of organic solvents. The provided methodology ensures the generation of reliable data, which is essential for the successful application of this important synthetic intermediate in research and development.
References
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- Nitrobenzene. Solubility of Things. URL: [Link]
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A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3-fluoronitrobenzene
Introduction: The Strategic Importance of 4-Bromo-3-fluoronitrobenzene
This compound is a key organofluorine building block in modern organic synthesis. Its trifunctional nature, featuring nitro, bromo, and fluoro groups on an aromatic scaffold, offers a versatile platform for constructing complex molecules with applications ranging from pharmaceuticals to agrochemicals.[1][2] The distinct electronic properties and reactivity of each substituent allow for selective and sequential transformations, making it a valuable intermediate for drug development professionals and research scientists.[3][4] This guide provides an in-depth examination of a robust and widely utilized pathway for its synthesis: the electrophilic bromination of 4-fluoronitrobenzene. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction.
Strategic Synthesis Pathway: Electrophilic Aromatic Substitution
The most direct and industrially scalable approach to this compound is the electrophilic bromination of commercially available 4-fluoronitrobenzene. This reaction leverages the principles of electrophilic aromatic substitution (EAS), where an electrophile (in this case, a bromine cation or its equivalent) attacks the electron-rich benzene ring.
The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. The nitro group (-NO₂) is a strong deactivating group and a meta-director due to its electron-withdrawing nature. Conversely, the fluorine atom (-F) is a deactivating group but an ortho-, para-director. When both are present, the directing effects can be complex. However, in the case of 4-fluoronitrobenzene, the position ortho to the fluorine and meta to the nitro group is sterically accessible and electronically favored for substitution, leading to the desired this compound product.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via electrophilic bromination.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section details a reliable protocol for the synthesis of this compound, adapted from established methodologies.[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoronitrobenzene | 141.10 | 14.1 g | 0.10 |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 285.98 | 14.6 g | 0.051 |
| Acetic Acid | - | 100 mL | - |
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 14.1 g (0.10 mol) of 4-fluoronitrobenzene and 100 mL of acetic acid.
-
Initiation: Stir the mixture at room temperature until the 4-fluoronitrobenzene is fully dissolved.
-
Bromination: Cool the reaction mixture to 15°C in an ice bath. Slowly add 14.6 g (0.051 mol) of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in portions over 30 minutes, ensuring the temperature does not exceed 20°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 15°C for 3 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Workup: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as isopropyl ether or hexane to yield light yellow crystals.[6][7]
Expected Yield and Purity
Following this protocol, a high yield of this compound can be expected. One study reported a yield of up to 98.7% under optimized conditions.[5] The purity of the final product, as determined by GC, should be ≥99%.[7]
Causality and Experimental Choices: The "Why" Behind the "How"
-
Choice of Brominating Agent: While liquid bromine in the presence of a Lewis acid catalyst like iron powder is a classic method for electrophilic bromination, it can be hazardous to handle.[7][8] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a solid, safer alternative that serves as a source of electrophilic bromine.[5] N-Bromosuccinimide (NBS) is another effective solid brominating agent for this transformation.[9]
-
Solvent System: Acetic acid is a common solvent for this type of reaction as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.[5]
-
Temperature Control: The reaction is typically carried out at a reduced temperature (e.g., 15°C) to control the rate of reaction and minimize the formation of potential side products.[5] Electrophilic aromatic substitutions are often exothermic, and maintaining a consistent temperature is crucial for regioselectivity and yield.
-
Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting material and isomeric impurities. The choice of solvent for recrystallization is critical to ensure high recovery of the pure compound.
Conclusion
The synthesis of this compound via the electrophilic bromination of 4-fluoronitrobenzene is a robust and efficient method, well-suited for both laboratory and industrial-scale production. By understanding the underlying principles of electrophilic aromatic substitution and carefully controlling the reaction parameters, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs. The use of solid brominating agents like DBDMH offers a safer and more controlled process, contributing to the overall efficiency and sustainability of the synthesis.
References
- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google P
- Synthesis of 3-bromo-4-fluoro-nitrobenzene - PrepChem.com. (URL: [Link])
- Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchG
- What is the synthesis of 4-bromo-3-nitrobenzoic acid
- Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
- 4-Bromo-1-fluoro-2-nitrobenzene - Chem-Impex. (URL: [Link])
- Enhancing Agrochemical Synthesis: The Power of 3-Bromo-4-fluoronitrobenzene. (URL: [Link])
- A Practical Procedure for Regioselective Bromin
- Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. (URL: [Link])
- 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem. (URL: [Link])
- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google P
- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene - ResearchG
- m-BROMONITROBENZENE - Organic Syntheses Procedure. (URL: [Link])
- Nitration of Substituted Aromatic Rings and R
- 4-Bromo-3-fluoroaniline - Chem-Impex. (URL: [Link])
- Study on Synthesis of 2 - Fluoro - 4 - bromo toluene 2 - China/Asia On Demand (CAOD). (URL: [Link])
- synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS - YouTube. (URL: [Link])
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- Nitration approach to 4-bromo-2-nitrotoluene (12).
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The Advent and Evolution of a Key Synthetic Building Block: A Technical Guide to 4-Bromo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic utility of halogenated nitroaromatic compounds is paramount. Among these, 4-Bromo-3-fluoronitrobenzene has emerged as a versatile and highly valued intermediate, pivotal in the construction of complex molecular architectures for the pharmaceutical and agrochemical industries. This technical guide delves into the historical context of its development, its physicochemical properties, established and contemporary synthetic routes, and its significant applications, providing a comprehensive resource for professionals in chemical research and development.
A Historical Perspective: The Genesis of Halogenated Nitroaromatics
The story of this compound is intrinsically linked to the broader history of aromatic chemistry, which saw foundational advancements in the 19th and early 20th centuries. The first synthesis of the parent compound, nitrobenzene, is credited to Eilhardt Mitscherlich in 1834. This discovery opened the door to the vast field of nitroaromatic chemistry. Subsequently, the development of electrophilic aromatic substitution reactions, including halogenation, provided chemists with the tools to introduce a variety of functional groups onto the benzene ring.
While the precise first synthesis of this compound is not prominently documented in easily accessible historical records, its emergence is a logical consequence of the maturation of synthetic methodologies for introducing multiple, distinct halogen atoms and a nitro group onto an aromatic scaffold. The development of selective fluorination and bromination techniques was crucial. Early methods for aromatic fluorination were often harsh and non-selective. However, the discovery of milder reagents and more controlled reaction conditions paved the way for the synthesis of complex, polysubstituted aromatic compounds like this compound. The consistent appearance of the CAS number 185331-69-5 in modern chemical literature and supplier catalogs points to its likely initial synthesis and characterization in the latter half of the 20th century, a period marked by a rapid expansion in the synthesis of novel organic compounds for various industrial applications.
Physicochemical Properties: A Profile of a Versatile Intermediate
This compound is a crystalline solid, typically appearing as a pale yellow or off-white powder. Its molecular structure, featuring a bromine atom, a fluorine atom, and a nitro group on a benzene ring, imparts a unique combination of reactivity and stability.
| Property | Value |
| CAS Number | 185331-69-5 |
| Molecular Formula | C₆H₃BrFNO₂ |
| Molecular Weight | 220.00 g/mol |
| Appearance | Pale yellow to off-white crystalline powder |
| Melting Point | 58-62 °C |
| Boiling Point | ~258 °C at 760 mmHg |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, particularly of the fluorine atom. The bromine atom, on the other hand, is a versatile handle for a wide range of cross-coupling reactions.
Synthetic Pathways: From Classical Methods to Modern Innovations
The synthesis of this compound has evolved, with modern methods prioritizing efficiency, selectivity, and safety. The most common and industrially viable approach involves the electrophilic bromination of 4-fluoronitrobenzene.
Electrophilic Bromination of 4-Fluoronitrobenzene
This method stands as the cornerstone for the production of this compound. The directing effects of the existing substituents on the 4-fluoronitrobenzene ring guide the incoming bromine atom to the desired position. The nitro group is a meta-director, while the fluorine atom is an ortho-, para-director. In this case, the position ortho to the fluorine and meta to the nitro group is favored.
Conceptual Workflow for Electrophilic Bromination:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
A typical laboratory-scale synthesis would proceed as follows:
-
Charging the Reactor: To a stirred solution of 4-fluoronitrobenzene in a suitable solvent (e.g., a halogenated solvent like dichloromethane or in some cases, the reaction can be run neat), a Lewis acid catalyst such as iron(III) bromide is added.
-
Addition of Brominating Agent: A brominating agent, such as liquid bromine or N-bromosuccinimide (NBS), is added portion-wise or dropwise to the reaction mixture at a controlled temperature, often at or below room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is then quenched, typically with an aqueous solution of a reducing agent like sodium bisulfite to remove any excess bromine. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, usually by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes), to yield pure this compound.
The Role of this compound in Modern Organic Synthesis
The strategic placement of the three distinct functional groups on the aromatic ring makes this compound a highly valuable building block in multi-step organic syntheses.
Logical Relationship of Functional Group Reactivity:
Caption: Key synthetic transformations of this compound.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Fe or Sn in the presence of HCl). This transformation yields 4-bromo-3-fluoroaniline, a key precursor for the synthesis of a wide range of heterocyclic compounds and other functionalized anilines.
-
Cross-Coupling Reactions at the Bromine Position: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings, among others, can be employed to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a vast array of substituents.
-
Nucleophilic Aromatic Substitution of the Fluorine Atom: The presence of the strongly electron-withdrawing nitro group in the para position activates the fluorine atom towards nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the fluoride ion by a variety of nucleophiles, including alkoxides, phenoxides, and amines, to form substituted ether and amine derivatives.
The orthogonal reactivity of these functional groups allows for a stepwise and controlled elaboration of the molecule, making it an ideal starting material for the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.
Conclusion: An Enduring Legacy in Chemical Synthesis
This compound, a product of the cumulative advancements in aromatic chemistry, stands as a testament to the power of synthetic methodology. Its unique combination of functional groups provides a versatile platform for the construction of novel and complex organic molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the history, properties, and synthetic utility of this key intermediate is essential for innovation and the efficient creation of new chemical entities that can address pressing societal needs. As synthetic chemistry continues to evolve, the demand for such strategically functionalized building blocks is only set to increase, ensuring the continued importance of this compound in the landscape of modern organic synthesis.
References
- General Principles of Electrophilic Aromatic Substitution: For a foundational understanding of the reactions involved in the synthesis of halogenated nitroaromatics, standard organic chemistry textbooks provide excellent overviews. A representative example is: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Comprehensive Organic Synthesis II (Second Edition), 2014, Pages 1-1070.
- Supplier Information and Safety Data: Technical information, including physical properties and safety data, is available from various chemical suppliers who list this compound in their catalogs. These can be accessed via their respective websites. (e.g., Sigma-Aldrich, TCI Chemicals, etc.).
An In-depth Technical Guide on the Health and Safety of 4-Bromo-3-fluoronitrobenzene
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the critical health and safety information pertaining to 4-Bromo-3-fluoronitrobenzene (CAS No: 185331-69-5). This guide is intended to furnish laboratory personnel with the necessary knowledge to handle this chemical compound responsibly, minimizing risks and ensuring a safe research environment.
Compound Profile and Hazard Identification
This compound is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrFNO₂.[1] It serves as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] While its full toxicological profile has not been exhaustively investigated, the available data indicates several potential hazards that necessitate careful handling.[1]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Although a universally harmonized classification for this compound is not available, a composite classification based on available safety data sheets (SDS) suggests the following potential hazards.[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
This table represents a synthesis of information from various supplier safety data sheets. Classifications may vary between suppliers.[2]
Visual Hazard Communication
The following diagram illustrates the GHS pictograms that are commonly associated with the hazards of this compound.
Caption: GHS Pictogram for this compound.
Risk Assessment and Mitigation
A thorough risk assessment is paramount before commencing any work with this compound. The following workflow provides a structured approach to identifying and mitigating potential risks.
Caption: A systematic workflow for risk assessment.
Engineering Controls
The primary line of defense is to minimize exposure through engineering controls. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Standard |
| Eyes/Face | Chemical safety goggles or a face shield. | 29 CFR 1910.133 or EN 166.[4][5] |
| Skin | Protective gloves (e.g., nitrile rubber) and a lab coat. | 29 CFR 1910.138.[4] |
| Respiratory | In case of inadequate ventilation or when handling large quantities, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | 29 CFR 1910.134.[4] |
Causality behind PPE Choices:
-
Eye Protection: The selection of chemical safety goggles or a face shield is crucial due to the compound's classification as a serious eye irritant.[4][6]
-
Gloves and Lab Coat: Given that it is harmful in contact with skin and causes skin irritation, impermeable gloves and a lab coat are necessary to prevent dermal exposure.[4][6]
-
Respiratory Protection: The potential for respiratory tract irritation necessitates the use of a respirator when engineering controls may not be sufficient to maintain exposure below acceptable limits.[4][6]
Safe Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is essential for maintaining a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (chemical fume hood) is clean and uncluttered.[4]
-
Dispensing: Avoid creating dust if handling the solid form.[3] If working with a solution, prevent the generation of aerosols.
-
Cross-Contamination: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[6]
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][7] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4][3] The recommended storage temperature is room temperature.[8]
Waste Disposal
Dispose of waste in accordance with local, regional, and national regulations.[3] It is recommended to contact a licensed professional waste disposal service.[1] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical. The following flowchart outlines the appropriate actions for various emergency scenarios.
Caption: A flowchart for emergency response procedures.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.[5]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6] Get medical attention if irritation persists.[5]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1] Consult a physician.[1]
-
If swallowed: Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Rinse mouth with water and consult a physician.[1]
Self-Validation of Protocols: The immediate and prolonged rinsing of eyes and skin is a universally accepted first aid principle for chemical exposures, aiming to dilute and remove the hazardous material. The advice against inducing vomiting is to prevent aspiration of the chemical into the lungs.
Firefighting Measures
In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[5] Thermal decomposition may produce hazardous substances such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[4]
Accidental Release Measures
For a spill, ensure adequate ventilation and evacuate unnecessary personnel.[4] Avoid breathing dust or vapors.[4] Wear appropriate PPE.[4] Sweep or shovel the spilled material into a suitable container for disposal.[4] Avoid creating dust.[3] Prevent the substance from entering drains.[1]
Conclusion
This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its potential hazards and adhering to the safety protocols outlined in this guide, researchers can mitigate risks and maintain a safe working environment. Proactive risk assessment, consistent use of appropriate PPE, and preparedness for emergencies are the cornerstones of responsible chemical management.
References
- Capot Chemical Co., Ltd. (2009, May 24). MSDS of this compound.
- SynQuest Laboratories, Inc. (2019, July 17).
- Thermo Fisher Scientific. (2025, December 19).
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene.
- Sigma-Aldrich. (2025, June 2).
- Thermo Fisher Scientific. (2025, September 15).
- Fisher Scientific. (2025, December 18).
- Restek Corporation. (2024, August 23). 4-Bromofluorobenzene Standard (1X1 mL)
- Thermo Fisher Scientific. (2025, September 7).
- PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 3-Bromo-4-fluoronitrobenzene.
- Ossila. (n.d.).
- Biosynth. (2021, March 2). Safety Data Sheet - 1-Bromo-2-fluoro-3-nitrobenzene.
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4-Bromo-3-fluoronitrobenzene material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-3-fluoronitrobenzene
Introduction: Beyond the Checklist
This compound (CAS No. 185331-69-5) is a halogenated nitroaromatic compound, a class of molecules that serves as a versatile building block in organic synthesis, particularly within pharmaceutical and materials science research.[1] Its utility lies in the unique reactivity conferred by the bromo, fluoro, and nitro functional groups on the benzene ring. However, this same reactivity profile necessitates a comprehensive and nuanced understanding of its potential hazards.
This guide is designed for the practicing scientist and researcher. It moves beyond the rigid, compliance-driven format of a standard Material Safety Data Sheet (MSDS). Instead, it aims to provide a deeper, mechanistic understanding of the "why" behind the safety protocols. By synthesizing data from multiple authoritative sources, this document offers a practical framework for risk assessment, safe handling, and emergency preparedness, ensuring that scientific discovery is not compromised by avoidable laboratory incidents.
Section 1: Chemical Identity and Physicochemical Profile
A foundational element of laboratory safety is a clear understanding of the material's physical and chemical properties. These characteristics often dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 185331-69-5 | [2] |
| Molecular Formula | C₆H₃BrFNO₂ | [2] |
| Molecular Weight | 220.00 g/mol | [2][3] |
| Synonyms | 1-Bromo-2-fluoro-4-nitrobenzene, 2-fluoro-4-nitrobromobenzene, 2-Bromo-5-nitrofluorobenzene | [2] |
| Appearance | Crystal, Powder | |
| Storage Temperature | Room Temperature; Store in a cool, dry, well-ventilated place under inert gas. | [1][2] |
| Hygroscopic | Yes | [2] |
Table 1: Key Physicochemical Properties of this compound.
The hygroscopic nature of this compound is a critical handling parameter; absorption of moisture can alter its physical state and reactivity.[2] Storage under an inert atmosphere is recommended to maintain its integrity.[2]
Section 2: The Hazard Landscape: A Mechanistic Perspective
The hazard profile of this compound is multifaceted, stemming from its identity as a halogenated nitroaromatic compound. While specific toxicological properties have not been thoroughly investigated, the available data allows for a robust risk assessment.[2] The primary hazards include irritation to the skin, eyes, and respiratory system.[2][4]
GHS Hazard Classifications:
-
Skin Corrosion/Irritation: Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]
-
Specific target organ toxicity — single exposure: May cause respiratory irritation.[2]
The irritant properties are common for activated aromatic systems. The electron-withdrawing nature of the nitro and fluoro groups, combined with the bromo substituent, can make the compound reactive toward biological nucleophiles, such as amino and thiol groups in proteins found in the skin, eyes, and respiratory tract, leading to an inflammatory response.
While no data is available to classify it as a carcinogen, it is imperative to handle it with the assumption of significant toxicity until proven otherwise.[2]
Section 3: Engineering and Personal Protective Equipment (PPE): A Multi-Layered Defense
A self-validating safety protocol relies on a hierarchy of controls, where personal protective equipment is the final, but essential, line of defense. The causality behind these choices is directly linked to the hazards identified in Section 2.
1. Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[6] This is the primary defense against inhaling dust or vapors, directly mitigating the risk of respiratory tract irritation.[2]
-
Emergency Stations: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[5][7]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2] Contaminated gloves must be disposed of immediately as hazardous waste.[2][8]
-
Body Protection: A long-sleeved, fully buttoned laboratory coat is required to prevent skin contact.[5][8]
-
Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved P95 or EU EN 143 particle respirator is recommended.[2]
Caption: Hierarchy of safety controls for handling this compound.
Section 4: Standard Operating Procedures (SOPs) for Safe Handling and Storage
Adherence to detailed, validated protocols is essential for minimizing exposure and ensuring experimental reproducibility.
Protocol 4.1: Weighing and Solution Preparation
-
Preparation: Don all required PPE (lab coat, safety goggles, gloves) before entering the designated work area. Ensure the chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, and a sealable container for the final solution inside the fume hood.
-
Dispensing: Carefully transfer the required amount of this compound from its storage container to the weigh boat. Perform this action gently to avoid creating airborne dust.
-
Transfer: Transfer the weighed solid into the designated vessel for dissolution.
-
Dissolution: Add the solvent slowly to the solid to prevent splashing.[8]
-
Sealing: Tightly seal the solution container.
-
Cleanup: Decontaminate the spatula and weighing area within the fume hood. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.[8]
-
Post-Handling: Remove PPE as per institutional guidelines and wash hands thoroughly.[2]
Protocol 4.2: Storage
-
Container: Always keep the compound in a tightly closed, clearly labeled container.[2]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5] The hygroscopic nature of the compound makes a desiccator or dry box an ideal storage environment.[2]
-
Inert Atmosphere: For long-term storage to ensure purity, storing under an inert gas like argon or nitrogen is recommended.[2]
Caption: Step-by-step workflow for the safe handling of this compound.
Section 5: Emergency Protocols: Preparedness and Response
In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm. All personnel must be familiar with these procedures before beginning work.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove all contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult or stops, provide artificial respiration.[2][5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and seek immediate medical attention.[2][5]
In Case of a Spill:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated, but only if this can be done without spreading dust.
-
Contain: Wearing appropriate PPE, prevent the spill from spreading. Do not allow the chemical to enter drains.[2]
-
Clean-up: For a solid spill, carefully sweep or shovel the material into a suitable, sealed container for disposal without creating dust.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[2]
Caption: Decision tree for emergency response to incidents involving this compound.
Section 6: Waste Disposal and Environmental Considerations
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory safety and environmental protection.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][8]
-
Disposal Method: Unused product and contaminated materials should be disposed of by a licensed professional waste disposal service.[2] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Environmental Precautions: Under no circumstances should this chemical or its containers be allowed to enter drains or waterways.[2] Preventing environmental release is a key responsibility.[5]
Conclusion
This compound is a valuable reagent for chemical innovation. However, its potential hazards require a diligent and informed approach to safety. By understanding the mechanisms behind its reactivity and toxicity, researchers can implement a robust safety system built on a hierarchy of controls, detailed handling protocols, and thorough emergency preparedness. This guide serves as a framework for developing such a system, empowering scientists to work confidently and safely at the forefront of their fields.
References
- Capot Chemical Co., Ltd. (2009). MSDS of this compound. Link
- SynQuest Laboratories, Inc. (2019).
- PubChem. 4-Bromo-1-fluoro-2-nitrobenzene.
- Thermo Fisher Scientific. (2013).
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-iodophenol. Link
- ChemicalBook. (2025). 3-Bromo-4-fluoronitrobenzene. Link
- Ossila Ltd. (N/A).
- Acros Organics. (2025).
- BLD Pharm. (N/A). This compound. Link
- Sigma-Aldrich. (N/A). This compound. Link
- Thermo Fisher Scientific. (2025).
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The Synthetic Chemist's Guide to 4-Bromo-3-fluoronitrobenzene: Sourcing, Quality Control, and Application in Drug Discovery
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient synthesis of complex molecular architectures. 4-Bromo-3-fluoronitrobenzene (CAS No. 185331-69-5) has emerged as a critical building block, valued for its trifunctional nature that provides a versatile handle for a variety of chemical transformations. The presence of a nitro group, a fluorine atom, and a bromine atom on the benzene ring allows for a stepwise and regioselective functionalization, making it a favored intermediate in the synthesis of numerous bioactive molecules, particularly in the realm of kinase inhibitors.[1][2]
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of commercial suppliers, essential quality control parameters, and field-proven insights into the application of this compound in the synthesis of pharmaceutical intermediates.
Commercial Sourcing and Supplier Specifications
The reliable sourcing of high-purity starting materials is the foundation of reproducible and successful synthetic campaigns. Several reputable chemical suppliers offer this compound, each with its own set of specifications. When selecting a supplier, researchers should consider not only the purity but also the available quantities, typical lead times, and the comprehensiveness of the provided analytical data, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative table of prominent commercial suppliers for this compound:
| Supplier | CAS Number | Purity | Available Quantities | Physical Form |
| Sigma-Aldrich | 185331-69-5 | ≥97%[3] | 5g, 10g, 25g | Crystal - Powder[3] |
| Apollo Scientific | 185331-69-5 | Not specified | 5g, 25g, 100g[4] | Not specified |
| Santa Cruz Biotechnology | 185331-69-5 | Not specified | Not specified | Not specified |
| BLD Pharmatech | 185331-69-5 | 97%[5] | Not specified | Crystal - Powder[5] |
| Carl ROTH | 185331-69-5 | ≥95%[6] | 25g, 50g, 100g, 250g[6] | Not specified |
Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
Quality Control and Analytical Characterization: A Self-Validating System
Ensuring the identity and purity of this compound is a critical first step in any synthetic workflow. A thorough analytical characterization serves as a self-validating system, preventing the introduction of impurities that could compromise subsequent reactions and the integrity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a fundamental technique for confirming the structure of this compound. The aromatic region of the spectrum should exhibit a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. While a definitive spectrum from a supplier is the gold standard, related structures can provide insight into expected chemical shifts.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of organic compounds. For this compound, a reverse-phase HPLC method is typically employed. A high-quality sample should show a single major peak, with any impurities being well-resolved and quantifiable. A purity of ≥97% is generally acceptable for most synthetic applications. Some suppliers may provide lot-specific HPLC data upon request or within the Certificate of Analysis.[9]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The Safety Data Sheet (SDS) from the supplier provides comprehensive information on hazards, handling, and emergency procedures.
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][10]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][10]
Application in the Synthesis of a Kinase Inhibitor Precursor: A Step-by-Step Protocol
The strategic placement of the bromo, fluoro, and nitro groups on the aromatic ring makes this compound an ideal starting material for the synthesis of complex heterocyclic scaffolds used in kinase inhibitors.[11] The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the nitro group can be readily reduced to an amine, which can then be used for further derivatization.
The following is a detailed, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation in drug discovery, using this compound as the starting material. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of 4-phenyl-3-fluoronitrobenzene, a key intermediate for various bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The solvent volume should be sufficient to create a stirrable slurry.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture. The mixture will typically turn a darker color upon addition of the catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase). The disappearance of the this compound spot indicates the completion of the reaction.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the final product, 4-phenyl-3-fluoronitrobenzene, by ¹H NMR and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and functional group tolerance.[12]
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions.[12]
-
Solvent System: The dioxane/water solvent system is a common choice for Suzuki couplings as it effectively dissolves both the organic and inorganic reagents.[13] Degassing the water is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
Visualizing the Workflow and Chemical Transformation
To further clarify the experimental process and the chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Suzuki-Miyaura reaction of this compound.
Conclusion
This compound is a strategically important building block in drug discovery due to its versatile reactivity. By carefully selecting a reputable commercial supplier, performing rigorous quality control, and employing well-understood synthetic methodologies like the Suzuki-Miyaura coupling, researchers can efficiently generate novel molecular entities. This guide provides the foundational knowledge and a practical, step-by-step protocol to empower scientists in their pursuit of developing the next generation of therapeutics.
References
- This compound, 100 g, CAS No. 185331-69-5 | Research Chemicals. Carl ROTH.
- Certificate of analysis. Thermo Fisher Scientific.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Suzuki Coupling. Organic Chemistry Portal.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO.
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A Comprehensive Guide to the Stability and Storage of 4-Bromo-3-fluoronitrobenzene for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-3-fluoronitrobenzene (CAS No. 185331-69-5) is a critical chemical intermediate utilized in the synthesis of a wide array of target molecules within the pharmaceutical and agrochemical industries.[1] Its trifunctional aromatic structure presents a versatile scaffold for medicinal chemists. However, the very reactivity that makes it valuable also renders it susceptible to degradation if not stored and handled with the precision it demands. The integrity of starting materials is paramount; compromised stability can lead to inconsistent reaction outcomes, the emergence of unknown impurities, and significant delays in development timelines. This guide provides a framework for understanding and controlling the stability of this compound, ensuring its viability for long-term research and manufacturing campaigns.
Section 1: Physicochemical Properties Summary
A foundational understanding of the compound's physical properties is essential for proper handling. The data below represents typical specifications.
| Property | Value | Source(s) |
| CAS Number | 185331-69-5 | [2][3][4] |
| Synonym(s) | 1-Bromo-2-fluoro-4-nitrobenzene | [3][4] |
| Molecular Formula | C₆H₃BrFNO₂ | [2] |
| Molecular Weight | ~220.00 g/mol | [2][5] |
| Physical Form | Crystal, Powder | [3] |
| Appearance | Light yellow solid | [6] |
| Storage Temperature | Room Temperature | [2][3][6] |
Section 2: Chemical Stability Profile
While generally stable under recommended storage conditions, the reactivity of this compound is influenced by several environmental factors.[6][7] Understanding these factors is key to preventing degradation.
Key Instability Factors
-
Thermal Stress: Elevated temperatures and sources of ignition must be rigorously avoided.[8] Beyond the immediate fire hazard, thermal energy can induce decomposition, cleaving the molecule's carbon-halogen and carbon-nitro bonds. This process liberates hazardous and corrosive gases, including nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[6][7][8][9] This decomposition cascade represents a complete loss of the starting material and poses a significant safety risk.
-
Photostability: Halogenated nitroaromatic compounds can be susceptible to photolytic degradation. While specific studies on this molecule are not publicly prevalent, the principles of organic photochemistry suggest that the energy from UV and even high-intensity visible light could initiate radical reactions or bond cleavage. A related compound, 4-Bromo-3-fluoroiodobenzene, is explicitly noted as being light-sensitive.[10] Therefore, as a matter of best practice, exposure to light should be minimized.
-
Hydrolytic Stability: The strong recommendation from suppliers to keep the compound "sealed in dry" conditions points towards a potential sensitivity to moisture.[2] The electron-withdrawing effects of the nitro and fluorine substituents activate the aromatic ring, making it more susceptible to nucleophilic attack. Water, especially under non-neutral pH conditions, can act as a nucleophile, potentially leading to slow hydrolysis and the formation of phenolic impurities over time.
-
Chemical Incompatibility: The compound's stability is critically dependent on avoiding contact with incompatible materials.
-
Strong Oxidizing Agents: These can react unpredictably with the aromatic system, potentially leading to violent reactions or the formation of highly unstable byproducts.[6][7][8]
-
Strong Bases: Basic conditions can promote nucleophilic aromatic substitution, where the bromide or fluoride atoms are displaced, leading to unwanted side products and compromising the integrity of the material.[8]
-
Strong Reducing Agents: These agents will readily reduce the nitro group (-NO₂) to an amine group (-NH₂), fundamentally altering the chemical identity and reactivity of the compound.[8]
-
Section 3: Recommended Storage and Handling Protocols
Adherence to strict protocols is a non-negotiable aspect of maintaining the long-term viability of this compound.
Long-Term Storage Protocol
-
Container Selection: Utilize chemically inert, airtight containers. Amber glass vials or bottles are strongly recommended to mitigate potential photolytic degradation.
-
Atmosphere Control: Before sealing for long-term storage, flush the container headspace with an inert gas such as argon or nitrogen. This displaces atmospheric moisture and oxygen, minimizing the risk of hydrolytic and oxidative degradation pathways.
-
Temperature Management: Store containers in a dry, cool, and well-ventilated area, maintaining a controlled room temperature.[7][11][12] Avoid areas with significant temperature fluctuations.
-
Location and Segregation: The storage location should be a designated chemical cabinet or storeroom, away from heat sources and direct sunlight.[8] Crucially, it must be segregated from the incompatible materials listed in Section 2.
-
Labeling: Ensure all containers are clearly labeled with the compound name, CAS number, date received, and any appropriate hazard warnings.[3]
Mandatory Safe Handling Workflow
The following workflow must be adopted to ensure both personnel safety and compound integrity during handling.
Caption: Safe handling workflow for this compound.
Section 4: Stability-Indicating Analytical Methodology
To ensure the quality of this compound, particularly in regulated environments, a validated stability-indicating analytical method is required. This method must be able to resolve the parent compound from any potential degradation products.
Recommended Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the industry-standard method for assessing the purity of aromatic compounds like this one.[2] The nitrobenzene chromophore allows for sensitive detection at wavelengths between 254-280 nm.
Protocol: Purity Assessment via RP-HPLC
This protocol serves as a self-validating system by incorporating a system suitability test.
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column heater.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of Acetonitrile to create a 0.5 mg/mL stock solution. Further dilute as necessary.
-
System Suitability: Prepare a standard solution. Inject six replicate samples. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Forced Degradation Study Workflow
To rigorously test the stability of the compound and validate the analytical method, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
Caption: Workflow for a forced degradation study.
Section 5: Conclusion
The chemical integrity of this compound is robust under precisely controlled conditions. Its stability is contingent upon the strict mitigation of environmental factors, namely elevated temperature, light, moisture, and contact with incompatible chemicals. By implementing the storage and handling protocols outlined in this guide and utilizing validated analytical methods like HPLC for quality control, researchers and drug development professionals can ensure the reliability and consistency of this vital chemical intermediate in their critical work.
References
- Acros Organics. (2025, December 19). 4-Bromo-1-fluoro-2-nitrobenzene Safety Data Sheet.
- Alfa Aesar. (2025, September 15). 5-Bromo-2-fluoronitrobenzene Safety Data Sheet.
- Alfa Aesar. (2014, November 10). 1-Bromo-4-nitrobenzene Safety Data Sheet.
- Sethuraman, S., et al. (2022). Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. Applied and Environmental Microbiology, 88(8), e02433-21.
- Carl ROTH. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene.
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An In-depth Technical Guide to Electrophilic Aromatic Substitution in 4-Bromo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluoronitrobenzene is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The strategic functionalization of its benzene ring via electrophilic aromatic substitution (EAS) is a critical step in many synthetic pathways. A comprehensive understanding of the directing effects of the bromo, fluoro, and nitro substituents is paramount for predicting and controlling the regioselectivity of these reactions. This technical guide provides a detailed analysis of the electronic and steric factors governing electrophilic attack on the this compound nucleus, supported by mechanistic principles and practical experimental considerations.
Core Concepts: Substituent Effects in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex (or arenium ion).[2][3] The regiochemical outcome of EAS on substituted benzenes is dictated by the electronic properties of the substituents already present on the ring.[4] These substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directing.
-
Activating Groups: These substituents donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. They are typically ortho-, para-directors.[5]
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, rendering it less nucleophilic and less reactive. Most deactivating groups are meta-directors.[6] A notable exception is the halogens, which are deactivating yet ortho-, para-directing.[5]
Analysis of Substituent Effects in this compound
In this compound, we have three substituents whose directing effects must be considered in concert: a bromo group, a fluoro group, and a nitro group.
| Substituent | Electronic Effect | Directing Effect |
| Bromo (-Br) | -I > +M (Deactivating) | ortho-, para- |
| Fluoro (-F) | -I > +M (Deactivating) | ortho-, para- |
| **Nitro (-NO₂) ** | -I, -M (Strongly Deactivating) | meta- |
-I refers to the inductive effect (electron withdrawal through the sigma bond), and +M or -M refers to the mesomeric or resonance effect (electron donation or withdrawal through the pi system).
The benzene ring in this compound is heavily deactivated due to the presence of three electron-withdrawing groups. The nitro group is a powerful deactivating group, while the halogens are weakly deactivating.[6]
Predicting the Regioselectivity of Electrophilic Attack
To predict the most likely position for electrophilic attack, we must analyze the directing effects of each substituent for the available positions (C2, C5, and C6).
-
Bromo group (at C4): Directs ortho (C3 and C5) and para (C1 - already substituted).
-
Fluoro group (at C3): Directs ortho (C2 and C4 - already substituted) and para (C6).
-
Nitro group (at C1): Directs meta (C3 and C5).
Let's evaluate the favorability of each open position:
-
Position C2: This position is ortho to the fluoro group and meta to the bromo and nitro groups.
-
Position C5: This position is ortho to the bromo group and meta to the nitro group.
-
Position C6: This position is para to the fluoro group and ortho to the nitro group.
The directing effects can be visualized as follows:
Directing effects of substituents on this compound.
Based on this analysis, position C5 is the most likely site for electrophilic attack. It is activated by the ortho direction of the bromo group and the meta direction of the nitro group. While the fluoro group deactivates this position via its inductive effect, the convergence of directing effects from two other groups makes it the most electronically favorable site.
Position C2 is directed by the fluoro group (ortho), but it is meta to the bromo group, which is a weaker directing influence. Position C6 is strongly disfavored as it is ortho to the powerful deactivating nitro group, despite being para to the fluoro group.
Stability of the Sigma Complex
The regioselectivity can be further rationalized by examining the stability of the sigma complex intermediates formed upon electrophilic attack at each position. The most stable intermediate will correspond to the major product.
Attack at C5: The positive charge in the sigma complex can be delocalized onto the carbon bearing the bromo group. The lone pairs on the bromine can then participate in resonance, providing additional stabilization. This is a key feature of halogen-directed EAS.[7]
Attack at C2: The positive charge can be delocalized onto the carbon bearing the fluoro group, which can also provide resonance stabilization. However, fluorine's high electronegativity makes it less effective at stabilizing a positive charge through resonance compared to bromine.
Attack at C6: Attack at this position places a positive charge adjacent to the strongly electron-withdrawing nitro group in one of the resonance structures, which is highly destabilizing.
Therefore, the sigma complex resulting from attack at C5 is the most stable, reinforcing the prediction that C5 is the preferred site for electrophilic substitution.
Workflow for predicting the major product of EAS on this compound.
Experimental Protocol: Nitration of this compound (Adapted from a similar procedure)
The following is a representative protocol for the nitration of a deactivated aromatic ring, adapted from established procedures for the nitration of bromobenzene.[8][9] Caution: This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Concentrated acids are highly corrosive.
Materials:
-
This compound
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, carefully add a calculated amount of concentrated sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly add the desired molar equivalent of concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining a low temperature.
-
In a separate beaker, dissolve the this compound in a minimal amount of dichloromethane.
-
Slowly add the solution of the substrate to the nitrating mixture dropwise using a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired dinitro product.
Key Considerations for Electrophilic Aromatic Substitution on Deactivated Rings
-
Reaction Conditions: Due to the deactivated nature of the ring, forcing conditions such as the use of fuming sulfuric acid (oleum) for sulfonation or strong Lewis acids for Friedel-Crafts reactions may be necessary.[10] However, Friedel-Crafts reactions often fail on strongly deactivated rings like those containing a nitro group.
-
Polysubstitution: While the deactivating groups generally prevent polysubstitution, under harsh conditions, the introduction of a second electrophile is possible. Careful control of stoichiometry and reaction time is crucial.
-
Steric Hindrance: While electronic effects are dominant in this system, steric hindrance can play a role, especially with bulky electrophiles. The predicted substitution at C5 is sterically accessible.
Conclusion
The electrophilic aromatic substitution of this compound is a challenging yet predictable transformation governed by the interplay of the directing effects of its three substituents. A thorough analysis of the electronic properties of the bromo, fluoro, and nitro groups, coupled with an examination of the stability of the resulting sigma complexes, allows for the confident prediction of the major substitution product at the C5 position. Successful synthesis requires careful control of reaction conditions due to the highly deactivated nature of the aromatic ring. This guide provides the foundational knowledge and a practical experimental framework for researchers to effectively utilize this compound in their synthetic endeavors.
References
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- Friedel-Crafts Acetyl
- Master Organic Chemistry.
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A Technical Guide to the Reactivity of the Nitro Group in 4-Bromo-3-fluoronitrobenzene: A Medicinal Chemistry Perspective
Abstract
4-Bromo-3-fluoronitrobenzene (CAS: 185331-69-5) is a pivotal intermediate in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. The strategic arrangement of its substituents—a powerful electron-withdrawing nitro group and two distinct halogens—creates a nuanced electronic landscape that dictates its reactivity. This guide provides an in-depth analysis of the nitro group's dual role: first, as a potent activating and directing group in nucleophilic aromatic substitution (SNAr) reactions, and second, as a versatile functional handle amenable to selective reduction. By elucidating the mechanistic principles and providing field-proven experimental protocols, this document serves as a technical resource for researchers aiming to leverage this molecule's unique chemical properties in the design and synthesis of complex target structures.
The Electronic Architecture of this compound
The reactivity of this compound is a direct consequence of the interplay between its three substituents. Understanding their individual and collective electronic effects is paramount for predicting and controlling reaction outcomes.
-
The Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M).[1][2] This withdrawal of electron density is not uniform; resonance structures show a significant buildup of partial positive charge at the ortho (C2, C6) and para (C4) positions relative to the nitro group.[3][4] This effect is the cornerstone of the molecule's utility, as it renders these positions highly electrophilic and susceptible to attack by nucleophiles.[1]
-
The Halogens (-F, -Br): Fluorine and bromine exhibit dual electronic behavior. They are strongly electronegative, exerting an electron-withdrawing inductive effect (-I).[2] Conversely, their lone pairs can participate in resonance, donating electron density to the ring (+M). For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating overall for electrophilic substitutions.[2] However, in the context of nucleophilic aromatic substitution, their roles are more complex and influential.
The combination of these groups in this compound (systematically named 1-Bromo-2-fluoro-4-nitrobenzene) places the fluorine atom ortho and the bromine atom para to the nitro group. Both positions are thereby strongly activated for nucleophilic aromatic substitution.
Figure 1: Key resonance contributors illustrating electron deficiency.
The Nitro Group as a Director: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this substrate is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The presence of the strongly electron-withdrawing nitro group is essential, as it stabilizes the negative charge of this intermediate, thereby lowering the activation energy of the reaction.[6]
Mechanism and Regioselectivity
In this compound, both the C4-Br and C2-F positions are activated. A nucleophile can attack either carbon, leading to two potential Meisenheimer intermediates. The stability of these intermediates dictates the reaction pathway. The nitro group effectively delocalizes the negative charge when the attack is at the ortho or para position.[7]
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Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions with 4-Bromo-3-fluoronitrobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 4-Bromo-3-fluoronitrobenzene in Synthesis
This compound is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The strategic arrangement of its functional groups—a bromo substituent for cross-coupling, a nitro group as a potent electron-withdrawing entity and a precursor to an amine, and a fluorine atom to modulate physicochemical properties—renders it an exceptionally versatile reagent.[1][2] The introduction of fluorine into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles.[3][4][5]
The Suzuki-Miyaura coupling reaction stands as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds.[6][7] Its tolerance of a wide array of functional groups, relatively mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents make it an indispensable tool.[7] This guide provides a comprehensive overview of the Suzuki coupling reaction as applied to this compound, offering mechanistic insights, detailed protocols, and optimization strategies to empower researchers in their synthetic endeavors.
Mechanistic Underpinnings of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps involving a palladium catalyst.[6][7][8] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is often the rate-determining step.[6][7] The palladium catalyst inserts into the carbon-bromine bond, forming a square planar palladium(II) intermediate. The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring can facilitate this step.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex.[6] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[9][10][11][12] The exact mechanism of transmetalation is complex and can be influenced by the choice of base and solvent.[6][10]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Arylboronic Acid | ≥97% | Commercially Available | Stability can vary; use fresh if possible.[13] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | ≥98% | Commercially Available | Handle under an inert atmosphere. |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | Anhydrous | Commercially Available | Finely powder before use for better solubility. |
| Solvent (e.g., 1,4-Dioxane/Water) | Anhydrous/Degassed | Commercially Available | Solvent choice can be critical.[14][15][16][17] |
| Inert Gas (Argon or Nitrogen) | High Purity | - | For maintaining an oxygen-free environment. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium(0) catalyst.[13]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl halide.
-
-
Reaction Execution:
-
Immerse the reaction flask in a preheated oil bath (typically 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[18]
-
-
Purification:
Caption: A streamlined workflow for Suzuki coupling of this compound.
Optimization and Troubleshooting
The success of a Suzuki coupling reaction often hinges on the careful selection of reaction parameters. This compound is an electron-deficient aryl halide, which generally favors the oxidative addition step.[20] However, optimization may still be necessary to achieve high yields and purity.
Key Parameter Optimization
| Parameter | Options | Considerations and Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be highly effective, especially for sterically hindered substrates or less reactive partners.[21][22][23][24] |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), NHC ligands | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-donating ligands often accelerate both oxidative addition and reductive elimination.[21][25] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The choice of base is crucial for activating the boronic acid.[26] Cs₂CO₃ and K₃PO₄ are often more effective for less reactive systems due to their higher basicity and solubility. KF can be a good choice when base-sensitive functional groups are present.[12][27] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile (often with water) | The solvent system influences the solubility of reagents and the stability of catalytic intermediates.[28] Aprotic polar solvents can sometimes alter reaction selectivity.[14][15] The use of aqueous co-solvents often accelerates the reaction. |
| Temperature | Room Temperature to 120 °C | While many modern catalyst systems allow for room temperature couplings, heating is often required for less reactive substrates.[24] |
Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized)- Insufficiently strong base- Low reaction temperature- Poor solubility of reagents | - Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere.[13]- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature.- Screen different solvent systems to improve solubility.[27] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas all solvents and reagents.- Use a more stable palladium precatalyst or add a slight excess of ligand. |
| Protodeborylation | - Instability of the boronic acid, especially in aqueous base | - Use the boronic acid as soon as it is obtained or use more stable derivatives like pinacol esters or MIDA boronates.[13]- Consider using anhydrous conditions with a base like KF. |
| Formation of Byproducts | - Side reactions due to high temperatures- Reaction with the nitro group | - Attempt the reaction at a lower temperature with a more active catalyst system.- While the nitro group is generally well-tolerated, highly reactive conditions might lead to side reactions.[29] |
Applications in Drug Discovery and Materials Science
The products derived from the Suzuki coupling of this compound are valuable intermediates in several advanced fields.
-
Medicinal Chemistry: The resulting fluorinated nitrobiaryl scaffolds are precursors to a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which serves as a versatile handle for constructing amides, sulfonamides, and heterocyclic systems found in many drug candidates, including kinase inhibitors and anti-infective agents.[1]
-
Materials Science: The unique electronic properties imparted by the fluoro and nitro substituents make these biaryl compounds interesting candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.
References
- Wikipedia. Suzuki reaction. [Link]
- National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- American Chemical Society Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
- Wiley Online Library. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- Royal Society of Chemistry.
- American Chemical Society Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
- American Chemical Society Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
- American Chemical Society Publications.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Semantic Scholar. Pd-catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- ResearchGate.
- ResearchGate. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
- Reddit. Struggling with Suzuki Reaction. [Link]
- The Pharma Journal. Fluorine in drug discovery: Role, design and case studies. [Link]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- ResearchGate.
- ResearchGate. Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a. [Link]
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- ResearchGate.
- Royal Society of Chemistry.
- PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
- IOPscience. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)
- National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link]
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Application Notes & Protocols: Sonogashira Coupling of 4-Bromo-3-fluoronitrobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Considerations
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2][3] This reaction is of paramount importance in the fields of medicinal chemistry, natural product synthesis, and materials science for constructing complex molecular architectures.[4][5]
This guide focuses on the Sonogashira coupling of 4-bromo-3-fluoronitrobenzene, a substrate with unique electronic properties that present specific challenges. The presence of two strong electron-withdrawing groups (nitro and fluoro) significantly influences the reactivity of the aryl bromide. While these groups activate the C-Br bond towards oxidative addition to the palladium catalyst—the rate-determining step in many cases—they also increase the substrate's susceptibility to nucleophilic aromatic substitution and can affect the stability of the catalyst and intermediates.[6][7]
The choice of protocol—specifically, the inclusion or exclusion of a copper(I) co-catalyst—is a critical decision point. While the classic copper-cocatalyzed method is robust, the copper-free variant has gained prominence to avoid the formation of alkyne homocoupling (Glaser coupling) products and to prevent copper contamination in pharmaceutical intermediates.[8][9] This document provides detailed protocols for both approaches, offering researchers the flexibility to choose the method best suited to their specific synthetic goals and substrate compatibility.
Mechanistic Overview: The Catalytic Cycles
Understanding the underlying mechanism is crucial for rational protocol design and troubleshooting. The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and, in the classic protocol, a secondary copper cycle.
-
Palladium Cycle: This cycle initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) species, forming a Pd(II) intermediate.
-
Copper Cycle: In the cocatalyzed variant, copper(I) iodide reacts with the terminal alkyne and base to form a copper(I) acetylide.[3] This species then undergoes transmetalation with the Pd(II) intermediate, transferring the alkyne moiety to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired arylalkyne product and regenerating the active Pd(0) catalyst.[4]
In the copper-free version, the deprotonated alkyne is believed to coordinate directly to the palladium(II) complex, bypassing the need for a copper acetylide intermediate.[7][10] This often requires more specialized ligands or different reaction conditions to facilitate the key transmetalation step.
Caption: The dual catalytic cycles of the copper-cocatalyzed Sonogashira coupling.
Experimental Protocols
The following protocols are designed as robust starting points for the coupling of this compound. Optimization of catalyst loading, base, solvent, and temperature may be necessary for different alkyne coupling partners.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling
This method is highly reliable and generally proceeds under mild conditions, making it an excellent first choice for many applications. The use of a copper(I) co-catalyst significantly accelerates the reaction rate.[11]
Reagents and Equipment
| Reagent/Equipment | Details |
| Aryl Halide | This compound |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) |
| Copper Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Atmosphere | Inert (Argon or Nitrogen) |
| Glassware | Schlenk flask or oven-dried round-bottom flask with septum |
| Stirring | Magnetic stirrer and stir bar |
| Monitoring | TLC or LC-MS |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (1.5-5 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the aryl halide). Follow with the amine base (2.0-3.0 equiv) and the terminal alkyne (1.1-1.2 equiv) via syringe.
-
Reaction Conditions: Stir the mixture at room temperature. For less reactive alkynes, gentle heating to 40-60 °C may be required.[12] The reaction progress should be monitored periodically by TLC or LC-MS. The formation of a salt precipitate (amine hydrobromide) is typically observed.[13]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when trace copper contamination is a concern or when the alkyne is prone to homocoupling.[8][9] It often requires a stronger base and a more specialized ligand to achieve high efficiency.[14]
Reagents and Equipment
| Reagent/Equipment | Details |
| Aryl Halide | This compound |
| Alkyne | Terminal Alkyne |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) acetate) |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous |
| Atmosphere | Inert (Argon or Nitrogen) |
| Glassware | Schlenk flask or oven-dried round-bottom flask with septum |
| Stirring | Magnetic stirrer and stir bar |
| Monitoring | TLC or LC-MS |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (2-4 mol%), XPhos (4-8 mol%), and the inorganic base (2.0 equiv).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., MeCN) to the flask, followed by the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 70-95 °C. The higher temperature is necessary to facilitate the reaction in the absence of the copper co-catalyst.[14] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base.
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Comparative Summary and Troubleshooting
The choice between the two protocols depends on the specific requirements of the synthesis.
Protocol Comparison Table
| Parameter | Protocol 1 (Copper-Cocatalyzed) | Protocol 2 (Copper-Free) |
| Co-catalyst | CuI | None |
| Temperature | Room Temperature to 60 °C | 70 °C to 95 °C |
| Base | Amine (TEA, DIPA) | Inorganic (Cs₂CO₃, K₂CO₃) |
| Key Advantage | Faster reaction rates, milder conditions | Avoids Glaser homocoupling, no copper contamination |
| Key Disadvantage | Potential for alkyne homocoupling | Requires higher temperatures and specialized ligands |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Poor quality reagents. | Use fresh Pd catalyst and CuI. Distill amine base before use.[13] Ensure strictly anaerobic conditions.[9] |
| Alkyne Homocoupling | Presence of oxygen (promotes Glaser coupling).[9] | Thoroughly degas all solvents and reagents. Switch to a copper-free protocol.[8] |
| Dehalogenation | Harsh reaction conditions; Unstable substrate. | Lower the reaction temperature. Use a milder base. Reduce reaction time. |
| Starting Material Unchanged | Insufficient catalyst activity, especially for bromides. | Increase catalyst loading. For copper-free, use a bulky, electron-rich ligand like XPhos or SPhos.[1][7] Increase temperature. |
Experimental Workflow Visualization
A generalized workflow for performing a Sonogashira coupling reaction is outlined below. Adherence to anaerobic techniques is critical for success, particularly for the copper-cocatalyzed protocol.
Caption: General laboratory workflow for the Sonogashira cross-coupling reaction.
References
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- Sonogashira coupling in natural product synthesis. (2022). ResearchGate.
- Sonogashira coupling - Golden. (n.d.).
- Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
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- Köllhofer, A., et al. (2002). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics.
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- Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. (2013). ResearchGate.
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- Sonogashira coupling. (2021). Reddit.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-fluoronitrobenzene
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of this reaction to 4-bromo-3-fluoronitrobenzene. This substrate, characterized by its electron-deficient aromatic ring due to the presence of both nitro and fluoro substituents, presents unique challenges and opportunities in the synthesis of valuable chemical intermediates. We will delve into the mechanistic nuances, provide a detailed and optimized experimental protocol, offer troubleshooting guidance, and discuss the broader context of this transformation in contemporary chemical research.
Introduction: Significance and Context
The synthesis of arylamines is of paramount importance in the pharmaceutical, agrochemical, and materials science industries.[3][4] The target molecule, a substituted fluoronitroaniline, is a key building block for various complex organic molecules. The fluorine and nitro groups offer handles for further functionalization, making the products of this amination valuable precursors. The Buchwald-Hartwig amination has largely supplanted classical methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1]
The specific substrate, this compound, is an electron-deficient aryl halide. The strong electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the C-Br bond and the overall efficiency of the catalytic cycle. Understanding these electronic effects is crucial for the rational design of an effective catalytic system.
Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7]
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl bromide. This is often the rate-determining step. The electron-deficient nature of this compound can facilitate this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting palladium(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[7] The choice of base is critical and depends on the pKa of the amine and the solvent.[8][9] Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed.
-
Reductive Elimination: This final step involves the formation of the C-N bond and regeneration of the palladium(0) catalyst.[6][7] The electronic properties of the ligands on the palladium center play a significant role in promoting this step.
Visualization of the Catalytic Cycle
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Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 4-Bromo-3-fluoronitrobenzene
Abstract
4-Bromo-3-fluoronitrobenzene is a pivotal building block in modern synthetic chemistry, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from a highly activated aromatic system bearing two distinct halogen leaving groups, allowing for predictable and regioselective nucleophilic aromatic substitution (SNAr). This document provides an in-depth guide to the reactivity of this substrate, focusing on the mechanistic principles that govern its regioselectivity. We further present detailed, field-proven protocols for its reaction with common nucleophiles, offering researchers a robust framework for its successful implementation in synthesis.
Part 1: The Mechanistic Rationale for Regioselectivity
The synthetic power of this compound lies in its predictable reaction at a specific site. This predictability is not arbitrary; it is governed by the fundamental principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds via a two-step addition-elimination pathway. The reaction is contingent on the presence of a strong electron-withdrawing group (EWG) that activates the aromatic ring.
-
Nucleophilic Addition: A potent nucleophile attacks an electron-deficient carbon atom on the aromatic ring that bears a leaving group. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, non-aromatic carbanion known as a Meisenheimer complex.
-
Elimination & Aromatization: The aromaticity is restored in a rapid subsequent step where the leaving group is expelled from the Meisenheimer complex.
Figure 1: The generalized two-step Addition-Elimination mechanism of SNAr.
Directing Effects and The Decisive Role of the Nitro Group
In this compound, the nitro (-NO₂) group is the key activating feature. As a powerful EWG, it delocalizes the negative charge of the Meisenheimer complex through resonance, significantly stabilizing this intermediate and lowering the activation energy of the first step. This stabilization is most effective when the attack occurs at positions ortho or para to the nitro group.
The substrate has two potential leaving groups:
-
Fluorine at the C-3 position (ortho to the nitro group).
-
Bromine at the C-4 position (para to the nitro group).
While fluorine's high electronegativity makes the C-F bond more polarized and often renders it a better leaving group than other halogens in SNAr contexts, the regioselectivity in this specific molecule is overwhelmingly dictated by the position of the activating group. The para position (C-4) experiences a more profound stabilizing effect from the nitro group compared to the ortho position (C-3), which may be subject to minor steric hindrance. Consequently, nucleophilic attack preferentially occurs at the C-4 position, leading to the displacement of the bromide ion.
Part 2: Verified Experimental Protocols
The following protocols are designed to be robust and reproducible. They represent common transformations using this compound with both nitrogen and oxygen nucleophiles.
General Considerations
-
Safety: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: High-boiling, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal for SNAr reactions as they effectively solvate the cation of the nucleophile's salt and do not participate in the reaction.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often required to deprotonate the nucleophile (e.g., amines, phenols) or to scavenge the acid generated during the reaction.
Protocol 1: Amination with Morpholine
This protocol details the synthesis of 4-(3-fluoro-4-nitrophenyl)morpholine, a common scaffold in drug discovery.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.20 g, 10 mmol).
-
Solvent and Reagents Addition: Add potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol) followed by anhydrous Dimethylformamide (DMF) (40 mL).
-
Nucleophile Addition: Add morpholine (1.2 eq, 1.05 g, 12 mmol) to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-water (200 mL). A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.
-
Purification: Dry the crude solid under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: O-Arylation with Sodium Methoxide
This protocol describes the synthesis of 4-methoxy-2-fluoro-1-nitrobenzene, demonstrating the use of an alkoxide nucleophile.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 1.10 g, 5 mmol).
-
Solvent Addition: Add anhydrous methanol (MeOH) (20 mL). Stir the mixture to dissolve the starting material.
-
Nucleophile Addition: Carefully add a solution of sodium methoxide (1.1 eq, 25% wt in methanol, ~1.2 mL, 5.5 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Once the starting material is consumed (typically 1-3 hours), carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography if needed.
Data Summary: Representative SNAr Reactions
The following table summarizes expected outcomes for the reaction of this compound with various nucleophiles, highlighting the consistent displacement of the bromide at the C-4 position.
| Nucleophile | Reagent | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Product |
| Amine | Morpholine | K₂CO₃ | DMF | 80-90 | 4-8 | 4-(3-fluoro-4-nitrophenyl)morpholine |
| Amine | Benzylamine | DIPEA | DMSO | 100 | 6-12 | N-(3-fluoro-4-nitrophenyl)benzylamine |
| Alkoxide | Sodium Methoxide | N/A | MeOH | 25-40 | 1-3 | 4-methoxy-2-fluoro-1-nitrobenzene |
| Phenoxide | Phenol | K₂CO₃ | NMP | 120 | 8-16 | 4-phenoxy-2-fluoro-1-nitrobenzene |
Part 3: General Workflow and Analysis
A successful synthesis campaign relies on a structured workflow from setup to final characterization.
Figure 2: A generalized experimental workflow for SNAr synthesis projects.
Analytical Characterization
Confirmation of the desired product, where the bromide has been selectively substituted, is critical. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the incorporation of the nucleophile and the overall structure. ¹⁹F NMR is particularly useful to confirm that the fluorine atom remains on the aromatic ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion
This compound is a premier substrate for constructing complex molecular architectures due to its predictable regiochemistry in SNAr reactions. The powerful activating and para-directing effect of the nitro group consistently favors the displacement of the bromide at the C-4 position over the fluoride at the C-3 position. By understanding this underlying mechanistic principle and employing the robust protocols detailed herein, researchers can confidently and efficiently utilize this versatile building block in their synthetic endeavors.
References
- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]
- Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution (SNAr). Chemical Reviews, 101(3), 953-1012. (Note: A general review covering SNAr principles, specific page numbers may vary). [Link]
- Ross, S. D. (1963). Aromatic Substitution, Nucleophilic. Journal of Chemical Education, 40(4), 199.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Edition. Wiley. [Link]
Application Notes and Protocols: 4-Bromo-3-fluoronitrobenzene as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Multi-Functionalized Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activity. 4-Bromo-3-fluoronitrobenzene has emerged as a preeminent building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1][2] Its utility stems from a unique trifecta of functional groups arrayed on a benzene ring: a nitro group, a fluorine atom, and a bromine atom. This specific arrangement provides chemists with a powerful and versatile scaffold, offering orthogonal reactivity that can be exploited in a stepwise fashion to build molecular diversity.
The electron-withdrawing nitro group profoundly influences the ring's electronics, activating the appended halogens towards nucleophilic aromatic substitution (SNAr).[3] The fluorine and bromine atoms, in turn, serve as distinct reactive handles. The highly electronegative fluorine atom is an excellent leaving group in SNAr reactions, while the bromine atom is an ideal participant in palladium-catalyzed cross-coupling reactions.[4][5] Furthermore, the nitro group itself is a synthetic linchpin, readily reducible to an amine, which opens a vast number of downstream synthetic possibilities, including the formation of amides and nitrogen-containing heterocycles.[4][6]
This guide provides an in-depth exploration of this compound's reactivity, supported by mechanistic rationale and detailed experimental protocols for its application in a typical drug discovery workflow.
Physicochemical Properties & Safety Data
Proper handling and awareness of a reagent's properties are critical for safe and successful experimentation. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 185331-69-5 | [7] |
| Molecular Formula | C₆H₃BrFNO₂ | |
| Molecular Weight | 220.00 g/mol | [8] |
| Appearance | Crystal powder | |
| Melting Point | 18 - 20 °C / 64.4 - 68 °F (Note: May be liquid at room temp.) | [9] |
| Storage Temperature | Room temperature, sealed in a dry environment |
Safety & Handling: this compound is a hazardous substance and must be handled with appropriate precautions.[9][10]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[11] Work should be conducted in a well-ventilated chemical fume hood.[11][12]
-
Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local regulations.[10][12]
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is best understood by examining the distinct reactivity conferred by each of its functional groups. The strategic positioning of the nitro group ortho to the fluorine and para to the bromine is the key to its versatility.
Nucleophilic Aromatic Substitution (SNAr): Preferential Displacement of Fluorine
The SNAr reaction is a cornerstone of this reagent's application. It proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The departure of the leaving group restores aromaticity and yields the substituted product.
The rate-determining step is typically the initial nucleophilic attack.[3][13] This step is accelerated by two key factors:
-
Electron-Withdrawing Groups: The potent electron-withdrawing nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex, especially when positioned ortho or para to the leaving group.[14]
-
The Element Effect: In SNAr, the reactivity of halogens follows the order F > Cl > Br > I.[15] This is because the high electronegativity of fluorine polarizes the C-F bond and strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[16]
In this compound, both halogens are activated by the nitro group. However, the fluorine atom is ortho to the nitro group and is inherently more reactive in SNAr. This allows for the highly selective displacement of the fluorine atom by nucleophiles (e.g., amines, alcohols) while leaving the bromine atom intact for subsequent transformations.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nitro Group Reduction: Gateway to Amines
The reduction of the aromatic nitro group to a primary amine is a fundamental and highly reliable transformation. [6]This reaction dramatically alters the electronic properties of the ring, converting the strongly deactivating nitro group into a versatile, activating amino group. The resulting aniline derivative can be used in a multitude of subsequent reactions, including:
-
Amide bond formation
-
Sulfonamide synthesis
-
Formation of ureas and thioureas
-
Participation in cyclization reactions to form heterocycles
Common and effective methods for nitro group reduction include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., SnCl₂, Fe/HCl). [6][17]The choice of reagent can be tailored to the substrate to ensure chemoselectivity and avoid the reduction of other sensitive functional groups. [18][19]
Application Protocols in a Drug Discovery Workflow
To illustrate the practical application of this compound, the following section details a representative three-step synthetic sequence to generate a core scaffold relevant to kinase inhibitor discovery.
Caption: Synthetic workflow utilizing this compound.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
-
Objective: To selectively displace the fluorine atom with a primary or secondary amine, installing a key side chain while preserving the bromine for subsequent coupling.
-
Causality: A polar aprotic solvent like DMSO or DMF is used to solvate the reactants without interfering with the nucleophile. A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) is required to neutralize the H-F generated in the reaction, driving it to completion. The reaction is heated to provide sufficient energy to overcome the activation barrier for the rate-determining nucleophilic attack.
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and a suitable polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) to create a stirrable slurry.
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Objective: To functionalize the C-Br bond of the SNAr product by forming a C-C bond with a boronic acid or ester.
-
Causality: A palladium catalyst, often with a phosphine ligand, is essential for the catalytic cycle. [20]The base (e.g., Na₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid for the transmetalation step. [21]A mixture of an organic solvent and water is often used, as it can improve the solubility of the various reagents and facilitate the reaction. Degassing the reaction mixture is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. [22] Step-by-Step Methodology:
-
Setup: To a pressure-rated flask or vial, add the product from Protocol 1 (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 6-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Validation: Confirm the structure of the biaryl product by NMR and HRMS.
Protocol 3: Reduction of the Nitro Group
-
Objective: To convert the electron-withdrawing nitro group into an electron-donating and synthetically versatile amino group.
-
Causality: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities. [6]The reaction is typically run in an alcoholic solvent like ethanol or a polar solvent like ethyl acetate at elevated temperatures to ensure a reasonable reaction rate. The acidic conditions initially form an ammonium salt, which is neutralized during the basic workup to liberate the free amine.
Step-by-Step Methodology:
-
Setup: Dissolve the nitro-containing product from Protocol 2 (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 70-80 °C for 1-3 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and carefully pour it over crushed ice. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
-
Extraction: Extract the resulting slurry with ethyl acetate multiple times. The tin salts can sometimes cause emulsions, which may be broken up by filtration through a pad of celite.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the aniline product, which can be used directly or purified further if necessary.
-
Validation: Successful reduction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot. HRMS will show the expected mass change, and ¹H NMR will show the appearance of broad amine protons and characteristic upfield shifts of the aromatic protons.
Summary and Outlook
This compound is a powerful and versatile building block in medicinal chemistry due to its predictable and orthogonal reactivity. The ability to perform selective SNAr at the fluorine position, followed by cross-coupling at the bromine, and finally reduction of the nitro group, provides a robust and flexible strategy for the synthesis of complex drug-like molecules. [4][23]The protocols outlined herein provide a reliable foundation for researchers and drug development professionals to leverage this reagent in the rapid generation of compound libraries for lead discovery and optimization, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. Benchchem.
- Capot Chemical Co., Ltd. (2009). MSDS of this compound. Capot Chemical.
- PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene. PrepChem.com.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-fluoronitrobenzene. Thermo Fisher Scientific.
- Fleming, M. T., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
- Acros Organics. (n.d.). SAFETY DATA SHEET - 4-Bromo-1-fluoro-2-nitrobenzene. Fisher Scientific.
- Synquest Labs. (2019).
- Unknown Author. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3-nitro-benzotrifluoride. Thermo Fisher Scientific.
- Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3-nitrobenzonitrile. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Agrochemical Synthesis: The Power of 3-Bromo-4-fluoronitrobenzene. NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. (2014). How do you selectively reduce the nitro group?.
- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
- Quora. (2022).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Chemistry Stack Exchange. (2018). Reduction of nitro compound using protection group. Chemistry Stack Exchange. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Taylor, A. P. (2024).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
- The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Ostrowski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Doubtnut. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. YouTube. [Link]
- Tiekink, E. R., et al. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Wikipedia contributors. (n.d.). 4-Fluoronitrobenzene. Wikipedia. [Link]
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Application Notes & Protocols: The Reaction of 4-Bromo-3-fluoronitrobenzene with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between 4-Bromo-3-fluoronitrobenzene and various amines is a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry and materials science. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, leveraging the strong electron-withdrawing capacity of the nitro group to activate the aryl halide system towards nucleophilic attack. The inherent regioselectivity, governed by the electronic interplay of the substituents, makes this substrate a highly valuable and predictable building block. These application notes provide a detailed exploration of the underlying reaction mechanism, comprehensive experimental protocols, and insights into its application in drug discovery.
The SNAr Mechanism: An In-Depth Analysis
Nucleophilic Aromatic Substitution (SNAr) is a multi-step process distinct from the SN1 and SN2 reactions common in aliphatic chemistry.[1][2] Aryl halides are typically resistant to nucleophilic attack due to the electron-rich nature of the benzene ring. However, the presence of potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to a leaving group, dramatically reduces the electron density of the ring, making it susceptible to attack by nucleophiles.[3][4]
Substrate Activation and Regioselectivity
In this compound, the nitro group is the primary activating substituent. Its powerful -M (mesomeric) and -I (inductive) effects withdraw electron density from the aromatic ring, particularly at the ortho and para positions.
-
Position 4 (C-Br): This position is para to the nitro group. The negative charge of the intermediate formed upon nucleophilic attack at this carbon can be delocalized directly onto the oxygen atoms of the nitro group via resonance.[5] This provides substantial stabilization.
-
Position 3 (C-F): This position is meta to the nitro group. While the fluorine atom has a strong -I effect, the negative charge of an intermediate formed by attack at C3 cannot be delocalized onto the nitro group through resonance.[2][5]
-
Position 1 (C-NO₂): Direct substitution of the nitro group is highly unfavorable.
The Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6]
-
Addition: The amine nucleophile attacks the electron-deficient carbon atom at position 4, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][6] The formation of this complex is typically the slow, rate-determining step of the reaction.[5][7]
-
Elimination: The aromaticity of the ring is restored in a fast step by the expulsion of the leaving group, in this case, the bromide ion (Br⁻).
The stability of the Meisenheimer complex is the key to the reaction's feasibility. The delocalization of the negative charge onto the nitro group is crucial for lowering the activation energy of this step.[3][6]
Caption: SNAr mechanism of this compound with an amine.
Experimental Protocols and Methodologies
The following section details a general, robust protocol for the SNAr reaction. Optimization may be required based on the specific amine used.
General Protocol for Amination
This protocol describes the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (Primary or Secondary, 1.1 - 1.5 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 - 3.0 eq.), dried
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous DMSO (or DMF) to create a solution with a concentration of approximately 0.2-0.5 M with respect to the starting material.
-
Add the amine (1.2 eq.) to the stirring mixture via syringe.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine to remove residual DMSO/DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 2-fluoro-4-nitroaniline derivative.
Causality Behind Experimental Choices
| Parameter | Choice & Rationale |
| Solvent | Polar Aprotic (DMSO, DMF, NMP): These solvents are ideal for SNAr reactions. They effectively solvate the cation of the base (e.g., K⁺) but poorly solvate the anion (CO₃²⁻) and the amine nucleophile, leaving them "bare" and highly reactive. They also have high boiling points, allowing for elevated reaction temperatures. |
| Base | Potassium Carbonate (K₂CO₃): A non-nucleophilic base is crucial. Its role is to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. Using a strong, nucleophilic base like NaOH could lead to competing substitution by the hydroxide ion. |
| Temperature | 80-120 °C: The formation of the Meisenheimer complex involves the temporary loss of aromaticity, which carries a significant activation energy barrier.[1] Heating is typically required to provide sufficient thermal energy to overcome this barrier and achieve a reasonable reaction rate. |
| Stoichiometry | Excess Amine/Base: Using a slight excess of the amine and a larger excess of the base ensures that the limiting reagent (this compound) is fully consumed and that all generated acid is neutralized. |
graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];A [label="1. Reaction Setup\n- Add reactants, base, solvent\n- Establish inert atmosphere"]; B [label="2. Thermal Reaction\n- Heat to 80-120 °C\n- Stir for 4-24h"]; C [label="3. Reaction Monitoring\n- TLC / LC-MS analysis"]; D [label="4. Aqueous Work-up\n- Quench with water\n- Extract with organic solvent"]; E [label="5. Purification\n- Dry organic layer\n- Concentrate in vacuo"]; F [label="6. Isolation\n- Column Chromatography"]; G [label="7. Final Product\n- N-substituted 2-fluoro-4-nitroaniline"];
A -> B -> C; C -> D [label="Upon Completion"]; D -> E -> F -> G; }
Caption: General experimental workflow for the SNAr reaction.
Applications in Drug Development
The 2-fluoro-4-nitroaniline scaffold, readily accessible through this reaction, is a privileged structure in medicinal chemistry. The incorporation of fluorine into drug candidates can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[8][9]
-
Metabolic Blocking: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Modulating Basicity (pKa): The electron-withdrawing nature of the fluorine atom can lower the pKa of nearby basic groups, which can be critical for optimizing cell permeability and target engagement.
-
Enhanced Binding: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides in a protein active site), enhancing binding potency.
The resulting products are valuable intermediates for synthesizing a wide range of pharmaceuticals, including kinase inhibitors, anticancer agents, and antivirals.[9][10] The nitro group can be readily reduced to an amine, providing another reactive handle for further molecular elaboration, for instance, in the synthesis of fused heterocyclic systems.[11][12]
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- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
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- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts.
- Czarnocki-Cieciura, M., & Kuta, J. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207.
- Abdel-Maksoud, M. S., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 9(1), 5.
- 4-Fluoro-3-nitroaniline and its N-substituted derivatives. (n.d.). ResearchGate.
- S. L, S., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 39(16), 6142-6154.
- Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. (2023). MDPI.
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Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Bromo-3-fluoronitrobenzene Derivatives
Abstract
This comprehensive guide provides detailed application notes and validated laboratory protocols for the synthesis of 4-Bromo-3-fluoronitrobenzene and its subsequent derivatization. This versatile scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its unique electronic properties and multiple points for chemical modification. The strategic arrangement of the bromo, fluoro, and nitro functionalities allows for selective transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reduction of the nitro group to unlock further synthetic pathways. This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and highlights critical safety considerations for each synthetic route.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of pharmaceutical synthesis, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. This compound has emerged as a privileged starting material, offering a trifecta of functionalities that can be manipulated with high selectivity.[1] The presence of fluorine can significantly enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity.[2][3] The bromine atom serves as an ideal handle for modern cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds.[4] Finally, the electron-withdrawing nitro group not only activates the aromatic ring for nucleophilic substitution but can also be converted into a versatile amino group. This guide provides the necessary protocols to harness the synthetic potential of this powerful building block.
Synthesis of the Core Scaffold: this compound
The most direct and efficient method for preparing the title compound is through the electrophilic bromination of commercially available 4-fluoronitrobenzene. The nitro and fluoro groups are deactivating but direct incoming electrophiles to the meta position relative to their own location. In this case, the position meta to the fluorine and ortho to the nitro group is sterically accessible and electronically favored for bromination.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent, activated by the reaction conditions, generates an electrophilic bromine species (Br⁺). This electrophile is attacked by the π-electron system of the 4-fluoronitrobenzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the existing substituents. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the final product.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Protocol: Bromination using DBDMH
This protocol utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a stable, easy-to-handle source of electrophilic bromine, which has been reported to provide excellent yields under mild conditions.[5]
Materials:
-
4-Fluoronitrobenzene (1 eq.)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.51 eq.)
-
Glacial Acetic Acid
-
Ice water
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoronitrobenzene (1 eq.) in glacial acetic acid (approx. 5 mL per gram of starting material).
-
Cool the solution to 15°C using a water or ice bath.
-
Slowly add DBDMH (0.51 eq.) to the stirred solution in portions, ensuring the temperature remains at or below 20°C. The addition of a solid to the reaction can be exothermic.
-
Once the addition is complete, continue stirring the reaction mixture at 15°C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, slowly pour the reaction mixture into a beaker containing ice water (approx. 10 volumes relative to the acetic acid used).
-
A precipitate of the crude product will form. Stir the slurry for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acetic acid.
-
Dry the product under vacuum. The product can be further purified by recrystallization from ethanol or a hexane/ethyl acetate mixture if necessary. A reported yield for this method is up to 98.7%.[5]
Derivatization Strategies for Drug Discovery
The this compound scaffold offers three primary handles for diversification: the bromine atom, the activated fluorine atom, and the nitro group.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing the complex scaffolds of modern pharmaceuticals.[4]
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a biaryl system. This reaction is renowned for its functional group tolerance and mild conditions.[6][7]
Sources
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- 7. researchgate.net [researchgate.net]
experimental procedure for nitration of 1-bromo-2-fluorobenzene
An Application Note and Detailed Protocol for the Laboratory-Scale Nitration of 1-Bromo-2-fluorobenzene
Abstract
This document provides a comprehensive guide for the electrophilic nitration of 1-bromo-2-fluorobenzene, a key transformation for synthesizing versatile intermediates in the fields of medicinal chemistry, agrochemicals, and materials science.[1] We delve into the mechanistic principles governing the reaction's regioselectivity, dictated by the competing directing effects of the bromo and fluoro substituents. A detailed, field-tested laboratory protocol is presented, emphasizing stringent safety measures, precise control of reaction parameters, and robust methods for product isolation, purification, and characterization. This guide is intended for researchers and professionals in drug development and chemical synthesis.
Introduction and Mechanistic Rationale
Nitrated haloaromatic compounds are pivotal building blocks in organic synthesis. The introduction of a nitro group not only modifies the electronic properties of the aromatic ring but also serves as a versatile chemical handle for further functionalization, most notably its reduction to an amine group.[2] The substrate, 1-bromo-2-fluorobenzene, features two different halogen substituents which complicates the regiochemical outcome of electrophilic aromatic substitution.
1.1. Generation of the Electrophile
The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid." Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺).[3] This is the key reactive species that attacks the electron-rich benzene ring.
1.2. Regioselectivity: The Interplay of Directing Effects
The central challenge in the nitration of 1-bromo-2-fluorobenzene is predicting the position of substitution. Both the fluorine and bromine atoms are deactivating groups due to their strong inductive electron-withdrawing effects, making the reaction slower than the nitration of benzene.[3][4] However, through resonance, they donate lone-pair electron density to the ring, specifically at the ortho and para positions. This resonance stabilization of the intermediate arenium ion means that both halogens are ortho, para-directors.[5][6][7]
In 1-bromo-2-fluorobenzene, the potential sites for nitration are C3, C4, C5, and C6:
-
Fluorine (at C2) directs to positions C3 (ortho) and C5 (para).
-
Bromine (at C1) directs to positions C6 (ortho) and C4 (para).
The outcome is governed by a combination of these electronic effects and steric hindrance:
-
Positions C3 and C6: These positions are ortho to a halogen and are sterically hindered by the adjacent halogen atom. Electrophilic attack at these sites is less favorable.
-
Positions C4 and C5: These positions are para to a halogen and are sterically more accessible. Position C4 is para to bromine, while position C5 is para to fluorine.
Therefore, the reaction is expected to yield a mixture of isomers, with 1-bromo-2-fluoro-4-nitrobenzene and 1-bromo-2-fluoro-5-nitrobenzene as the likely major products. The exact ratio of products can be influenced by reaction conditions, but separation is typically required.
Safety First: A Rigorous Hazard Analysis
Nitration reactions are highly exothermic and involve extremely corrosive and oxidizing substances.[8] Strict adherence to safety protocols is mandatory.[9]
-
Reagent Hazards :
-
Concentrated Sulfuric Acid (H₂SO₄) : Extremely corrosive. Causes severe burns upon contact with skin and eyes. Reacts violently with water, releasing significant heat.[8]
-
Concentrated Nitric Acid (HNO₃) : Highly corrosive, a strong oxidizing agent, and toxic upon inhalation.[9] Causes severe skin burns and eye damage.[9] Reacts violently with organic materials.[9]
-
1-Bromo-2-fluorobenzene : Irritant. Handle with care.
-
-
Reaction Hazards : The reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, rapid gas evolution (toxic NOx fumes), and potential explosion.[8]
-
Required Controls :
-
Engineering Controls : This procedure must be performed in a certified chemical fume hood with the sash at the lowest practical height. An emergency safety shower and eyewash station must be immediately accessible.
-
Personal Protective Equipment (PPE) :
-
Splash-proof safety goggles and a full-face shield are mandatory.
-
Acid-resistant gloves (e.g., butyl rubber or Viton®; check manufacturer's compatibility chart). Do not use nitrile gloves for handling concentrated acids.
-
A flame-resistant lab coat.
-
-
Spill Response : A spill kit containing a neutralizer for acids (e.g., sodium bicarbonate) must be available.
-
Detailed Experimental Protocol
This protocol outlines the synthesis, isolation, and purification of the nitrated products of 1-bromo-2-fluorobenzene.
3.1. Materials and Equipment
-
Reagents :
-
1-bromo-2-fluorobenzene (>98%)
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Deionized Water
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (95% or absolute) for recrystallization
-
-
Equipment :
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer and adapter
-
Ice bath
-
Beaker (400 mL)
-
Büchner funnel and filter flask for vacuum filtration
-
Standard laboratory glassware
-
3.2. Reaction Parameters
The following table summarizes the quantities of reagents for a typical laboratory-scale reaction.
| Reagent | MW ( g/mol ) | Density (g/mL) | Amount (Mass) | Amount (Volume) | Moles | Molar Ratio |
| 1-Bromo-2-fluorobenzene | 175.00 | 1.716 | 8.75 g | 5.1 mL | 0.050 | 1.0 |
| Conc. Sulfuric Acid (~98%) | 98.08 | 1.84 | 23.0 g | 12.5 mL | 0.235 | 4.7 |
| Conc. Nitric Acid (~70%) | 63.01 | 1.42 | 4.73 g | 3.33 mL | 0.075 | 1.5 |
3.3. Step-by-Step Procedure
Part A: Preparation of the Nitrating Mixture
-
Place a magnetic stir bar into a 100 mL three-neck round-bottom flask.
-
In the fume hood, carefully measure 12.5 mL of concentrated sulfuric acid and add it to the flask.
-
Begin stirring and cool the flask in an ice bath until the internal temperature is below 10 °C.
-
Slowly and cautiously , add 3.33 mL of concentrated nitric acid dropwise to the cold sulfuric acid using the dropping funnel. The rate of addition should be controlled to maintain the temperature below 15 °C.
-
Causality Note: This pre-cooling and slow addition are critical to safely manage the exothermic heat of mixing and to pre-form the nitronium ion electrophile.
-
Part B: Nitration Reaction
-
Once the nitrating mixture is prepared and cooled to 0-5 °C, begin the slow, dropwise addition of 5.1 mL of 1-bromo-2-fluorobenzene via the dropping funnel.
-
Crucially, maintain the internal reaction temperature between 5-10 °C throughout the addition. This may require adjusting the addition rate and ensuring the ice bath is well-maintained.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
-
Remove the ice bath and let the mixture stir at room temperature for 1 hour to ensure the reaction goes to completion.
Part C: Product Isolation and Work-up
-
Place approximately 100 g of crushed ice into a 400 mL beaker.
-
Slowly and carefully , pour the reaction mixture onto the crushed ice while stirring vigorously. A solid precipitate should form.
-
Causality Note: Quenching on ice safely dilutes the strong acids and precipitates the water-insoluble organic product.
-
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate on the funnel with two portions of 50 mL cold deionized water to remove the majority of the residual acid.
-
Next, wash the solid with 50 mL of a cold, saturated sodium bicarbonate solution to neutralize any remaining acid. Continue this wash until the fizzing stops.
-
Finally, wash the product again with 50 mL of cold deionized water.
-
Press the solid as dry as possible on the funnel and then allow it to air-dry.
Part D: Purification by Recrystallization
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Causality Note: Using the minimum amount of hot solvent is key to maximizing the yield upon cooling. The different isomers will have slightly different solubilities, allowing for fractional crystallization if carefully performed.[3]
-
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely.
Visualization of Workflows
4.1. Experimental Workflow Diagram
Caption: Logical flow for product analysis and characterization.
Product Characterization
Positive identification of the obtained isomer(s) is crucial. A combination of melting point analysis and NMR spectroscopy is recommended.
-
Melting Point : The obtained melting point should be sharp for a pure compound. Compare the experimental value to literature values for potential isomers. For example, 1-bromo-2-fluoro-3-nitrobenzene has a reported melting point. [10]A broad melting range would indicate a mixture of isomers or impurities.
-
¹H NMR Spectroscopy : This is the most powerful tool for distinguishing between the isomers. Each isomer will give a unique set of signals in the aromatic region (typically 7.0-8.5 ppm) with distinct chemical shifts and coupling constants (J-values) due to the different electronic environments and relative positions of the three aromatic protons. Analysis of the splitting patterns (doublets, triplets, doublet of doublets) will allow for unambiguous assignment of the structure. [11][12][13]
References
- Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects.
- bioisis. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene.
- UW-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration.
- [Username]. (2018, May 6). Electrophilic aromatic substitution: halogens [Video]. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 1-Bromo-3-fluoro-2-nitrobenzene.
- [Source]. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating.
- PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene.
- OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- [Username]. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 [Video]. YouTube.
- Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
- Scribd. (n.d.). Nitration of Bromobenzene.
- Chemistry university. (2021, May 7). Nitration of Bromobenzene [Video]. YouTube.
- Studylib. (n.d.). Electrophilic Aromatic Substitution: Rate & Regioselectivity.
- ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- Semantic Scholar. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- [Source]. (n.d.). Electrophilic Aromatic Substitution: Rate & Regioselectivity.
- SpectraBase. (n.d.). 1-Bromo-2-fluoro-benzene - Optional[13C NMR] - Chemical Shifts.
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The Strategic Role of 4-Bromo-3-fluoronitrobenzene in Advanced Materials Science: Applications and Synthetic Protocols
In the dynamic landscape of materials science, the strategic design and synthesis of novel organic molecules are paramount to unlocking next-generation technologies. Among the versatile building blocks available to the modern researcher, 4-Bromo-3-fluoronitrobenzene has emerged as a key intermediate in the development of high-performance organic electronic materials. Its unique trifunctional substitution pattern—comprising a reactive bromine atom, an electron-withdrawing fluorine atom, and a strongly electron-accepting nitro group—offers a powerful handle for tailoring the optoelectronic and physical properties of conjugated polymers and small molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols, to empower researchers in the fields of organic electronics, photovoltaics, and drug development.
The Versatility of this compound in Molecular Engineering
The strategic placement of the bromo, fluoro, and nitro functionalities on the benzene ring makes this compound a highly valuable precursor for several reasons:
-
Reactive Handle for Cross-Coupling: The bromine atom serves as a primary site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the facile formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems, which are the cornerstone of organic semiconductors.[2]
-
Modulation of Electronic Properties: The fluorine and nitro groups are strongly electron-withdrawing. Their incorporation into a polymer backbone can significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is a critical strategy for designing n-type (electron-transporting) materials and for fine-tuning the energy level alignment in organic photovoltaic (OPV) devices to maximize open-circuit voltage.[3]
-
Enhanced Stability and Solubility: Fluorination of organic materials can enhance their thermal and oxidative stability, as well as influence their solid-state packing, which is crucial for efficient charge transport.[4] While the nitro group can sometimes impact stability, its primary role is electronic modulation.
-
Precursor to Versatile Functional Groups: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up pathways to a wider range of materials, including hole-transporting materials (HTMs) and materials for organic light-emitting diodes (OLEDs) that often incorporate triarylamine moieties.[5][6]
Application in Conjugated Polymers for Organic Solar Cells
A primary application of this compound is in the synthesis of donor-acceptor (D-A) copolymers for bulk heterojunction organic solar cells. In these systems, the electron-deficient unit derived from this compound is copolymerized with an electron-rich (donor) monomer. This architecture facilitates efficient charge separation and transport, which are essential for high power conversion efficiencies (PCEs).
Protocol: Synthesis of a Fluorene-Based Donor-Acceptor Copolymer via Suzuki-Miyaura Polycondensation
This protocol details the synthesis of a representative D-A copolymer where this compound serves as the acceptor precursor and a fluorene-based monomer acts as the donor.
Reaction Scheme:
Figure 1: General workflow for the Suzuki polycondensation.
Materials:
| Material | CAS Number | Supplier | Purity |
| This compound | 185331-69-5 | Sigma-Aldrich | 97% |
| 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | 254755-24-3 | Various | >98% |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | Sigma-Aldrich | 99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Sigma-Aldrich | ≥99% |
| Toluene, Anhydrous | 108-88-3 | Sigma-Aldrich | 99.8% |
| Deionized Water | N/A | In-house | N/A |
| Phenylboronic Acid | 98-80-6 | Sigma-Aldrich | ≥97% |
| Bromobenzene | 108-86-1 | Sigma-Aldrich | 99.5% |
Experimental Protocol:
-
Monomer and Reagent Preparation: In a glovebox, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Base Addition: Remove the flask from the glovebox and add anhydrous toluene (20 mL) and a 2 M aqueous solution of potassium carbonate (10 mL) via syringe under a nitrogen atmosphere.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under a nitrogen atmosphere.
-
End-capping: To control the molecular weight and terminate the polymer chains, add phenylboronic acid (0.1 mmol) and stir for 2 hours, followed by the addition of bromobenzene (0.1 mmol) and continue stirring for another 2 hours.
-
Purification: Cool the reaction mixture to room temperature and pour it into a separatory funnel. Separate the organic layer, wash it with deionized water (3 x 50 mL), and dry it over anhydrous magnesium sulfate.
-
Precipitation and Collection: Concentrate the organic solution by rotary evaporation and precipitate the polymer by slowly adding the concentrated solution to vigorously stirred methanol (200 mL). Collect the fibrous polymer precipitate by filtration.
-
Further Purification (Soxhlet Extraction): Purify the collected polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform.
-
Final Product: Concentrate the chloroform solution and precipitate the polymer in methanol. Collect the final polymer by filtration and dry it under vacuum at 60 °C for 24 hours.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki polycondensation, providing a good balance of reactivity and stability.[7]
-
Base: An aqueous solution of a base like K₂CO₃ is crucial for the activation of the boronic ester in the transmetalation step of the Suzuki coupling mechanism.
-
Solvent System: The biphasic toluene/water system is effective for Suzuki polycondensation, allowing for the dissolution of both the organic monomers and the inorganic base.
-
End-capping: This step is essential for obtaining a stable polymer with a defined molecular weight, which is critical for reproducible device performance.
Characterization of the Resulting Polymer:
| Property | Method | Expected Outcome |
| Molecular Weight (Mn, Mw) | GPC | Mn > 10 kDa, PDI < 2.5 |
| Chemical Structure | ¹H NMR | Peaks corresponding to the fluorene and nitrobenzene units. |
| Optical Properties (UV-Vis) | UV-Vis | Absorption maxima in the range of 350-450 nm, with an optical bandgap of approximately 2.5-2.8 eV. |
| Electrochemical Properties | CV | Reversible reduction wave, indicating n-type character. HOMO and LUMO levels can be estimated from the onsets. |
Application in Hole-Transporting Materials (HTMs) for Perovskite Solar Cells
While the nitro group makes the parent molecule suitable for electron-transporting materials, its reduction to an amine opens the door to creating hole-transporting materials. Triarylamine derivatives are a prominent class of HTMs used in high-efficiency perovskite solar cells.[8]
Conceptual Synthetic Pathway to a Triarylamine-based HTM
The following workflow illustrates how this compound can be transformed into a precursor for a hole-transporting material.
Figure 2: Synthetic workflow from this compound to a hole-transporting material.
This multi-step synthesis allows for the creation of complex molecular architectures with tailored properties for efficient hole extraction and transport in perovskite solar cells. The fluorine atom can contribute to favorable molecular packing and stability.[4]
Concluding Remarks for the Research Professional
This compound is a testament to the power of strategic molecular design in materials science. Its trifunctional nature provides a versatile platform for synthesizing a wide array of advanced materials. For researchers in organic electronics, it offers a direct route to electron-deficient units for high-performance D-A copolymers. For those in the field of perovskite solar cells and OLEDs, it serves as a valuable precursor to novel hole-transporting and emissive materials. The protocols and insights provided herein are intended to serve as a foundational guide, and researchers are encouraged to explore further modifications and applications of this remarkable building block to push the boundaries of materials innovation.
References
- Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. (2023). MDPI.
- Synthesis and characterization of a series of conducting polymers based on indole and carbazole. PMC.
- Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. (2022). PMC.
- Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. ResearchGate.
- Synthesis and characterization of carbazole-containing polymers. Various sources.
- Organoborane coupling reactions (Suzuki coupling). PMC.
- Synthesis of fluorene-based semiconducting copolymers for organic solar cells. (2012). PubMed.
- Advancements in organic small molecule hole-transporting materials for perovskite solar cells. RSC Publishing.
- Synthesis and Characterization of New Triarylamine-Based Polymers. ResearchGate.
- Scheme 1 Synthesis of fluorene polymers. ResearchGate.
- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (2022). PMC.
- Hole-Transporting Materials for Printable Perovskite Solar Cells. (2017). Trepo.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH.
- Side-chain Engineering on Fluorene-based Hole Transport Materials for Low-cost Perovskite Solar Cells with High Stability. LUTPub.
- Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. (2024). PMC.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trepo.tuni.fi [trepo.tuni.fi]
- 5. Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromo-3-fluoronitrobenzene
An Applications Guide for Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-bromo-3-fluoronitrobenzene. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction's intricacies, enabling you to troubleshoot effectively and optimize for success.
This compound is a valuable building block, but its electronic and steric properties make it a uniquely challenging substrate. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the C-Br bond, while the ortho-fluorine atom introduces steric and electronic considerations. This guide provides a systematic approach to navigating these challenges.
The Challenge: Understanding the Substrate's Reactivity
The key to optimizing this reaction lies in understanding the substrate itself. The nitro group is strongly electron-withdrawing, which accelerates the rate-determining oxidative addition step of the palladium catalyst into the carbon-bromine bond.[1] However, this high electrophilicity also makes the aryl halide susceptible to side reactions, particularly dehalogenation. The fluorine atom ortho to the bromine adds a layer of steric hindrance that can impede catalyst coordination and subsequent steps in the catalytic cycle.
The Catalytic Cycle: Key Control Points for Optimization
Successful optimization requires intervention at critical stages of the Suzuki-Miyaura catalytic cycle. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when coupling this compound, presented in a question-and-answer format.
Question 1: My reaction shows low to no conversion of the starting material. Where should I begin troubleshooting?
Answer: When facing low conversion, the primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, and the solvent. The synergy between these three components is critical for success.
-
Causality: this compound's electron-deficient nature makes oxidative addition fast, but the subsequent steps, transmetalation and reductive elimination, can be slow. A standard catalyst like Pd(PPh₃)₄ may be insufficient.[2] You require a catalyst system that not only facilitates oxidative addition but also promotes the other, now potentially rate-limiting, steps.
-
Recommended Action:
-
Switch to a More Active Catalyst System: Employ modern catalyst systems using bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[2] These ligands stabilize the palladium center and accelerate both oxidative addition and reductive elimination.[2]
-
Evaluate Your Base: The base is crucial for activating the boronic acid in the transmetalation step.[2] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[2][3]
-
Check Solvent Compatibility: Ensure your solvent system effectively dissolves all components, including the inorganic base. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often effective as water can help dissolve the base and facilitate transmetalation.[4]
-
Question 2: I'm observing a significant amount of 3-fluoronitrobenzene in my crude product. What is this byproduct and how can I prevent it?
Answer: This byproduct is the result of hydrodehalogenation (or simply "dehalogenation"), a common side reaction where the bromine atom is replaced by a hydrogen.[5]
-
Causality: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[5] This species can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. For electron-deficient aryl halides like yours, this side reaction can be particularly problematic.[5]
-
Recommended Action:
-
Optimize the Base: Strong bases, particularly hydroxides, can promote the formation of Pd-H species and accelerate protodeboronation of the boronic acid partner, which can also lead to issues.[2] Consider using a weaker, non-nucleophilic base like K₂CO₃ or CsF, or a moderately strong base like K₃PO₄.[2]
-
Control Water Content: While some water can be beneficial, excess water can promote dehalogenation. If using an aqueous solvent system, try varying the water ratio. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.[2][5]
-
Choose the Right Ligand: The ligand can influence the relative rates of the desired coupling versus dehalogenation. A ligand that promotes rapid reductive elimination of the product can help outcompete the dehalogenation pathway.[5]
-
Question 3: My main byproduct is the homocoupled dimer of my boronic acid. What causes this and how do I stop it?
Answer: The formation of a biaryl product derived from two molecules of your boronic acid is known as homocoupling. This is typically caused by the presence of oxygen in the reaction mixture.
-
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid, which reduces the Pd(II) back to Pd(0) to re-enter the desired cycle.[6] This side reaction consumes your boronic acid and reduces the overall yield of the desired product.
-
Recommended Action:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure you thoroughly degas your solvent and the entire reaction setup. The "freeze-pump-thaw" method (for solvents that will freeze) or sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes are effective techniques.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) to prevent oxygen from entering the system during the reaction.
-
Use High-Purity Reagents: Ensure your boronic acid or ester is of high purity and has not degraded during storage.
-
Systematic Optimization Strategy
A structured approach is the most efficient way to optimize your reaction. Start with a robust set of initial conditions and vary one parameter at a time.
Recommended Starting Conditions
The following tables summarize recommended starting points for your optimization screen.
Table 1: Catalyst & Ligand Selection Guide
| Catalyst System (Pd Precursor + Ligand) | Key Characteristics & Rationale |
|---|---|
| Pd(OAc)₂ + SPhos | A highly active and versatile system. SPhos is a bulky, electron-rich biaryl phosphine ligand excellent for challenging couplings, including electron-deficient substrates.[2] |
| Pd₂(dba)₃ + XPhos | Similar to the SPhos system, XPhos is another industry-standard Buchwald ligand known for its high activity and broad substrate scope. |
| Pd(PPh₃)₄ | A classic, air-stable catalyst. While potentially less active for this specific substrate, it can serve as a useful baseline.[2][7] |
| PdCl₂(dppf) | A robust catalyst, often effective for a range of couplings. The dppf ligand provides good stability to the palladium center. |
Table 2: Base & Solvent System Comparison
| Base | Solvent System | Temp (°C) | Advantages & Considerations |
|---|---|---|---|
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90-100 | Strong, effective base often used for difficult couplings. Good starting point.[2][7] |
| K₂CO₃ | Toluene / H₂O (4:1) | 90-110 | A milder base that can sometimes reduce dehalogenation side reactions.[3] |
| Cs₂CO₃ | 1,4-Dioxane or THF | 80-100 | A very strong base that can be highly effective but is more expensive.[2] |
| CsF | Toluene or Dioxane | 90-110 | A non-aqueous base option that can be useful if protodeboronation or dehalogenation is a major issue.[2] |
Experimental Protocol: General Procedure for Optimization
This protocol provides a self-validating framework for screening conditions. Always run a control reaction and ensure consistency in reagent quality and setup.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inerting the System: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.[2]
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS at set time intervals (e.g., 1h, 4h, 12h).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the challenges associated with the Suzuki coupling of this compound and achieve your desired synthetic outcomes.
References
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit.
- Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024). Reddit.
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). Reddit.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). ResearchGate.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. (2023). MDPI.
- Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (n.d.). ResearchGate.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide - Reddit. (2025). Reddit.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2025). Reddit.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Dergipark.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
- For the pro's (Suzuki) : r/Chempros - Reddit. (2024). Reddit.
- Effect of base and solvent Suzuki cross coupling of 4′-bromoacetophenone (6) with phenylboronic acid (5a) under thermal as well as microwaves irradiation conditions. - ResearchGate. (n.d.). ResearchGate.
- Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. (n.d.). ResearchGate.
- Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). - ResearchGate. (n.d.). ResearchGate.
- Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) - ResearchGate. (n.d.). ResearchGate.
Sources
Technical Support Center: Reactions of 4-Bromo-3-fluoronitrobenzene
Welcome to the technical support center for 4-Bromo-3-fluoronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis due to its multiple functionalities. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Additionally, the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions. However, the interplay of these groups can also lead to a range of undesired side products. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: I am seeing multiple spots on my TLC plate during a nucleophilic substitution reaction. What could they be?
A1: Multiple spots on your TLC plate likely indicate a mixture of products. Besides your desired product and unreacted starting material, you may be observing regioisomers from the nucleophilic attack at the fluorine-bearing carbon instead of the bromine-bearing one. Depending on your nucleophile and reaction conditions, you could also have products of reaction with the nitro group.
Q2: My Suzuki coupling reaction with this compound is giving me a low yield of the desired product, and I see a significant amount of a nonpolar byproduct. What is happening?
A2: A common issue in Suzuki couplings is the formation of homocoupling products, particularly from the boronic acid partner. This is often exacerbated by the presence of oxygen. Another possibility is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.
Q3: I am trying to reduce the nitro group to an amine, but my reaction is not going to completion, or I am getting a complex mixture of products. What are the potential pitfalls?
A3: The reduction of a nitro group in a polyfunctional molecule like this compound requires careful selection of the reducing agent to maintain chemoselectivity. Incomplete reduction can lead to intermediates like nitroso or hydroxylamine species. Conversely, harsh reducing conditions, such as catalytic hydrogenation with Pd/C, can lead to the undesired reduction of the bromine-carbon bond (hydrodebromination).
Q4: Why is the fluorine atom sometimes displaced in my nucleophilic substitution reactions instead of the bromine? I thought bromine was a better leaving group.
A4: While bromide is generally a better leaving group than fluoride in SN2 reactions, the opposite can be true in nucleophilic aromatic substitution (SNAr). The rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[1][2] Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and strongly stabilizes this intermediate through its inductive effect.[1][2] This often leads to a faster reaction at the fluorine-substituted carbon.
Troubleshooting Guides by Reaction Type
Nucleophilic Aromatic Substitution (SNAr)
The nitro group in this compound activates both the bromine and fluorine positions for nucleophilic attack. The regioselectivity of this reaction is a common challenge.
Common Side Products:
| Side Product | Structure | Formation Mechanism | Prevention and Troubleshooting |
| Fluoro-substituted Product | Nucleophilic attack at the carbon bearing the bromine atom. | This is often the desired product. To favor this, consider using less electronegative leaving groups if possible, though with this starting material, you are limited. | |
| Bromo-substituted Product | Nucleophilic attack at the carbon bearing the fluorine atom. | The high electronegativity of fluorine makes this a competitive and often faster reaction.[3][4] To minimize this, use milder reaction conditions (lower temperature, shorter reaction time) and carefully control the stoichiometry of your nucleophile. | |
| Di-substituted Product | Sequential substitution of both bromine and fluorine. | Use a limited amount of the nucleophile (1 equivalent or slightly less) and monitor the reaction closely by TLC or LC-MS to stop it before di-substitution becomes significant. |
Experimental Protocol: Selective Nucleophilic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP) at room temperature, add the amine nucleophile (1.0-1.2 eq) dropwise.
-
Include a non-nucleophilic base (e.g., K2CO3, DIPEA) (1.5-2.0 eq) to quench the acid formed during the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Visualization of SNAr Pathways
Sources
Technical Support Center: Purification of 4-Bromo-3-fluoronitrobenzene Derivatives
Welcome to the technical support center for the purification of 4-bromo-3-fluoronitrobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these critical intermediates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of purification, focusing on the "why" behind the "how."
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound derivatives?
A1: Impurities often stem from the starting materials or side reactions during synthesis. Common contaminants include unreacted starting materials, regioisomers (e.g., isomers with bromine and fluorine in different positions), and byproducts from over-nitration or incomplete halogenation. For instance, in the bromination of 4-fluoronitrobenzene, you might encounter starting material and other brominated isomers.[1][2] It is also crucial to consider residual acids or bases from the reaction workup, which can interfere with subsequent steps.
Q2: My this compound derivative appears as an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common issue, especially with compounds that have lower melting points or when the solution is supersaturated.[3] To address this, first, try reheating the solution to dissolve the oil completely. Then, add a small amount of additional hot solvent to slightly decrease the saturation.[3] Crucially, allow the solution to cool much more slowly. A gradual decrease in temperature is key to promoting the formation of a crystal lattice rather than an amorphous oil. If this fails, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.[3]
Q3: I'm observing decomposition of my compound on a silica gel column. What are my alternatives?
A3: Halogenated nitroaromatics can sometimes be sensitive to the acidic nature of standard silica gel.[4] If you suspect decomposition, you can try deactivating the silica gel by treating it with a base like triethylamine. Alternatively, consider using a different stationary phase such as alumina (which is available in neutral, basic, or acidic forms) or Florisil.[4] For very sensitive compounds, reverse-phase chromatography might be a viable, albeit more expensive, option.
Q4: How do I choose the best purification technique for my specific this compound derivative?
A4: The choice of purification method depends on the physical state of your compound, the nature of the impurities, and the scale of your experiment. The following decision tree can guide your selection:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Recrystallization
Recrystallization is often the most efficient method for purifying solid this compound derivatives, provided a suitable solvent is found.
Core Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. Ideally, the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystal Formation | 1. Too much solvent was used, preventing saturation.[3] 2. The solution is supersaturated, and nucleation hasn't started.[3] | 1. Gently heat the solution to evaporate some solvent and re-cool.[3] 2. Induce crystallization by scratching the inner flask wall or adding a seed crystal.[3] 3. Ensure cooling is slow initially, then use an ice bath to maximize yield.[3] |
| Compound "Oils Out" | 1. The solvent's boiling point is higher than the compound's melting point. 2. The solution is too concentrated.[3] 3. Cooling is too rapid.[3] | 1. Select a solvent with a lower boiling point. 2. Re-heat to dissolve the oil, add more hot solvent, and cool slowly.[3] |
| Poor Recovery/Low Yield | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtering. 2. Use a minimum amount of hot solvent for dissolution. 3. Pre-heat the funnel and filter paper during hot filtration.[3] |
| Colored Impurities in Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution due to the risk of bumping. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Core Principle: A solvent (mobile phase) carries the mixture through a column packed with an adsorbent material (stationary phase, typically silica gel). Compounds with higher affinity for the stationary phase travel slower, allowing for separation.
Step-by-Step General Protocol for Flash Column Chromatography:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation and a target Rf value of ~0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the mobile phase (wet packing) or by carefully pouring the dry silica and then running the solvent through (dry packing). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica. This dry-loaded sample is then carefully added to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through. Collect fractions as the solvent elutes from the bottom.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Common Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | 1. Inappropriate solvent system. 2. Column was poorly packed. 3. Sample was overloaded. | 1. Re-optimize the solvent system using TLC. A shallower solvent gradient may be necessary. 2. Repack the column, ensuring a homogenous bed. 3. Use a smaller amount of crude material relative to the amount of silica. |
| Compound Won't Elute | 1. The solvent system is too non-polar. 2. The compound is decomposing on the silica.[4] | 1. Gradually increase the polarity of the mobile phase. 2. Test for stability on a TLC plate.[4] Consider using a less acidic stationary phase like alumina or deactivated silica.[4] |
| Cracked or Channeled Column | 1. The silica bed ran dry during the run. 2. The column was packed improperly. | 1. Always maintain a level of solvent above the silica bed. 2. Ensure the silica is evenly settled during packing. |
Distillation
For liquid derivatives that are thermally stable, distillation can be an effective purification method, particularly on a larger scale.
Core Principle: This technique separates components of a liquid mixture based on differences in their boiling points. For high-boiling compounds like many nitroaromatics, vacuum distillation is necessary to lower the boiling point and prevent decomposition.
Troubleshooting Common Distillation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Bumping/Uneven Boiling | 1. Lack of nucleation sites. 2. Superheating of the liquid. | 1. Add boiling chips or a magnetic stir bar to the distillation flask. 2. Ensure even heating with a well-controlled heating mantle and proper insulation. |
| Poor Separation (Co-distillation) | 1. Boiling points of the components are too close. 2. The distillation rate is too fast. | 1. Use a fractional distillation column with a high-efficiency packing material. 2. Slow down the distillation rate to allow for proper equilibration between liquid and vapor phases. |
| Product Decomposition | 1. The distillation temperature is too high. | 1. Use a vacuum pump to reduce the system pressure, thereby lowering the boiling point of the compound. Ensure all glassware is rated for vacuum applications. |
Safety First: Handling this compound Derivatives
It is imperative to handle these compounds with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or vapors.[5][6]
-
Exposure: These compounds can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[6][7][8] In case of contact, wash the affected area thoroughly with soap and water and seek medical attention.[8]
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[6]
This guide provides a foundational framework for troubleshooting the purification of this compound derivatives. Successful purification often requires careful observation, methodical adjustments, and a solid understanding of the underlying chemical principles.
References
- CAPOT CHEMICAL COMPANY LIMITED. (2009, May 24).
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Bromo-1-fluoro-2-nitrobenzene.
- SynQuest Laboratories, Inc. (2019, July 17).
- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Bromo-1-fluoro-2-nitrobenzene.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Bromo-α,α,α-trifluorotoluene.
- Restek. (n.d.). TROUBLESHOOTING GUIDE.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Loos, P. J., et al. (n.d.).
- Sigma-Aldrich. (n.d.).
- New England Biolabs. (n.d.).
- University of Rochester Department of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 185331-69-5.
- Sigma-Aldrich. (n.d.). This compound | 185331-69-5.
- BLD Pharm. (n.d.). 185331-69-5|this compound.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene.
- Apollo Scientific. (n.d.). 185331-69-5 Cas No. | this compound.
- Sigma-Aldrich. (n.d.). This compound | 185331-69-5.
- ResearchGate. (2025, August 6). Synthesis of 3-bromo-4-fluoronitrobenzene.
- Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE.
- Santa Cruz Biotechnology. (n.d.). 3-Bromo-4-fluoronitrobenzene | CAS 701-45-1.
- Google Patents. (n.d.).
- Carl ROTH. (n.d.). This compound, 100 g, CAS No. 185331-69-5.
- Council for the Indian School Certificate Examin
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Investigation on distillation technology for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle analysis | Request PDF.
- BenchChem. (n.d.).
- ChemicalBook. (2025, September 25). 3-Bromo-4-fluoronitrobenzene | 701-45-1.
- Google Patents. (n.d.).
- MDPI. (2024, May 19).
Sources
Technical Support Center: A Guide to Optimizing the Synthesis of 4-Bromo-3-fluoronitrobenzene
Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoronitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles that govern this reaction, providing you with the insights needed to master this synthesis.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two principal and logically viable synthetic strategies for preparing this compound:
-
Route A: Electrophilic Bromination of 4-Fluoronitrobenzene. This is often the preferred route due to potentially higher yields and more straightforward regiochemical control. The strong deactivating, meta-directing nitro group and the ortho-, para-directing fluorine atom work in concert to direct the incoming electrophile (Br+) to the position ortho to the fluorine and meta to the nitro group.
-
Route B: Electrophilic Nitration of 1-Bromo-2-fluorobenzene. This route is also feasible but can be more challenging in terms of controlling isomer formation. Both the bromine and fluorine atoms are ortho-, para-directing groups, which can lead to a mixture of nitrated products, complicating purification and reducing the yield of the desired isomer.
Q2: Why is my yield consistently low when nitrating 1-Bromo-2-fluorobenzene?
Low yields in this reaction are typically due to a combination of factors inherent to the starting material's structure. Both the fluorine and bromine substituents are ortho-, para-directors. During electrophilic nitration, the incoming nitronium ion (NO₂⁺) can be directed to multiple positions on the aromatic ring, leading to a mixture of isomers and reducing the selectivity for the desired 4-bromo-3-fluoro-1-nitrobenzene.[1][2] Furthermore, both halogens are deactivating groups, making the reaction slower than the nitration of benzene itself and requiring carefully controlled, forceful conditions that can also promote side reactions if not managed properly.
Q3: What is the mechanistic principle behind using a strong acid catalyst like sulfuric acid in these reactions?
In both nitration and some bromination reactions, a strong acid plays a critical catalytic role.
-
For Nitration: Concentrated sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[1] This ion is the active electrophile that attacks the aromatic ring. Without a strong acid catalyst, the concentration of the nitronium ion is insufficient to drive the reaction at a practical rate.
-
For Bromination: While elemental bromine can be used, often with a Lewis acid catalyst, other brominating agents may be employed in the presence of a strong acid. For instance, using sodium bromate in a strong acid solution generates the active brominating species in situ.[3]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to diagnosing and resolving common experimental challenges.
Problem 1: Low or No Yield of the Desired Product
Low yield is the most frequent challenge. The following workflow can help diagnose the root cause.
In-Depth Solutions:
-
Cause: Incomplete Reaction
-
Explanation: The deactivating nature of the halogen and nitro groups can make these reactions sluggish. Impurities in the starting material or reagents (especially water) can interfere with the catalyst or quench the electrophile.
-
Solution: Ensure all reagents are pure and dry. Use freshly opened or properly stored starting materials. Monitor the reaction by TLC or GC to determine the point of maximum conversion before quenching.
-
-
Cause: Formation of Isomeric Side Products
-
Explanation: As discussed, the directing effects of the substituents can lead to a mixture of products. The thermodynamic and kinetic products may differ, and reaction conditions can influence this ratio.
-
Solution: Temperature control is paramount. Lower temperatures often favor the kinetically controlled product and can increase selectivity. For the bromination of 4-fluoronitrobenzene, a highly effective method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can achieve yields up to 98.7% under optimized conditions.[3]
-
-
Cause: Dinitration or Other Side Reactions
-
Explanation: Overly harsh conditions (high temperature, excessive reaction time, or too concentrated nitrating mixture) can lead to the addition of a second nitro group, especially in the nitration of 1-bromo-2-fluorobenzene.[1]
-
Solution: Maintain a low reaction temperature (e.g., 0-15°C) during the addition of the electrophile.[3] Use the correct stoichiometry of the nitrating or brominating agent; a slight excess may be needed, but a large excess should be avoided.
-
Problem 2: Product Is an Oil or Fails to Crystallize
-
Cause: The presence of impurities, particularly isomeric byproducts, can significantly depress the melting point of the final product, causing it to remain an oil or making recrystallization difficult. The reported melting point for 3-bromo-4-fluoro-nitrobenzene is 59°C.[4]
-
Solution 1 - Initial Purification: If the product is oily, attempt to purify it via column chromatography first. A silica gel column using a non-polar solvent system (e.g., hexanes/ethyl acetate gradient) can effectively separate the desired product from isomers and other impurities.
-
Solution 2 - Recrystallization: Once a purer solid is obtained, select an appropriate recrystallization solvent. Isopropyl ether has been reported as an effective solvent for this compound.[4] The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at cold temperatures.
Optimized High-Yield Experimental Protocol
This protocol is based on a reported high-yield synthesis utilizing the bromination of 4-fluoronitrobenzene with DBDMH, which has been shown to be highly efficient and selective.[3]
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-fluoronitrobenzene (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Cool the solution to 15°C in a water bath. To the stirred solution, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.51 eq) portion-wise, ensuring the temperature does not exceed 20°C.
-
Reaction: Stir the mixture at 15°C for 3 hours. Monitor the reaction progress using GC or TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. The crude product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and other water-soluble byproducts.
-
Purification: Dry the crude product. For high purity, recrystallize the solid from a suitable solvent such as isopropyl ether.[4]
Table 1: Comparison of Synthetic Routes
| Feature | Route A: Bromination of 4-Fluoronitrobenzene | Route B: Nitration of 1-Bromo-2-fluorobenzene |
| Starting Material | 4-Fluoronitrobenzene | 1-Bromo-2-fluorobenzene |
| Typical Reagents | DBDMH in Acetic Acid[3]; Br₂/Ag₂SO₄ in H₂SO₄[4] | HNO₃ / H₂SO₄[1] |
| Reported Yield | Can be very high (up to 98.7%)[3] | Generally lower and more variable |
| Key Advantage | High regioselectivity and yield | Starting material may be more readily available |
| Key Disadvantage | Brominating agents can be corrosive and hazardous | Prone to isomer formation, lower yield |
Mechanistic Insight: Electrophilic Aromatic Substitution
The synthesis of this compound is a classic example of electrophilic aromatic substitution. The diagram below illustrates the key step in the bromination of 4-fluoronitrobenzene.
The fluorine atom, through resonance, donates electron density to the ortho position, stabilizing the sigma complex (arenium ion) intermediate when the electrophile (Br⁺) attacks at that site. Concurrently, the powerful inductive effect and resonance of the nitro group deactivates the meta position relative to itself, further ensuring the bromine is directed to the desired C-3 position.
References
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene.
- ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene.
- University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration.
- Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
- Scribd. (n.d.). Nitration of bromobenzene.
- YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. The Organic Chemistry Tutor.
Sources
troubleshooting failed reactions involving 4-Bromo-3-fluoronitrobenzene
Welcome to the technical support resource for 4-Bromo-3-fluoronitrobenzene. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile reagent. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in your research, particularly in drug development and synthetic chemistry.
Part 1: General Handling and Properties (FAQs)
This section addresses fundamental questions about the stability, handling, and reactivity of this compound.
Question: What are the key structural features of this compound that dictate its reactivity?
Answer: The reactivity of this compound is governed by the interplay of its three key functional groups on the benzene ring:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group. Through both inductive and resonance effects, it strongly deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SₙAr). It preferentially activates the positions ortho and para to itself.
-
Fluorine (-F): Located ortho to the nitro group, the fluorine atom is on an activated position. Fluorine is highly electronegative, making the carbon it's attached to highly electrophilic and susceptible to nucleophilic attack. In the context of SₙAr reactions, fluoride is an excellent leaving group, a counter-intuitive fact explained by the reaction mechanism.[1][2]
-
Bromine (-Br): Located meta to the nitro group, the bromine atom is on a less activated position for SₙAr. However, the C-Br bond is the primary reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
This electronic arrangement makes this compound a bifunctional building block, allowing for selective and sequential reactions at two different sites.
Question: What are the recommended storage and handling procedures for this compound?
Answer: Proper handling is critical for safety and experimental success.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is stable under normal storage conditions.
-
Handling: This compound is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[4] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][5] Avoid creating dust.[3]
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents, as these can lead to vigorous or hazardous reactions.[3]
Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SₙAr)
SₙAr is one of the most common reactions performed with this substrate. The primary challenge is controlling regioselectivity and achieving complete conversion.
Question: My SₙAr reaction is not working. I see only starting material. What is the most likely cause?
Answer: The most common causes for a failed SₙAr reaction are insufficient activation, a weak nucleophile, or improper reaction conditions.
-
Causality: The SₙAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[6] The formation of this complex is typically the rate-determining step.[2] The electron-withdrawing nitro group is essential for stabilizing this intermediate. If the reaction conditions do not favor the formation of this complex, the reaction will not proceed.
-
Troubleshooting Workflow:
SₙAr Troubleshooting Workflow
Question: I am trying to substitute the bromine atom, but the reaction is either very slow or substitutes the fluorine instead. Why is this happening?
Answer: This outcome is expected due to the electronic properties of the substrate. The fluorine atom is the preferred site for nucleophilic substitution, not the bromine.
-
Mechanistic Explanation: In an SₙAr reaction, the rate-determining step is the initial attack of the nucleophile. The reactivity of the halide is determined by its ability to activate the carbon atom towards this attack (electrophilicity), not by its leaving group ability in the traditional Sₙ1/Sₙ2 sense.[1]
-
Activation: Fluorine is the most electronegative halogen, so it exerts the strongest inductive electron-withdrawing effect. This makes the carbon atom it is attached to (C-F) significantly more electrophilic and prone to attack than the carbon attached to bromine (C-Br).[2]
-
Stabilization: The fluorine is positioned ortho to the nitro group. When a nucleophile attacks this position, the resulting negative charge of the Meisenheimer complex can be delocalized onto the nitro group, providing substantial stabilization. An attack at the bromine position (meta to the nitro group) does not allow for this direct resonance stabilization, making the intermediate much higher in energy.[7]
Intermediate Stabilization in SₙAr -
-
Solution: To perform a substitution at the bromine position, you must first block or react the fluorine position or, more commonly, use a different reaction type entirely, such as a metal-catalyzed cross-coupling reaction.
Part 3: Troubleshooting Suzuki-Miyaura Cross-Coupling
The C-Br bond is an excellent handle for palladium-catalyzed Suzuki-Miyaura coupling to form C-C bonds.
Question: My Suzuki coupling reaction is failing or giving very low yields. What are the key parameters to check?
Answer: Suzuki coupling failures often trace back to one of three areas: the catalyst system (palladium source and ligand), the base, or the reaction environment (solvent and atmosphere).
-
Causality: The Suzuki reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] Each step has specific requirements. Oxidative addition of the C-Br bond to Pd(0) is the first step. Transmetalation requires activation of the boronic acid with a base.[8][9] Reductive elimination gives the product and regenerates the catalyst. A failure at any point breaks the cycle.
| Parameter | Common Problem | Recommended Solution |
| Catalyst | Pd(0) source is inactive or the ligand is inappropriate. | Use a pre-catalyst (e.g., XPhos Pd G3/G4) or ensure Pd(0) is generated in situ (e.g., Pd₂(dba)₃). Screen different phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[10] |
| Base | Base is too weak, too strong, or insoluble. | K₃PO₄ is a reliable choice for many systems.[11] Others include K₂CO₃ or CsF. The base must be strong enough to form the boronate complex but not so strong that it degrades the substrate. |
| Solvent | Poor solubility of reagents; solvent not compatible with the base. | A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is common and often accelerates transmetalation.[9] Anhydrous conditions can also be used.[10] |
| Atmosphere | Oxygen is present, leading to catalyst deactivation and boronic acid degradation. | Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction. |
Question: I am observing a significant amount of a side product from the homocoupling of my boronic acid. How can I prevent this?
Answer: Homocoupling arises from side reactions within the catalytic cycle, often exacerbated by the presence of oxygen or slow oxidative addition of the aryl bromide.
-
Expert Insight: The key is to ensure that the rate of oxidative addition of this compound is much faster than the pathways leading to homocoupling.
-
Strictly Anaerobic Conditions: Oxygen can promote the oxidation and subsequent coupling of boronic acids. Ensure your degassing procedure is rigorous.
-
Optimize Reagent Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents). Using a large excess can drive homocoupling.
-
Slow Addition: If the problem persists, consider adding the boronic acid solution slowly via syringe pump to the reaction mixture at temperature. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling side reaction.
-
Catalyst Choice: Some ligands are more prone to promoting homocoupling than others. Bulky, electron-rich phosphine ligands often improve the rate of the desired cross-coupling relative to side reactions.
-
Part 4: Troubleshooting Nitro Group Reduction
Converting the nitro group to an aniline is a frequent and vital transformation. The main challenge is preventing undesired side reactions, particularly dehalogenation.
Question: I am trying to reduce the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C), but I am also losing the bromine atom (hydrodebromination). How can I achieve selective reduction?
Answer: Catalytic hydrogenation with palladium is highly efficient for nitro reduction but is also notorious for causing hydrodehalogenation, especially with aryl bromides.[12] The C-Br bond is susceptible to cleavage under these conditions.
-
Causality: The palladium catalyst can readily insert into the C-Br bond, leading to its reduction. To avoid this, you must choose a reduction method with different chemoselectivity.
-
Recommended Protocols for Selective Nitro Reduction:
Method Reagents & Conditions Advantages & Considerations Tin(II) Chloride SnCl₂·2H₂O in Ethanol or Ethyl Acetate, reflux. A classic, reliable method. The workup can be cumbersome due to tin salt precipitation, requiring careful pH adjustment.[12] Iron in Acid Fe powder with HCl or NH₄Cl in EtOH/H₂O, reflux. Inexpensive and effective. The reaction is heterogeneous. Workup involves filtering off iron salts.[12] Sodium Sulfide Na₂S or NaHS in an aqueous or alcoholic solvent. A milder option that can sometimes offer high selectivity, but may require optimization. Transfer Hydrogenation Ammonium formate (HCOONH₄) with Pd/C (use with caution) or Raney Nickel. Can be milder than high-pressure H₂. However, Pd/C can still cause some debromination, so reaction monitoring is crucial.[12] -
Protocol: Selective Nitro Reduction using Tin(II) Chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in ethanol (approx. 0.2 M).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by pouring it into a beaker of ice and water. Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. A thick white precipitate of tin salts will form.
-
Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-fluoroaniline. Purify further by column chromatography or recrystallization if necessary.
-
References
- BenchChem. (n.d.). Challenges in the selective reduction of the nitro group. Retrieved from BenchChem website. [https://www.benchchem.com/technical-support/challenges-in-the-selective-reduction-of-the-nitro-group]
- Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from organic-chemistry-tutor.com. [https://www.organic-chemistry-tutor.
- Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from LibreTexts website. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Aromatic_Substitution_Reactions/15.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from Myers Research Group website. [https://myers.iq.harvard.edu/files/myers-group/files/suzuki.pdf]
- Organic Chemistry Portal. (n.g.). Suzuki Coupling. Retrieved from organic-chemistry-portal.org. [https://www.organic-chemistry-portal.com/named-reactions/suzuki-coupling.html]
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from TCI Chemicals website. [https://www.tcichemicals.
- SynQuest Labs. (n.d.). 3-Bromo-4-fluoronitrobenzene Safety Data Sheet. Retrieved from SynQuest Labs website. [https://www.synquestlabs.com/product/4654-B-03/3-Bromo-4-fluoronitrobenzene]
- Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website. [https://www.sigmaaldrich.com/US/en/product/aldrich/185331-69-5]
- Ossila. (n.d.). 4-Bromo-3-fluoroiodobenzene. Retrieved from Ossila website. [https://www.ossila.com/products/4-bromo-3-fluoroiodobenzene]
- Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from Reddit. [https://www.reddit.com/r/Chempros/comments/16a2z3y/struggling_with_suzuki_reaction/]
- ChemicalBook. (n.d.). 3-Bromo-4-fluoronitrobenzene. Retrieved from ChemicalBook website. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9275037.htm]
- ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? Retrieved from ResearchGate. [https://www.researchgate.
- Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from Chemistry Stack Exchange. [https://chemistry.stackexchange.com/questions/97960/reactivity-of-meta-and-para-bromo-nitrobenzene-towards-nucleophilic-substitutio]
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from comonorganicchemistry.com. [https://www.commonorganicchemistry.com/Rxn_Pages/Suzuki_Reaction/Suzuki_Examples.htm]
- Thermo Fisher Scientific. (2014). Safety Data Sheet: 1-Bromo-4-nitrobenzene. Retrieved from Thermo Fisher Scientific website. [https://www.fishersci.com/sdsitems/SDS_24418.pdf]
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene. Retrieved from Fisher Scientific website. [https://www.fishersci.com/sdsitems/SDS_97099.pdf]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
managing regioselectivity in reactions of 4-Bromo-3-fluoronitrobenzene
A Guide to Managing Regioselectivity in Synthetic Transformations
Welcome to the technical support center for 4-Bromo-3-fluoronitrobenzene. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the complexities of achieving regiochemical control in reactions involving this versatile but challenging building block. The unique substitution pattern of this molecule—a powerful electron-withdrawing nitro group, and two different halogens—presents distinct challenges and opportunities in synthesis. This resource provides in-depth, field-tested insights in a direct question-and-answer format.
Part 1: Core Principles of Reactivity
This section addresses the fundamental electronic effects that govern the regioselectivity of this compound. Understanding these principles is crucial for predicting reaction outcomes and troubleshooting unexpected results.
Q1: What are the key electronic factors governing reactivity in this compound?
A1: The reactivity is dominated by the interplay of three substituents on the benzene ring:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group deactivates the ring towards electrophilic aromatic substitution. Conversely, and more importantly for this substrate, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr). This activation is most pronounced at the ortho and para positions relative to the nitro group.[1][2]
-
Bromine (-Br) and Fluorine (-F): Both halogens are electronegative and withdraw electron density through the inductive effect. In SNAr reactions, their ability to act as a leaving group is critical. While the Carbon-Fluorine bond is very strong, fluorine's high electronegativity powerfully activates the carbon to which it is attached for nucleophilic attack.[2][3] In palladium-catalyzed cross-coupling, the weaker Carbon-Bromine bond is the primary site of reactivity.
Q2: Which position on the ring is most activated for Nucleophilic Aromatic Substitution (SNAr), and why?
A2: The C-4 position, where the bromine atom is attached, is the most activated site for SNAr. The nitro group (at C-1) exerts its strong resonance-based electron-withdrawing effect at the ortho (C-2, C-6) and para (C-4) positions. This delocalization effectively stabilizes the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack.[2][4] The fluorine at C-3 is meta to the nitro group and therefore does not benefit from this resonance stabilization, making it significantly less reactive in an SNAr mechanism.
Part 2: Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This is the most common reaction class for this substrate. Success hinges on directing a nucleophile to the correct position.
Q3: I am performing an SNAr reaction with a nucleophile (e.g., an amine or alkoxide). Which halogen will be substituted?
A3: The bromine atom at the C-4 position will be selectively substituted. This is a direct consequence of the C-4 position being para to the strongly activating nitro group.[2] While fluorine can be an excellent leaving group in SNAr reactions—sometimes better than bromine—this is only true when other factors are equal.[5] In this molecule, the positional activation by the nitro group is the dominant controlling factor, overwhelmingly favoring attack at C-4 and displacement of the bromide.
Q4: My SNAr reaction is sluggish, or the starting material is being recovered. What are the common causes and solutions?
A4: Sluggish SNAr reactions are typically due to issues with reaction conditions or nucleophile strength.
-
Insufficiently Strong Base: If your nucleophile is an alcohol or a primary/secondary amine, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH for alcohols) is required to deprotonate it, generating the more potent alkoxide or amide nucleophile.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are ideal as they solvate the cation of the base/nucleophile but do not hydrogen-bond with the nucleophile, thus preserving its reactivity.
-
Temperature: While SNAr reactions are often exothermic, some require heating to overcome the activation energy.[6] Cautiously increase the temperature, monitoring by TLC for product formation and potential decomposition.
-
Nucleophile Reactivity: Highly hindered or weakly nucleophilic reagents will react slower. Consider using a stronger, less-hindered nucleophile if the substrate allows.
Q5: I am observing unexpected side products. Is it possible the fluorine at C-3 is being displaced?
A5: Under standard SNAr conditions, displacement of the fluorine at the meta C-3 position is highly unlikely. The lack of resonance stabilization for the Meisenheimer intermediate at this position makes the activation energy prohibitively high.[4] If you are observing significant, unidentified byproducts, consider the following possibilities:
-
Reaction with the Nitro Group: Very strong, hard nucleophiles or reducing conditions could potentially lead to side reactions at the nitro group.
-
Decomposition: At high temperatures, the substrate may be decomposing.
-
Starting Material Purity: Verify the purity of your this compound starting material.
Protocol 1: Typical SNAr Amination
This protocol describes the reaction of this compound with a secondary amine, such as morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and potassium carbonate.
-
Add anhydrous DMF via syringe to create a stirrable suspension.
-
Add morpholine dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-(3-fluoro-4-nitrophenyl)morpholine.
Part 3: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
For building carbon-carbon or carbon-nitrogen bonds, palladium-catalyzed reactions are essential. Regioselectivity is key.
Q6: For a Suzuki or Buchwald-Hartwig reaction, will the coupling occur at the C-Br or C-F bond?
A6: The cross-coupling reaction will occur exclusively at the C-Br bond. The mechanism of these reactions involves an oxidative addition step where the palladium(0) catalyst inserts into the carbon-halogen bond.[7][8] The C-Br bond is significantly weaker and more reactive towards oxidative addition than the very strong C-F bond. This difference in reactivity provides a robust and reliable basis for regioselective C-C or C-N bond formation at the C-4 position.[9]
Q7: My Suzuki coupling is giving low yields, and I'm observing a dehalogenated (debrominated) byproduct. What can I do to fix this?
A7: Low yields and dehalogenation are common issues in Suzuki couplings.[10]
-
Dehalogenation Mechanism: This side reaction often occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent, or trace water. This Pd-H species can then reductively eliminate with the aryl group, replacing the bromine with hydrogen.[10]
-
Troubleshooting Steps:
-
Optimize the Base: The choice of base is critical. Very strong bases can promote side reactions. Switch from alkoxides to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[10]
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired reductive elimination step, making it faster than competing side reactions.[10][11]
-
Solvent System: Ensure you are using anhydrous solvents (e.g., dioxane, toluene, or THF). While some Suzuki reactions require water as a co-solvent, its amount should be carefully controlled.[11]
-
Boronic Acid Quality: Ensure your boronic acid is pure and not degrading, as slow transmetalation can allow more time for side reactions to occur.[12]
-
Q8: Can a competitive SNAr reaction occur under my Buchwald-Hartwig amination conditions?
A8: Yes, this is a valid concern, as Buchwald-Hartwig aminations use an amine nucleophile and a base, which are also the reagents for an SNAr reaction.[13] To favor the desired C-N coupling over a competitive SNAr:
-
Use a Weaker Base: Strong bases like sodium tert-butoxide can promote SNAr. Consider using a weaker base like Cs₂CO₃ or K₃PO₄, which are effective for the coupling reaction but less likely to drive the SNAr pathway at lower temperatures.[14][15]
-
Control the Temperature: SNAr reactions on this substrate often require heat. Running the Buchwald-Hartwig amination at the lowest possible temperature that still allows for catalytic turnover can suppress the thermal SNAr side reaction.
-
Catalyst and Ligand Loading: Ensure your catalyst system is active. A highly active palladium catalyst will facilitate the cross-coupling at a rate much faster than the uncatalyzed SNAr reaction.
Protocol 2: Regioselective Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki coupling at the C-4 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.03 eq) or a more modern catalyst system like Pd₂(dba)₃ (0.015 eq) with a ligand like SPhos (0.06 eq)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Solvent system (e.g., Dioxane/Water 4:1 or Toluene)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. Purify the crude product by column chromatography to yield the 4-aryl-3-fluoronitrobenzene product.
Part 4: Troubleshooting Guide: Chemoselective Nitro Group Reduction
Converting the nitro group to an aniline is a common transformation, but preserving the halogens is paramount.
Q9: How can I selectively reduce the nitro group to an amine without causing dehalogenation?
A9: Standard catalytic hydrogenation with H₂ and Pd/C is known to cause dehalogenation of aryl halides and should be avoided.[16] Several chemoselective methods are highly effective:
-
Iron Powder (Fe/NH₄Cl or Fe/HCl): This is a classic, robust, and cost-effective method. Iron powder in the presence of an acid or ammonium chloride in an alcohol/water mixture selectively reduces the nitro group while leaving aryl halides untouched.[17]
-
Tin(II) Chloride (SnCl₂·2H₂O): Another reliable method that is highly selective for the nitro group and compatible with a wide range of functional groups, including halogens.[16]
-
Specialized Catalytic Hydrogenation: If catalytic hydrogenation is necessary, use a catalyst designed to suppress hydrodehalogenation. Sulfided platinum on carbon (Pt(S)/C) is an excellent choice for selectively reducing nitro groups in the presence of halogens.[16][18]
Q10: My catalytic hydrogenation is causing significant loss of bromine and/or fluorine. What can I do?
A10: If you must use catalytic hydrogenation and are seeing dehalogenation, immediate changes are needed.
-
Switch Catalyst: Immediately stop using Pd/C. As mentioned, Pt(S)/C is a superior choice.[18] Raney Nickel can also be an alternative, though it may require careful optimization.[16]
-
Modify Conditions: Reduce the hydrogen pressure and reaction temperature. Milder conditions often favor nitro reduction over the more difficult dehalogenation.[18]
-
Additives: In some cases, additives can be used to poison the catalyst surface just enough to inhibit dehalogenation while still allowing for nitro reduction. However, screening for the right additive can be an empirical process.[18]
-
Switch to a Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C) can sometimes provide better selectivity than high-pressure H₂ gas, but still carries a risk of dehalogenation and requires careful optimization.[16]
Protocol 3: Chemoselective Nitro Reduction with Iron
This protocol provides a reliable method for reducing the nitro group without affecting the C-Br or C-F bonds.
Materials:
-
Substituted nitrobromofluorobenzene (from SNAr or coupling) (1.0 eq)
-
Iron powder (<325 mesh) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (4.0 eq)
-
Ethanol/Water solvent mixture (e.g., 4:1)
Procedure:
-
To a round-bottom flask, add the nitro compound and the ethanol/water solvent mixture.
-
Add the iron powder and ammonium chloride to the solution.
-
Heat the mixture to reflux (typically 70-80 °C). The reaction is often vigorous at the start.
-
Monitor the reaction by TLC until all the starting material is consumed (usually 1-3 hours).
-
Once complete, cool the reaction mixture and filter it hot through a pad of Celite to remove the iron salts.
-
Thoroughly wash the Celite pad with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent (like ethyl acetate) and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired aniline. The product may require further purification.
Part 5: Summary of Regioselective Strategies
The choice of reaction conditions dictates the transformation of this compound.
| Reaction Type | Primary Reactive Site | Key Reagents & Conditions | Common Issues |
| Nucleophilic Aromatic Substitution (SNAr) | C-4 (Bromine) | Nucleophile (amine, alkoxide) + Base (K₂CO₃), Polar Aprotic Solvent (DMF, DMSO) | Sluggish reaction, starting material recovery |
| Suzuki-Miyaura Coupling | C-4 (Bromine) | Boronic Acid + Pd Catalyst/Ligand + Base (K₃PO₄), Anhydrous Solvent (Dioxane) | Low yield, dehalogenation byproduct |
| Buchwald-Hartwig Amination | C-4 (Bromine) | Amine + Pd Catalyst/Ligand + Base (Cs₂CO₃), Anhydrous Solvent (Toluene) | Competitive SNAr, low yield |
| Chemoselective Nitro Reduction | C-1 (Nitro Group) | Fe/NH₄Cl or SnCl₂; or H₂ with Pt(S)/C catalyst | Dehalogenation (especially with Pd/C) |
References
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Li, Y., Wang, C., Li, J., Wang, L., & Cui, Y. (2018). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Journal of Nanoscience and Nanotechnology, 18(12), 8201-8206. [Link]
- Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II. [Link]
- Cui, H., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Organic Process Research & Development, 15(6), 1421-1424. [Link]
- Chemistry LibreTexts. (2022). 16.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- University of Bristol. (n.d.).
- Sharma, G., et al. (2020). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal, 15(19), 3074-3078. [Link]
- Organic Chemistry Tutor. (n.d.).
- Wikipedia. (n.d.).
- Um, I. H., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 15(3), 1795-1808. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
- Wikipedia. (n.d.).
- Wever, W. J., et al. (2012). Nucleophilic Aromatic Substitution: Addition and Identification of an Amine. Journal of Visualized Experiments, (68), e4232. [Link]
- ResearchGate. (2017).
- Wu, Y. D. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
- Thomas, D. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(7), 1642-1645. [Link]
- Reetz, M. T., et al. (1999). Chemoselective Reduction of Halo-Nitro Aromatic Compounds by β-Cyclodextrin-Modified Transition Metal Catalysts in a Biphasic System. Synthesis, 1999(09), 1555-1557. [Link]
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
- Chemistry LibreTexts. (2023).
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Denmark, S. E., & Sweis, R. F. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 35(10), 835-846. [Link]
- Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]
- Bräse, S., et al. (2002). Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups. Organic Letters, 4(15), 2533-2536. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Guan, Y., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(11), 5129-5136. [Link]
- The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Domingo, L. R., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International Journal of Molecular Sciences, 21(20), 7709. [Link]
- Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4858-4861. [Link]
- Kashani, S. K., et al. (2021).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Janiszewska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
preventing dehalogenation of 4-Bromo-3-fluoronitrobenzene
Technical Support Center: 4-Bromo-3-fluoronitrobenzene
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered when working with this versatile building block: unwanted dehalogenation. As a multi-functionalized aromatic ring, this compound is valuable in synthesis, but its reactivity can lead to the undesired loss of the bromine atom, compromising yields and purity.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and prevent this common side reaction across various chemical transformations.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and reactivity of this compound.
Q1: Why is my this compound undergoing dehalogenation?
A1: Dehalogenation, specifically the loss of the bromine atom (debromination), is a common side reaction driven by the electronic nature of the molecule and the reaction conditions employed. The primary causes are:
-
Reductive Cleavage: The carbon-bromine (C-Br) bond is susceptible to cleavage under reductive conditions, especially during catalytic hydrogenation aimed at the nitro group. The C-Br bond is significantly weaker than the carbon-fluorine (C-F) bond, making it the primary site of reductive dehalogenation.[1]
-
Nucleophilic Attack: The strong electron-withdrawing effect of the nitro group at the para position makes the C-Br bond susceptible to nucleophilic aromatic substitution (SNAr).
-
Catalyst-Mediated Side Reactions: In cross-coupling reactions (e.g., Suzuki, Stille), side reactions like proto-dehalogenation can occur, where the aryl halide is converted to an arene before the desired coupling takes place.[2]
Q2: Which halogen is more likely to be lost, bromine or fluorine?
A2: Bromine is far more likely to be lost. The bond dissociation energy for a C-Br bond on an aromatic ring is considerably lower than that of a C-F bond (approx. 293 kJ/mol for C-Br vs. 452 kJ/mol for C-F).[1] This means less energy is required to cleave the C-Br bond, making it the more labile halogen in nearly all unwanted dehalogenation scenarios, particularly catalytic reduction.
Q3: I am trying to reduce the nitro group. Why am I getting 3-fluoro-nitrobenzene as a major byproduct?
A3: This is a classic case of reductive debromination. Standard catalytic hydrogenation conditions, especially with palladium on carbon (Pd/C) and hydrogen gas, are highly effective at reducing both nitro groups and aryl bromides.[3][4] The catalyst readily facilitates the hydrogenolysis of the C-Br bond, leading to your observed byproduct. To achieve selective reduction of the nitro group, you must use a milder or more chemoselective reducing system.
Q4: Can I prevent dehalogenation by simply lowering the reaction temperature?
A4: Lowering the temperature can sometimes help, particularly in nucleophilic substitution or cross-coupling reactions, by reducing the rate of the undesired dehalogenation pathway. However, for catalytic reductions, the choice of reagent and catalyst system is far more critical than temperature alone. In many cases, the catalytic system itself is inherently non-selective, and a change in methodology is required.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting workflows and protocols for common reactions where dehalogenation of this compound is a significant issue.
Guide 1: Selective Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation. However, it is the most common reaction where unwanted debromination occurs.
You are attempting to synthesize 4-Bromo-3-fluoroaniline, but the reaction yields significant amounts of 3-fluoroaniline or a mixture of products.
Palladium-based catalysts are exceptionally active for hydrogenolysis, a reaction that cleaves single bonds with the addition of hydrogen. The mechanism involves oxidative addition of the C-Br bond to the palladium surface, followed by reduction. This process competes directly with the reduction of the nitro group, which proceeds through nitroso and hydroxylamine intermediates.[5][6]
The key is to select a reducing agent that is chemoselective for the nitro group over the aryl bromide.
Caption: Troubleshooting workflow for nitro group reduction.
Table 1: Comparison of Reagents for Selective Nitro Group Reduction
| Reagent System | Typical Solvent | Temperature | Selectivity & Notes | Risk of Debromination |
| H₂ / Pd/C | EtOH, MeOH, EtOAc | Room Temp | Non-selective. Readily causes debromination.[3] | Very High |
| SnCl₂·2H₂O | EtOH, EtOAc | 50-80 °C | Excellent selectivity. Tolerates halogens, esters, and nitriles well.[7][8] | Very Low |
| Fe / HCl or NH₄Cl | EtOH / H₂O | Reflux | Good selectivity. A classic, cost-effective, and robust method.[7] | Low |
| Trichlorosilane (HSiCl₃) | CH₂Cl₂ | Room Temp | Excellent selectivity. A metal-free option that tolerates halogens well.[9] | Very Low |
| Sodium Borohydride / Ni(PPh₃)₄ | EtOH | Room Temp | Can be effective, but requires catalyst preparation.[10] | Low to Medium |
Protocol 1: Selective Nitro Reduction using Tin(II) Chloride [8]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.).
-
Reagent Addition: Add absolute ethanol as the solvent (approx. 10-20 mL per gram of substrate). To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.).
-
Reaction: Heat the mixture to 70-80 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-3 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice.
-
Neutralization: Carefully neutralize the mixture by adding 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution with vigorous stirring until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Bromo-3-fluoroaniline. Purify further by column chromatography or recrystallization as needed.
Guide 2: Preventing Proto-dehalogenation in Cross-Coupling Reactions
Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions are essential for C-C bond formation. However, a competing hydrodehalogenation (or proto-dehalogenation) reaction can cap the reactive site with a hydrogen atom, reducing the yield of the desired coupled product.
You are attempting a Suzuki-Miyaura coupling with a boronic acid, but you observe the formation of the debrominated starting material, 3-fluoronitrobenzene.
Proto-dehalogenation in cross-coupling cycles can occur through several pathways:
-
Reaction with Impurities: Trace amounts of water or other protic sources in the solvent or base can react with the organopalladium intermediate.
-
From the Boronic Acid: Boronic acids can undergo protodeboronation to generate boric acid and an arene, which can serve as a proton source.
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the aryl-palladium-halide intermediate has more time to undergo side reactions. The electron-withdrawing nitro group can sometimes slow this step.
Optimizing the catalyst system, solvent, and base is critical to favor the rate of the desired catalytic cycle over the dehalogenation pathway.
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsynthchem.com [jsynthchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-3-fluoronitrobenzene
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 4-Bromo-3-fluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in determining reaction outcomes. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format to empower you in your experimental endeavors.
I. Frequently Asked Questions (FAQs)
FAQ 1: Why is my SNAr reaction with this compound sluggish or not proceeding to completion?
Answer:
Slow or incomplete reactions are a common hurdle. The primary culprit is often suboptimal solvent selection. The rate of SNAr reactions is profoundly influenced by the solvent's ability to stabilize the charged intermediate, known as the Meisenheimer complex.[1][2]
-
The Power of Polar Aprotic Solvents: For SNAr reactions with anionic nucleophiles, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are generally the solvents of choice.[3][4] These solvents excel at solvating the cation of the nucleophile's salt but poorly solvate the anion. This leaves the nucleophile "naked" and highly reactive.[5]
-
The Pitfall of Protic Solvents: In contrast, polar protic solvents like water, methanol, and ethanol can significantly hinder the reaction.[3][6] They form strong hydrogen bonds with the anionic nucleophile, creating a solvent cage that stabilizes it and reduces its nucleophilicity.[7][8][9] More energy is then required for the nucleophile to break free from this cage and attack the aromatic ring.[9]
Troubleshooting Steps:
-
Solvent Swap: If you are using a protic or a nonpolar solvent, switch to a polar aprotic solvent like DMSO or DMF.
-
Purity Check: Ensure your solvent is anhydrous. Trace amounts of water can protonate the nucleophile, diminishing its reactivity.
-
Temperature Increase: Gently heating the reaction can provide the necessary activation energy, but be mindful of potential side reactions.
FAQ 2: I am observing a mixture of products where both bromine and fluorine are substituted. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the substitution of di-halogenated nitrobenzenes is a key challenge. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.[10][11] In this compound, the fluorine is ortho to the nitro group, and the bromine is meta. This electronic setup inherently favors the displacement of the fluorine atom.
However, the leaving group ability also plays a crucial role. Generally, in SNAr reactions, the "element effect" dictates a leaving group order of F > NO2 > Cl ≈ Br > I.[2] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to.[12]
Factors Influencing Regioselectivity:
-
Solvent Choice: While polar aprotic solvents accelerate the overall reaction, they can sometimes decrease selectivity. In some cases, less polar solvents or even specific protic solvents might offer better control, although likely at the cost of reaction rate.
-
Nucleophile Hardness/Softness (HSAB Theory): Hard nucleophiles (e.g., alkoxides, amines) tend to favor reaction at the more electrophilic center (the carbon attached to fluorine). Softer nucleophiles (e.g., thiolates) might show a different selectivity profile.
-
Temperature: Higher temperatures can sometimes lead to a loss of selectivity as the kinetic barrier for the less favored pathway is more easily overcome.
Troubleshooting Steps:
-
Optimize Temperature: Start at a lower temperature to favor the kinetically controlled product (substitution of fluorine).
-
Screen Solvents: If selectivity is poor in a highly polar solvent like DMSO, consider screening other aprotic solvents like THF or dioxane, or even toluene with a phase-transfer catalyst.[4]
-
Consider the Nucleophile: The nature of your nucleophile is a critical variable. If possible, explore derivatives with different steric and electronic properties.
FAQ 3: My reaction is turning dark, and I'm getting a complex mixture of byproducts. What is causing this?
Answer:
The appearance of dark coloration and multiple byproducts often points to side reactions, which can be exacerbated by the choice of solvent and base.
Potential Side Reactions:
-
Base-Mediated Decomposition: Strong bases can react with the solvent or the substrate itself, especially at elevated temperatures. For instance, DMF can decompose in the presence of strong bases. Cyrene, a bio-based dipolar aprotic solvent, is known to be unstable in the presence of bases.[4]
-
Reaction with the Solvent: Some solvents, particularly alcohols, can act as nucleophiles under certain conditions, leading to undesired ether byproducts.[4]
-
Vicarious Nucleophilic Substitution (VNS): In some cases, nucleophilic attack can occur at a hydrogen-bearing carbon atom, leading to VNS products.[13]
-
Reduction of the Nitro Group: Certain nucleophiles or impurities can reduce the nitro group, leading to a cascade of complex side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dark reaction mixtures.
II. Troubleshooting Guide: Solvent Selection and Optimization
This section provides a more detailed, protocol-oriented approach to troubleshooting common issues related to solvent effects.
Issue 1: Low Reaction Rate in a Protic Solvent
Underlying Cause: As discussed in FAQ 1, protic solvents solvate and deactivate anionic nucleophiles through hydrogen bonding.[7][8] This significantly increases the activation energy of the reaction.
Experimental Protocol for Solvent Screening:
-
Setup: Prepare identical reactions in parallel using a multi-well reaction block if available. Use this compound as the substrate and your chosen nucleophile.
-
Solvent Selection:
-
Control: Your current protic solvent (e.g., Methanol).
-
Test Solvents (Polar Aprotic): DMSO, DMF, N-Methyl-2-pyrrolidone (NMP), and Acetonitrile.
-
Alternative Aprotics: Consider greener alternatives like 2-MeTHF or Cyrene (note the base instability of Cyrene).[4]
-
-
Reaction Conditions:
-
Maintain a constant temperature for all reactions (e.g., start at room temperature).
-
Ensure all reagents are added in the same order and concentration.
-
Use an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.
-
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC) at regular time intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Compare the conversion rates in different solvents.
Expected Outcome & Data Interpretation:
You should observe a significant rate enhancement in the polar aprotic solvents compared to the protic solvent.
| Solvent Type | Example | Expected Relative Rate | Rationale |
| Polar Protic | Methanol, Water | Very Slow | Strong nucleophile solvation via H-bonding.[6][7] |
| Polar Aprotic | DMSO, DMF | Very Fast | Poor anion solvation, leading to a "naked," highly reactive nucleophile.[3][5] |
| "Borderline" Aprotic | THF, Ethyl Acetate | Moderate | Less polar, less effective at dissolving ionic nucleophiles but avoids H-bonding.[4] |
| Nonpolar | Toluene, Hexane | Extremely Slow | Reactants may have poor solubility; does not stabilize the charged intermediate.[4] |
Issue 2: Poor Yield Due to Competing Hydrolysis
Underlying Cause: If your nucleophile is sensitive to water, or if you are using a base that can generate hydroxide (e.g., NaOH in the presence of water), you may observe the formation of 3-fluoro-4-nitrophenol as a byproduct.
Experimental Protocol to Minimize Hydrolysis:
-
Drying of Reagents and Solvents:
-
Solvent: Use anhydrous grade solvents, preferably from a freshly opened bottle or dried over molecular sieves.
-
Nucleophile/Base: Dry solid reagents in a vacuum oven before use.
-
-
Inert Atmosphere:
-
Assemble your glassware and flame-dry it under vacuum to remove adsorbed water.
-
Backfill with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.
-
-
Choice of Base:
-
Use a non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less hygroscopic and less likely to promote hydrolysis.[14]
-
Workflow for Anhydrous Reaction Setup:
Caption: Workflow for setting up an anhydrous SNAr reaction.
III. Conclusion
The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates the reactivity, selectivity, and overall success of nucleophilic aromatic substitution on this compound. By understanding the fundamental principles of solvent-solute interactions, researchers can effectively troubleshoot common experimental issues. Polar aprotic solvents are generally superior for accelerating these reactions by minimizing the solvation of the anionic nucleophile. Careful control of reaction conditions, particularly temperature and the exclusion of water, is paramount for achieving high yields and selectivities. This guide provides a framework for systematically addressing challenges and optimizing your synthetic protocols.
References
- Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters.
- ResearchGate. (n.d.). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. Request PDF.
- American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Royal Society of Chemistry. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- WordPress. (n.d.). SNAr Solvents and Reagents.
- National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.
- Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
- Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic vs Nonpolar: About Solvents In Organic Chemistry.
- YouTube. (2022). Protic and Aprotic solvents - and the reaction speed.
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...
- YouTube. (2017). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry].
- ResearchGate. (n.d.). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- StackExchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?.
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Reactions with 4-Bromo-3-fluoronitrobenzene
Welcome to the technical support center for 4-Bromo-3-fluoronitrobenzene. This guide is designed for researchers, chemists, and process development professionals who are utilizing this versatile building block in their synthetic workflows. As a trifunctional aromatic compound, this compound offers multiple reaction handles, but its unique electronic properties necessitate a nuanced approach to reaction design and scale-up. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its chemistry, ensuring robust and reproducible results.
Core Chemical Principles & Reactivity Overview
This compound (MW: 220.00 g/mol , CAS: 185331-69-5) is an electron-deficient aromatic ring, a characteristic primarily driven by the potent electron-withdrawing nature of the nitro group.[1] This fundamental property dictates its reactivity across several major reaction classes.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the primary site for oxidative addition in reactions like Suzuki and Buchwald-Hartwig amination. The electron-deficient nature of the ring generally facilitates this rate-limiting step.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the ring for SNAr. The fluorine atom, being ortho to the nitro group and highly electronegative, is the preferred leaving group over bromine in such reactions, as it better stabilizes the intermediate Meisenheimer complex.[3][4]
-
Nitro Group Reduction: The nitro group can be selectively reduced to an aniline, providing a route to novel substituted 3-fluoro-4-bromoanilines. However, this transformation requires careful selection of reagents to avoid competitive hydrodehalogenation.[5][6]
The interplay between these reactive sites is crucial. The following sections address common problems encountered when attempting to selectively functionalize this molecule.
Caption: Primary reaction pathways for this compound.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are central to modifying the C-Br bond of this compound. However, their complexity makes them prone to failure if not properly optimized.[7]
Suzuki-Miyaura Coupling
Q: My Suzuki coupling reaction is failing or giving very low yields. What are the most likely causes?
A: Failure in Suzuki couplings often stems from one of four areas: the catalyst's active state, substrate/reagent stability, base incompatibility, or solvent issues.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[8] Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere are common culprits. This leads to the formation of palladium black, an inactive form of the catalyst.
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the boron group with hydrogen), especially at elevated temperatures or in the presence of excess water.[8] It is highly recommended to use freshly opened boronic acids or to use more stable alternatives like boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[8]
-
Incorrect Base or Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[9] For base-sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ are used, but they may require some water as a co-solvent to be effective.[2] However, too much water can promote unwanted side reactions. Aprotic solvents like dioxane, THF, or toluene are common, but must be thoroughly degassed.[10]
-
Poor Substrate Solubility: If your boronic acid or aryl halide is not soluble in the chosen solvent system, the reaction will be slow or will not proceed. Gentle heating or switching to a solvent like DMF might help, but be aware that DMF can be challenging to remove during workup.[7]
Q: I'm observing a significant amount of a byproduct that appears to be 3-fluoronitrobenzene (hydrodehalogenation). How can I prevent this?
A: Hydrodehalogenation is a common side reaction. It can be minimized by:
-
Ligand Choice: Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired reductive elimination over side reactions.[2]
-
Strictly Anoxic Conditions: Ensure your reaction setup is scrupulously purged of oxygen.
-
Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable rate.
Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination is sluggish. What parameters should I optimize?
A: The Buchwald-Hartwig reaction is highly sensitive to the specific combination of ligand, base, and solvent.[11]
-
Base Selection is Critical: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[12] Weaker bases like K₂CO₃ are often ineffective for this transformation.[13]
-
Ligand and Palladium Source: The choice of ligand is paramount and substrate-dependent.[13][14] For electron-deficient aryl bromides like this one, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos) are excellent starting points. Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) often gives more reproducible results than generating the catalyst in situ from sources like Pd₂(dba)₃.[12]
-
Solvent Purity: Solvents must be anhydrous and free of oxygen. Toluene and dioxane are common choices.[15] Chlorinated solvents and coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.[12]
Q: The reaction works, but I have issues with reproducibility on a larger scale. Why?
A: Reproducibility issues in Buchwald-Hartwig aminations often trace back to seemingly minor variables that become significant at scale.
-
Base Quality and Dispensing: NaOtBu is hygroscopic. Use freshly opened bottles and weigh it quickly in a glovebox if possible. On a larger scale, inconsistent base quality or clumping can lead to poor mixing and variable reaction rates.
-
Stirring Efficiency: The reaction mixture is often heterogeneous. Inadequate agitation can lead to localized "hot spots" or areas of poor reagent mixing, impacting the overall yield and side product profile.[12]
-
Trace Impurities: The reaction can be sensitive to trace impurities in starting materials or solvents that may not be apparent at the milligram scale.[11]
| Parameter | Recommended Starting Conditions for Suzuki Coupling | Recommended Starting Conditions for Buchwald-Hartwig |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | XPhos (if not using a precatalyst) | XPhos (if not using a precatalyst) |
| Base | K₃PO₄ (2.0 eq.) | NaOtBu (1.5 eq.) |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Toluene or Dioxane (anhydrous) |
| Temperature | 80-110 °C | 80-110 °C |
| Atmosphere | Nitrogen or Argon | Nitrogen or Argon |
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The strong activation provided by the nitro group makes SNAr a powerful method for functionalizing this substrate.
Q: I want to displace a halogen with a nucleophile (e.g., an alcohol or amine). Which halogen will react, bromine or fluorine?
A: The fluorine atom will be displaced preferentially. In SNAr, the rate-determining step is the nucleophilic attack to form a negatively charged intermediate (Meisenheimer complex).[3][16] The high electronegativity of fluorine stabilizes this intermediate more effectively than bromine, making the carbon atom attached to fluorine more electrophilic and accelerating the reaction.[4]
Q: My SNAr reaction is not proceeding with an amine or alcohol nucleophile. How can I drive it to completion?
A:
-
Use a Base: For nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often required to deprotonate the nucleophile, increasing its nucleophilicity.[3]
-
Solvent Choice: The reaction is significantly faster in polar aprotic solvents like DMSO, DMF, or NMP. These solvents solvate the cation of the base but leave the nucleophile relatively "bare" and more reactive.
-
Increase Temperature: Heating the reaction mixture is a common and effective way to increase the reaction rate.
Troubleshooting Guide: Selective Nitro Group Reduction
Q: I am trying to synthesize 4-bromo-3-fluoroaniline via reduction of the nitro group, but I am getting significant hydrodehalogenation (loss of bromine). How do I prevent this?
A: This is a classic chemoselectivity challenge. Catalytic hydrogenation with catalysts like Pd/C is notorious for causing hydrodehalogenation of aryl halides.[5] To achieve selective reduction of the nitro group, consider these methods:
| Reduction Method | Typical Conditions | Selectivity Notes |
| Iron in Acid | Fe powder, NH₄Cl, EtOH/H₂O, reflux | Generally good selectivity for nitro group reduction over aryl halides. A classic, robust method.[17] |
| Tin(II) Chloride | SnCl₂, HCl, EtOH, reflux | Highly effective and chemoselective. The workup can sometimes be cumbersome due to tin salts.[17] |
| Sodium Hydrosulfite | Na₂S₂O₄, H₂O/THF, reflux | A mild and often selective method, particularly useful if other reducible functional groups are present. |
Recommendation: For scaling up, the Fe/NH₄Cl system is often preferred due to its low cost, effectiveness, and relatively straightforward workup.
Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
General Scale-Up FAQs
Q: What are the primary safety considerations for handling this compound?
A: this compound is a hazardous substance. Always consult the latest Safety Data Sheet (SDS). Key precautions include:
-
Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19] Handle in a well-ventilated fume hood.[20][21] Avoid creating dust if it is in solid form.[18]
-
Exposure: Avoid inhalation, ingestion, and skin/eye contact.[18][20] In case of exposure, follow the first-aid measures outlined in the SDS immediately.[18][19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[18]
Q: How can I effectively purify the final products?
A: Purification strategies depend on the product's properties.
-
Crystallization: If your product is a solid with good crystallinity, this is often the most scalable and efficient method for achieving high purity.
-
Silica Gel Chromatography: This is the workhorse for purification in research but can be costly and cumbersome at a large scale. It is often used to isolate a small amount of pure material to develop a crystallization procedure.
-
Liquid-Liquid Extraction: An acidic or basic workup can remove unreacted starting materials or byproducts. For example, after a Buchwald-Hartwig amination, an acid wash can remove any unreacted amine.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To an oven-dried round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.).
-
Add degassed solvents (Toluene/H₂O, 10:1 v/v) via cannula or syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Selective Nitro Group Reduction
-
To a round-bottom flask, add this compound (1.0 eq.), ammonium chloride (NH₄Cl, 4.0 eq.), ethanol, and water (e.g., 4:1 v/v).
-
Stir the mixture to form a suspension, then add iron powder (Fe, 3.0 eq.) portion-wise (the reaction can be exothermic).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Dilute the remaining aqueous solution with ethyl acetate and neutralize with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-bromo-3-fluoroaniline.
References
- MSDS of this compound. (2009).
- Process for the purification of mononitro aromatic compounds. Google Patents.
- SAFETY DATA SHEET for 4-Bromo-1-fluoro-2-nitrobenzene.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- 3-Bromo-4-fluoronitrobenzene Safety Data Sheet. Synquest Labs.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). Wordpress.
- Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Struggling with Suzuki Reaction. (2024). Reddit.
- Buchwald–Hartwig amination. Wikipedia.
- Reduction of nitro compounds. Wikipedia.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics.
- A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3 - Benchchem.
- Reactivity of meta- and para- bromo-nitrobenzene towards nucleophilic substitution. Echemi.
- Suzuki Coupling. Organic Chemistry Portal.
- Process for the reduction of halo nitro aromatic compounds. Google Patents.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- This compound. Apollo Scientific.
- Nucleophilic Aromatic Substitution. (2019). YouTube.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health.
Sources
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- 5. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Technical Support Center: Amination of 4-Bromo-3-fluoronitrobenzene
Welcome to the technical support guide for the nucleophilic aromatic substitution (SNAr) amination of 4-bromo-3-fluoronitrobenzene. This document is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we move beyond simple protocols to provide a deeper understanding of the reaction's intricacies, offering robust troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to not only execute this reaction successfully but also to intelligently address any challenges that may arise.
Understanding the Core Reaction: A Mechanistic Perspective
The amination of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this transformation hinges on the electronic properties of the aromatic ring, which is "activated" by the strongly electron-withdrawing nitro group (-NO₂). This group, positioned para to the bromine and ortho to the fluorine, significantly depletes the electron density of the ring, making it susceptible to attack by nucleophiles such as ammonia or primary/secondary amines.[1][2][3]
A critical aspect of this specific substrate is the presence of two different halogen leaving groups. In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The bond to the leaving group is broken in a subsequent, faster step. Consequently, the reaction rate is more influenced by the electronegativity of the halogen (which enhances the electrophilicity of the carbon it's attached to) rather than its bond strength. Therefore, fluorine, being more electronegative than bromine, is the better leaving group and is preferentially displaced.[2]
Troubleshooting Guide: From Reaction Quench to Final Product
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Question 1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I fix this?
Answer:
Incomplete conversion is a common issue that can often be traced back to several factors:
-
Insufficient Nucleophilicity of the Amine: The amine's ability to attack the electron-deficient ring is paramount.
-
Causality: If the amine is sterically hindered or its lone pair is not sufficiently available, the initial nucleophilic attack will be slow. For gaseous amines like ammonia, ensuring adequate concentration in the reaction solvent is key.
-
Solution: Consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) to the reaction. A base can deprotonate the amine, increasing its nucleophilicity.[4] For ammonia-based aminations, ensure the reaction is conducted under sufficient pressure in a sealed vessel to maintain a high concentration of dissolved ammonia.
-
-
Low Reaction Temperature: SNAr reactions, while activated, still require a certain activation energy.
-
Causality: Insufficient thermal energy can lead to a sluggish reaction rate.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious, as excessive heat can lead to side reactions and decomposition, especially of the nitro-aromatic compound.
-
-
Solvent Issues: The choice of solvent is critical for solvating the reactants and stabilizing the charged intermediate.
-
Causality: Protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.
-
Solution: The ideal solvent for SNAr is typically a polar aprotic solvent like DMSO, DMF, or NMP. These solvents effectively solvate the cation of the base but do not strongly interact with the amine, leaving it more available for reaction.
-
Question 2: After aqueous workup, I am struggling to separate my product from the organic layer during liquid-liquid extraction. What's going wrong?
Answer:
Extraction issues with aromatic amines often stem from incorrect pH management or emulsion formation.
-
Problem: Product Remains in the Aqueous Layer.
-
Causality: Your desired aminated product is basic. If the aqueous layer is acidic (pH < ~4), the amine product will be protonated to form an ammonium salt, which is water-soluble.
-
Solution: Adjust the pH of the aqueous layer to be basic (pH > 10) using a solution of NaOH or K₂CO₃ before extraction.[5] This ensures the product is in its neutral, free-base form, which will have much higher solubility in common organic extraction solvents like ethyl acetate, dichloromethane, or toluene.
-
-
Problem: Persistent Emulsion Formation.
-
Causality: Emulsions are common when there are salts and partially soluble species present. Vigorous shaking of the separatory funnel exacerbates this.
-
Solution:
-
Add a saturated brine solution (NaCl solution). This increases the ionic strength of the aqueous phase, which can help break the emulsion by reducing the solubility of organic components.
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact with minimal emulsion formation.
-
If an emulsion persists, let the mixture stand for an extended period or pass the mixture through a pad of Celite or glass wool.
-
-
Question 3: My final product is a dark, oily substance, not the expected crystalline solid. How can I purify it effectively?
Answer:
A dark, oily product suggests the presence of impurities, which could include starting material, side-products, or polymeric materials formed at elevated temperatures.
-
Step 1: Column Chromatography
-
Rationale: This is the most robust method for separating compounds with different polarities. The desired product, 4-bromo-2-fluoro-5-nitroaniline (assuming amination with ammonia), is more polar than the starting material (this compound) but likely less polar than highly colored, polar impurities.
-
Protocol:
-
Choose an appropriate solvent system. A common choice for this type of compound is a mixture of hexanes and ethyl acetate. Start with a low polarity eluent (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.
-
Monitor the separation using TLC to identify the fractions containing your pure product.
-
-
-
Step 2: Recrystallization
-
Rationale: If chromatography yields a solid that is still discolored, recrystallization is an excellent final purification step. The principle is to dissolve the impure solid in a hot solvent in which it has high solubility, and then allow it to cool slowly. The desired compound should crystallize out in a pure form, leaving impurities behind in the solvent.
-
Solvent Selection:
-
An ideal recrystallization solvent (or solvent pair) is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Common choices for aromatic amines include ethanol, isopropanol, or a mixture of ethanol and water.[6]
-
Procedure: Dissolve the impure solid in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Quantitative Data Summary Table
| Parameter | Recommended Condition/Solvent | Rationale |
| Reaction Solvent | DMSO, DMF, NMP | Polar aprotic; enhances nucleophilicity. |
| Base (Optional) | K₂CO₃, Cs₂CO₃ | Non-nucleophilic; deprotonates amine to increase reactivity. |
| Extraction pH | > 10 (Basic) | Ensures amine product is in its neutral, organic-soluble form.[5][7] |
| Extraction Solvent | Ethyl Acetate, DCM, Toluene | Good solubility for neutral aromatic amines. |
| Purification | Silica Gel Chromatography | Separates based on polarity. |
| Recrystallization | Ethanol/Water, Isopropanol | Effective for removing minor impurities from solid products. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitro group essential for this reaction to proceed? A: The nitro group is a powerful electron-withdrawing group. Through resonance and inductive effects, it pulls electron density out of the aromatic ring. This makes the ring "electron-poor" or electrophilic, which is a prerequisite for attack by a nucleophile. Without this activation, the aromatic ring is electron-rich and would repel nucleophiles.[1][2][3]
Q2: I see two halogens, fluorine and bromine. Which one gets replaced and why? A: In nucleophilic aromatic substitution, fluorine is preferentially replaced. The rate-determining step is the attack on the ring, which is facilitated by a more electrophilic carbon. The high electronegativity of fluorine makes the carbon it is attached to more electron-deficient and thus more susceptible to nucleophilic attack compared to the carbon attached to bromine.[2]
Q3: Can I use a protic solvent like ethanol for the reaction? A: While the reaction might proceed, it is generally not recommended. Protic solvents can form hydrogen bonds with the amine nucleophile, creating a solvent cage that reduces its reactivity and slows down the reaction significantly. Polar aprotic solvents like DMSO or DMF are superior.
Q4: My amination reaction with aqueous ammonia gave a very low yield. What happened? A: Using aqueous ammonia introduces water, a competing nucleophile. While ammonia is a stronger nucleophile, at elevated temperatures, water can react with the activated aromatic ring to produce the corresponding phenol (4-bromo-2-fluoro-5-nitrophenol) as a significant byproduct. For best results, use anhydrous ammonia in a suitable organic solvent under pressure.
Q5: What is the purpose of a brine wash during the workup? A: A brine (saturated NaCl solution) wash serves two main purposes. First, it helps to break up any emulsions that may have formed. Second, it reduces the solubility of the organic product in the aqueous phase, driving more of your product into the organic layer and thereby increasing your extraction efficiency.
Visualizing the Workflow
General Workup Procedure Diagram
The following diagram outlines the standard workflow for the isolation and purification of the aminated product.
Caption: Standard workflow for workup and purification.
References
- Blacker, J. et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (n.d.). PMC.
- Othmer, D. F. (1963). Separation of aromatic amines using alkylene carbonates. Google Patents.
- Kim, J. et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. Reaction Chemistry & Engineering.
- Aschwanden, J. C. (2018). Nucleophilic Aromatic Substitution. Master Organic Chemistry.
- Nucleophilic Aromatic Substitution. (2020). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Daunis, H., & Gominet, M. (1972). Process for the purification of p-aminophenol. Google Patents.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00215B [pubs.rsc.org]
- 5. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 7. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 4-Bromo-3-fluoronitrobenzene
Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-3-fluoronitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with catalyst performance and reaction efficiency. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
The unique electronic nature of this compound—possessing a strongly electron-withdrawing nitro group, a deactivating fluorine atom, and a bromine suitable for oxidative addition—makes it a challenging yet valuable substrate. Catalyst poisoning and deactivation are common hurdles that can lead to stalled reactions, low yields, and complex product mixtures. This guide will walk you through diagnosing and solving these specific issues.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific, observable problems in a question-and-answer format. Follow these diagnostic pathways to identify and rectify the root cause of your experimental issues.
Question 1: My reaction has stalled. TLC/LC-MS analysis shows unreacted starting material and the formation of a black precipitate. What's happening?
Answer: This is a classic symptom of palladium catalyst deactivation, leading to the precipitation of palladium black (Pd(0) agglomerates). The active, ligand-stabilized Pd(0) species, which is essential for the catalytic cycle, has likely been compromised.
Probable Causes & Solutions:
-
Direct Poisoning by the Nitro Group: The nitro group itself can coordinate to the palladium center, acting as a ligand and inhibiting substrate binding. More critically, under certain conditions, it can be reduced by the phosphine ligand or other components, leading to species like nitrosoarenes or anilines which are potent catalyst poisons.[1][2]
-
Solution: Use a more robust ligand system. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the palladium center and promote the desired catalytic steps (oxidative addition and reductive elimination) at a rate that outcompetes poisoning pathways.[3][4]
-
-
Incomplete Degassing (Oxygen Poisoning): The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) oxides. It can also oxidize phosphine ligands to phosphine oxides, which have poor coordinating ability.
-
Solution: Implement a rigorous degassing protocol. For most applications, 3-5 cycles of the Freeze-Pump-Thaw method are recommended. Ensure your solvents are freshly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.
-
-
Thermal Decomposition: At elevated temperatures, particularly with less stable ligands, the palladium-ligand complex can decompose, causing the palladium to precipitate.
-
Solution: Screen lower reaction temperatures. Microwave-assisted synthesis can sometimes provide localized heating to accelerate the reaction without prolonged bulk heating, potentially reducing thermal decomposition.[5]
-
Troubleshooting Workflow: Stalled Reaction
This workflow guides you through a logical process to diagnose the cause of a stalled reaction characterized by palladium black formation.
Caption: Diagnostic workflow for a stalled reaction with Pd precipitation.
Question 2: My reaction is very slow and gives low yields, but I don't see any catalyst precipitation. What are the likely issues?
Answer: A sluggish reaction without visible catalyst death points towards inhibition of one or more key steps in the catalytic cycle, rather than outright poisoning. The unique electronics of this compound are central to this problem.
Probable Causes & Solutions:
-
Slow Oxidative Addition: While the nitro group is strongly electron-withdrawing, which should facilitate oxidative addition, the adjacent fluorine atom can exert competing electronic effects. More importantly, if your catalyst system is not sufficiently active, this rate-determining step can be slow.[4]
-
Solution: As above, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential for accelerating the oxidative addition of challenging aryl halides.[4] Consider using a pre-formed palladium(II) precatalyst (e.g., XPhos Pd G3) which can simplify the generation of the active Pd(0) species.[3]
-
-
Inhibition by Starting Materials or Products: The nitro-containing starting material or product can reversibly coordinate to the palladium center, competitively inhibiting the binding of the next substrate molecule and slowing turnover.
-
Solution: Adjusting the reaction concentration can sometimes help. More importantly, ensure the chosen ligand has a high affinity for the palladium center to prevent displacement by the nitro-containing molecules.
-
-
Poor Base/Solvent Combination: The base is crucial for the transmetalation step in Suzuki couplings or for deprotonating the amine in Buchwald-Hartwig reactions.[4][6] If the base is too weak, insoluble, or incompatible with the solvent, the reaction will be slow.
-
Solution: For Suzuki couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is standard. The solvent must be able to dissolve all components; ethereal solvents like dioxane or THF, or polar aprotic solvents like DMF or NMP are common, but must be of high purity.
-
Table 1: Recommended Catalyst Systems for this compound Couplings
| Coupling Type | Recommended Catalyst/Ligand | Base | Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene/H₂O | Bulky ligands are crucial to promote oxidative addition and prevent catalyst deactivation. |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos or BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | The choice of ligand can be critical to avoid side reactions and ensure efficient C-N bond formation.[7] |
| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, NMP | Bulky monodentate phosphine ligands are often effective for Heck reactions with electron-deficient aryl halides.[8][9] |
Question 3: I am observing significant amounts of a side product where the bromine has been replaced by a hydrogen (hydrodehalogenation). How can I prevent this?
Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It typically occurs when an intermediate palladium-hydride species (Pd-H) is formed, which can then reductively eliminate with the aryl halide to produce the undesired arene.
Probable Causes & Solutions:
-
Source of the Hydride: The hydride can originate from several sources:
-
β-hydride elimination: If your coupling partner has a β-hydrogen (common in Heck or some Buchwald-Hartwig reactions), this is a primary pathway.[6]
-
Water or other protic impurities: Water can react with the base and other reagents to generate hydride sources.
-
Decomposition of reagents: Formate salts (sometimes present as impurities) or the solvent itself (e.g., THF) can decompose to generate hydrides.
-
-
Slow Reductive Elimination: If the desired reductive elimination to form the product is slow, it gives the palladium intermediate more time to react via undesired pathways like hydrodehalogenation.
-
Solution:
-
Use Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can be detrimental. Ensure your solvents and reagents are dry, particularly if hydrodehalogenation is a major issue.
-
Optimize Ligand: Ligands that accelerate reductive elimination are key. The same bulky, electron-rich ligands recommended for improving reaction rates often also suppress this side reaction by favoring the productive pathway.
-
Scrutinize Reagents: Ensure your base and other reagents are pure and free from contaminants that could serve as hydride sources.
-
-
Frequently Asked Questions (FAQs)
Why is the nitro group so problematic in palladium catalysis?
The nitro group is a double-edged sword. Its strong electron-withdrawing nature activates the aryl bromide for oxidative addition, which is beneficial. However, it poses several risks to the catalyst:
-
Ligand-like Behavior: The oxygen atoms of the nitro group have lone pairs that can coordinate to the electron-deficient palladium center, acting as a poison by blocking active sites.[2]
-
Reductive Transformation: Under the reducing conditions of a typical cross-coupling reaction (phosphine ligands, Pd(0)), the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino groups. The resulting aniline is a well-known coordinating agent for palladium and can significantly inhibit or poison the catalyst.[1]
-
Single Electron Transfer (SET) Pathways: Nitroaromatics can engage in SET pathways, leading to radical species and catalyst decomposition.
What are the primary signs of catalyst poisoning versus simple inhibition?
| Symptom | Indication | Explanation |
| Formation of Pd Black | Irreversible Poisoning / Deactivation | The active catalytic species has decomposed into inactive palladium metal agglomerates. The reaction is likely dead. |
| Reaction Stalls at <100% Conversion | Irreversible Poisoning / Deactivation | A poison has destroyed the catalyst before all the starting material could be converted. |
| Very Slow Reaction Rate | Reversible Inhibition or Poor Activity | The catalyst is still active, but its turnover frequency is low. This could be due to competitive binding by a substrate/product or a suboptimal catalyst system for a difficult substrate. |
| Induction Period Required | Catalyst Activation Issue | The reaction is slow to start, suggesting the active Pd(0) species is forming slowly from the precatalyst. This is not poisoning. |
How can I purify my starting materials to prevent poisoning?
Impurities are a common and often overlooked source of catalyst poisons. Sulfur-containing compounds and other nitrogen heterocycles are particularly potent poisons.[1][2]
-
This compound: Recrystallization is often sufficient to remove most impurities. If you suspect persistent contaminants, flash column chromatography may be necessary.
-
Boronic Acids (for Suzuki): Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage. It's best to use fresh, high-purity boronic acids. If in doubt, they can be purified by recrystallization.
-
Solvents: Always use high-purity, anhydrous solvents. Passing them through a column of activated alumina (solvent purification system) is ideal. If using bottled solvents, ensure they are from a freshly opened bottle under an inert atmosphere.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid, incorporating best practices to minimize catalyst poisoning.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 - 1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
-
Reaction Assembly:
-
Seal the Schlenk flask with a septum. Evacuate and backfill with argon (or nitrogen) three times.
-
Add the catalyst and ligand solids to the flask under a positive flow of argon.
-
Add freshly degassed solvent (e.g., dioxane, 0.1-0.2 M concentration) via syringe.
-
-
Degassing (Critical Step):
-
Perform three cycles of Freeze-Pump-Thaw:
-
Freeze the flask contents in a liquid nitrogen bath until fully solid.
-
Apply high vacuum for 5-10 minutes.
-
Close the vacuum line and thaw the mixture in a room temperature water bath.
-
Backfill with argon. Repeat two more times.
-
-
-
Reaction Execution:
-
After the final cycle, place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Diagram: Palladium Catalytic Cycle & Poisoning Interventions
This diagram illustrates the key steps of the Suzuki-Miyaura cycle and highlights where poisoning by nitro-aromatics or their byproducts can interfere.
Sources
- 1. scispace.com [scispace.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Temperature Optimization for Nucleophilic Substitution of 4-Bromo-3-fluoronitrobenzene
An in-depth guide to navigating the complexities of nucleophilic aromatic substitution (SNAr) on 4-Bromo-3-fluoronitrobenzene, focusing on the critical parameter of reaction temperature. This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes.
The nucleophilic aromatic substitution (SNAr) of this compound is a powerful transformation for introducing diverse functionalities onto an aromatic scaffold. However, the presence of two distinct halogen leaving groups (F and Br) introduces a significant challenge: regioselectivity. The reaction temperature is the most critical lever to pull to control not only the reaction rate but, more importantly, which halogen is substituted. This guide provides a framework for understanding and optimizing this parameter.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter for this specific reaction?
Temperature directly influences reaction kinetics and thermodynamics. For the SNAr of this compound, its role is multifaceted:
-
Reaction Rate: Like most chemical reactions, increasing the temperature generally increases the rate of substitution by providing the necessary activation energy for the nucleophile to attack the aromatic ring.[1] Many SNAr reactions require elevated temperatures (e.g., 80-150 °C) to proceed at a practical rate.[1]
-
Regioselectivity: This is the most crucial aspect. The nitro group is para to the fluorine and meta to the bromine. This positioning electronically activates the C-F bond for nucleophilic attack far more than the C-Br bond.[2][3] At lower to moderate temperatures, the reaction is under kinetic control, favoring the substitution of the more activated fluorine. At higher temperatures, the higher C-F bond energy becomes more significant, and the weaker C-Br bond can be cleaved, leading to a loss of selectivity.
-
Side Reactions & Decomposition: Excessive heat can lead to the decomposition of the starting material, product, or even the solvent.[1] For instance, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[1]
Q2: Which halogen, Fluorine or Bromine, is the better leaving group in an SNAr reaction?
Contrary to SN1 and SN2 reactions, the leaving group ability in SNAr often follows the reverse order: F > Cl > Br > I.[1][4] This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex.[4][5][6]
-
Activation: Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1][4] This inductive electron withdrawal activates the ring and accelerates the formation of the Meisenheimer complex.
-
Leaving Group Departure: The subsequent loss of the halide ion is a fast step that restores aromaticity.[4][7] While the C-F bond is strong, its breakage is not the rate-limiting step, so its strength is less important than its activating effect.[4][8]
Q3: How does the nitro group's position influence which halogen is replaced?
The nitro group is a powerful electron-withdrawing group that activates the ring for nucleophilic attack. Its activating effect is exerted through resonance stabilization of the Meisenheimer complex, but only when it is positioned ortho or para to the leaving group.[2][9][10]
-
Fluorine (C4): The nitro group is para to the fluorine atom. When a nucleophile attacks this position, the resulting negative charge can be delocalized onto the nitro group, creating a highly stable resonance structure.[2][3] This significantly lowers the activation energy for fluorine substitution.
-
Bromine (C3): The nitro group is meta to the bromine atom. If a nucleophile attacks this position, the negative charge of the intermediate cannot be delocalized onto the nitro group through resonance.[2][3] This results in a much less stable intermediate and a higher activation energy, making bromine substitution kinetically disfavored.
Q4: What are the recommended solvents and bases, and how do they relate to temperature?
Polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are standard choices.[1] They effectively dissolve the reactants and stabilize the charged Meisenheimer complex without solvating and deactivating the nucleophile.[11][12] Weak inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used to deprotonate protic nucleophiles (like alcohols or amines) or to act as a halide scavenger.
The choice of solvent is linked to the required temperature. If a reaction requires 120 °C, a solvent with a boiling point well above this, like DMSO (b.p. 189 °C), is preferable to DMF (b.p. 153 °C) or MeCN (b.p. 82 °C) to allow for effective heating without pressurizing the vessel.
Troubleshooting Guide: Temperature-Related Issues
This section provides a systematic approach to resolving common experimental problems.
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end_ok [label="Outcome: Optimized Reaction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> low_conversion [label="Low Yield?"]; start -> poor_selectivity [label="Wrong Isomer?"]; start -> decomposition [label="Messy Reaction?"];
low_conversion -> action_increase_temp [label="Yes"]; low_conversion -> action_verify_reagents [label="No, temp is already high"]; action_verify_reagents -> action_increase_temp;
poor_selectivity -> action_decrease_temp;
decomposition -> action_decrease_temp [label="Initial Step"]; decomposition -> action_change_solvent [label="If decomposition persists\neven at lower temps"];
action_increase_temp -> end_ok [label="Success"]; action_decrease_temp -> end_ok [label="Success"]; action_change_solvent -> end_ok [label="Success"]; } Caption: Troubleshooting workflow for temperature optimization.
Issue 1: Low or No Conversion
-
Primary Cause: The reaction temperature is insufficient to overcome the activation energy barrier for the rate-determining nucleophilic attack.
-
Troubleshooting Steps:
-
Systematic Temperature Increase: Gradually increase the reaction temperature in 20-30 °C increments (e.g., 60 °C -> 80 °C -> 100 °C). Monitor the reaction progress by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to assess the impact on the rate.
-
Verify Reagent Activity: If high temperatures (e.g., >120 °C) still result in low conversion, the issue may not be temperature alone. Ensure the nucleophile is sufficiently reactive and, if necessary, that the base is strong enough to deprotonate it.[1] Confirm that all reagents and solvents are anhydrous, as water can deactivate strong bases and lead to hydrolysis byproducts.[1]
-
Consider Solvent: Ensure your chosen solvent is appropriate for the target temperature. Do not heat a low-boiling solvent in an open flask; use a sealed vessel or switch to a higher-boiling solvent like DMSO.
-
Issue 2: Poor Regioselectivity (Mixture of 3- and 4-substituted products)
-
Primary Cause: The reaction temperature is too high, providing enough energy to overcome the kinetic barrier for the substitution of bromine at the C-3 position, which is electronically less favored but has a weaker carbon-halogen bond.
-
Troubleshooting Steps:
-
Lower the Temperature: Reduce the reaction temperature significantly (e.g., from 120 °C to 80 °C). This will slow the reaction but should drastically improve the selectivity for fluorine substitution.
-
Accept a Trade-off: You may need to accept a longer reaction time to achieve both high conversion and high selectivity. An overnight reaction at a lower temperature is often preferable to a fast but unselective reaction at a higher temperature.
-
Issue 3: Decomposition of Starting Material or Product
-
Primary Cause: The temperature is too high, causing thermal breakdown of the nitroaromatic compounds or the solvent. This is often observed as the reaction mixture turning dark or black (charring).[1]
-
Troubleshooting Steps:
-
Lower the Temperature: This is the first and most critical step. Reduce the temperature and extend the reaction time.
-
Switch Solvents: If high temperatures are unavoidable to achieve conversion, switch from a less stable solvent like DMF to a more robust one like DMSO or NMP.
-
Use Microwave Heating: For reactions requiring rapid heating to a specific temperature, microwave irradiation can sometimes provide better control and reduce decomposition compared to conventional oil bath heating.[1]
-
Quantitative Data Summary & Experimental Protocols
Table 1: Expected Outcome vs. Temperature Range
| Temperature Range | Expected Reaction Rate | Selectivity for Fluorine Substitution | Risk of Decomposition | Recommended Use Case |
| Low (25-60 °C) | Very Slow / Negligible | Very High | Low | Initial screening; suitable for highly activated nucleophiles. |
| Medium (60-100 °C) | Moderate | High to Very High | Low to Moderate | Optimal starting range for most nucleophiles (e.g., amines, alkoxides).[13] |
| High (100-150 °C) | Fast | Moderate to Low | Moderate to High | Use only if conversion is poor at lower temperatures; risk of selectivity loss. |
| Very High (>150 °C) | Very Fast | Low | High | Not recommended; high probability of decomposition and poor selectivity. |
Protocol 1: General Procedure for Nucleophilic Substitution
This is a representative example and requires optimization for specific nucleophiles.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.).
-
Reagents: Add the nucleophile (1.1-1.5 equiv.) and potassium carbonate (K2CO3, 2.0 equiv.).
-
Solvent: Add anhydrous DMSO or DMF to create a 0.2-0.5 M solution.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Heating: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (start with 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Temperature Screening Experiment
-
Preparation: In parallel, set up three identical reaction vials (e.g., 4 mL screw-cap vials) each with a small stir bar.
-
Reagent Addition: To each vial, add the reagents and solvent as described in Protocol 1, ensuring identical concentrations and stoichiometry.
-
Heating: Place each vial in a separate well of a pre-heated aluminum heating block set to different temperatures (e.g., Vial 1: 60 °C, Vial 2: 80 °C, Vial 3: 100 °C ).
-
Sampling: After a set time (e.g., 4 hours), take a small aliquot from each reaction mixture, quench with water, extract with a small amount of ethyl acetate, and analyze by LC-MS or GC-MS.
-
Analysis: Compare the conversion of starting material and the ratio of the desired 4-substituted product to the undesired 3-substituted product across the different temperatures to identify the optimal conditions.
References
- Benchchem. Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.
- Benchchem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Study.com. Running the nucleophilic aromatic substitution reaction under acidic conditions greatly reduces the yield. Explain why..
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20).
- Reddit. Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. (2020-12-30).
- Nucleophilic substitution in nitroarenes: a general corrected mechanism. (2018-11-14).
- Chemistry LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023-01-22).
- Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
- Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018-05-16).
- National Institutes of Health (NIH). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020-10-20).
- ResearchGate. Nucleophilic substitution in nitroarenes: a general corrected mechanism. (2019-04-25).
- Chemistry LibreTexts. 8.8: Structural and Solvent Effects in S N Reactions. (2021-07-31).
- National Institutes of Health (NIH). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
- Frontiers. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
- YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017-01-14).
- Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.
- ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
- ResearchGate. (PDF) Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. (2015-06-23).
- YouTube. Nucleophilic Aromatic Substitution. (2019-07-12).
- Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions. (2020-07-01).
- Chemguide. What is nucleophilic substitution?.
- YouTube. Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. (2023-01-17).
- MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024-07-26).
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-3-fluoronitrobenzene
Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to help you minimize impurities and optimize your synthetic outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and practical laboratory experience.
I. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound, primarily through the electrophilic nitration of 1-bromo-2-fluorobenzene.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield in the nitration of 1-bromo-2-fluorobenzene can stem from several factors, often related to reaction conditions and reagent quality.
-
Incomplete Reaction: The nitration of halogenated benzenes is slower than that of benzene itself because halogens are deactivating substituents.[1][2] Ensure your reaction has proceeded for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of maximum conversion of the starting material.
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired side products, including dinitrated species.[1][3] The reaction is exothermic, and maintaining a controlled temperature, typically between 0-10°C during the addition of the nitrating mixture and then allowing it to slowly warm to room temperature, is critical for achieving a good yield of the mono-nitrated product.
-
Reagent Quality: The concentration of the nitric and sulfuric acids is paramount. The nitrating agent, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with concentrated sulfuric acid.[3][4][5] Using old or diluted acids will lead to a lower concentration of the electrophile and consequently, a lower reaction yield. Always use fresh, concentrated acids.
-
Loss During Work-up and Purification: Significant product loss can occur during the aqueous work-up and subsequent purification steps. Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like dichloromethane or ethyl acetate. During crystallization, if the cooling is too rapid or the wrong solvent is used, a substantial amount of product may remain in the mother liquor.
FAQ 2: I'm observing significant amounts of isomeric impurities in my final product. How can I improve the regioselectivity?
Answer:
The formation of isomeric impurities is a common challenge in the nitration of substituted benzenes. In the case of 1-bromo-2-fluorobenzene, the directing effects of both the bromine and fluorine atoms influence the position of the incoming nitro group.
Understanding the Directing Effects:
Both fluorine and bromine are ortho-, para-directing groups.[1][6] However, they are also deactivating groups, meaning they slow down the reaction compared to benzene. The incoming electrophile (NO₂⁺) will be directed to positions ortho and para to the halogens.
-
Desired Product: this compound results from nitration at the C4 position, which is para to the fluorine and meta to the bromine.
-
Major Isomeric Impurities:
-
2-Bromo-3-fluoronitrobenzene: Nitration at the C2 position (ortho to both fluorine and bromine).
-
4-Bromo-2-fluoronitrobenzene: Nitration at the C5 position (para to the bromine and ortho to the fluorine).
-
The regioselectivity is a complex interplay of steric and electronic effects. The formation of the sigma complex (Wheland intermediate) is the rate-determining step, and the stability of this intermediate dictates the major product.[7][8]
Strategies to Improve Regioselectivity:
-
Strict Temperature Control: Maintaining a low and consistent temperature throughout the reaction can enhance selectivity. Lower temperatures give the reaction more time to follow the lowest energy pathway, often favoring the thermodynamically more stable product.
-
Alternative Synthetic Routes: If achieving high purity through nitration of 1-bromo-2-fluorobenzene is proving difficult, consider an alternative synthesis. For example, the bromination of 4-fluoronitrobenzene has been shown to produce 3-bromo-4-fluoronitrobenzene with high yield and selectivity.[9] In this case, the strongly deactivating and meta-directing nitro group will direct the incoming bromine to the desired position.
FAQ 3: My product is contaminated with a di-nitrated byproduct. How can I prevent this?
Answer:
The formation of dinitrated byproducts is a classic example of over-reaction in electrophilic aromatic substitution.
-
Cause: Once the first nitro group is added to the ring, the ring becomes significantly deactivated towards further electrophilic attack.[4] However, if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent, or prolonged reaction time), a second nitration can occur.
-
Prevention:
-
Temperature Control: This is the most critical factor. The reaction is exothermic, and runaway temperatures will promote dinitration.[1] Use an ice bath to maintain the temperature, especially during the addition of the starting material to the acid mixture. A recommended range is 0-10°C.
-
Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A molar ratio of 1.0:1.1 of the aromatic substrate to nitric acid is a good starting point.
-
Reaction Time: Monitor the reaction closely using TLC or GC. Once the starting material is consumed, quench the reaction by pouring it onto ice water to prevent further reaction.
-
FAQ 4: What is the most effective method for purifying the final product and removing isomeric impurities?
Answer:
The purification of this compound typically relies on the differences in physical properties between the desired product and its impurities.
-
Recrystallization: This is often the most effective technique for removing isomeric impurities.[6] The choice of solvent is crucial. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Isomeric compounds often have slightly different solubilities.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful alternative. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The different isomers will have different polarities and will elute from the column at different rates.
Purity Analysis Data:
| Compound | Expected Position of Nitration | Typical Elution Order (Normal Phase) |
| This compound (Desired) | C4 (para to F, meta to Br) | Intermediate |
| 4-Bromo-2-fluoronitrobenzene | C5 (para to Br, ortho to F) | Least Polar |
| 2-Bromo-3-fluoronitrobenzene | C2 (ortho to F and Br) | Most Polar |
II. Optimized Experimental Protocol
This protocol for the nitration of 1-bromo-2-fluorobenzene is designed to maximize the yield of this compound while minimizing the formation of impurities.
Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction is exothermic and requires careful temperature control.
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 25 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add 6.0 mL of concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C. Stir the mixture for 10 minutes at this temperature.
-
-
Nitration Reaction:
-
In the dropping funnel, place a solution of 10.0 g of 1-bromo-2-fluorobenzene in 10 mL of concentrated sulfuric acid.
-
Add this solution dropwise to the cold, stirred nitrating mixture over a period of 30-45 minutes. Maintain the internal temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the crude solid with copious amounts of cold water until the washings are neutral to pH paper. This removes residual acids.
-
Press the solid as dry as possible on the filter funnel.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Determine the melting point and assess purity by GC or NMR. The melting point of this compound is approximately 59°C.[10]
-
III. Visualizations
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Regioselectivity in Nitration
Caption: Possible nitration products of 1-bromo-2-fluorobenzene.
IV. References
-
Experiment 11: Electrophilic Aromatic Substitution – Nitration. (n.d.). UW-Madison Chemistry. Retrieved January 9, 2026, from [Link]
-
Synthesis of 3-bromo-4-fluoro-nitrobenzene. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]
-
Synthesis of 3-bromo-4-fluoronitrobenzene. (2009). ResearchGate. Retrieved January 9, 2026, from [Link]
-
What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? (2022). Quora. Retrieved January 9, 2026, from [Link]
-
Nitration of Benzene. (n.d.). Chemistry Steps. Retrieved January 9, 2026, from [Link]
-
Liljenberg, M., Stenlid, J., & Brinck, T. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 10. Retrieved January 9, 2026, from [Link]
-
Liljenberg, M., Stenlid, J., & Brinck, T. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. Retrieved January 9, 2026, from [Link]
-
The nitration of benzene. (n.d.). Chemguide. Retrieved January 9, 2026, from [Link]
-
Experiment: Synthesis of 1-Bromo-4-nitrobenzene. (n.d.). Science Learning Center. Retrieved January 9, 2026, from [Link]
-
Nitration of Bromobenzene. (n.d.). Savita Pall and Chemistry. Retrieved January 9, 2026, from [Link]
-
Nitration of Bromobenzene. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]
-
Benzene Reactions – Sulfonation, Nitration and Halogenation. (n.d.). BYJU'S. Retrieved January 9, 2026, from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved January 9, 2026, from [Link]
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- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. savitapall.com [savitapall.com]
- 7. d-nb.info [d-nb.info]
- 8. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Navigating Multi-Step Synthesis with 4-Bromo-3-fluoronitrobenzene
Welcome to the technical support center for multi-step synthesis involving 4-bromo-3-fluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile yet complex building block. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure your synthesis is successful.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable starting material in medicinal chemistry and materials science due to its trifunctional nature. The nitro group is a powerful electron-withdrawing group, activating the ring for certain transformations and serving as a precursor to a crucial amine functionality. The bromine and fluorine atoms offer orthogonal handles for a variety of cross-coupling and substitution reactions. However, this confluence of functionalities presents a unique set of challenges. The strong electron-withdrawing nature of the nitro and fluoro groups significantly modulates the reactivity of the C-Br bond, while the potential for competing reactions requires careful strategic planning. This guide will address the most common hurdles you may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental to building molecular complexity from this compound. However, the electronic properties of this substrate can often lead to sluggish reactions or unwanted side products.
Answer:
Low yields in Suzuki-Miyaura couplings with this electron-deficient aryl halide are a common issue. The primary culprits are often related to inefficient oxidative addition or slow transmetalation. The electron-withdrawing nitro and fluoro groups make the C-Br bond more susceptible to oxidative addition, but can also destabilize the resulting organopalladium intermediate.
Here is a troubleshooting workflow to address this issue:
Troubleshooting Workflow: Low-Yield Suzuki-Miyaura Coupling
Validation & Comparative
Part 1: The ¹H NMR Spectroscopic Signature of 4-Bromo-3-fluoronitrobenzene
An In-Depth Guide to the Spectroscopic Characterization of 4-Bromo-3-fluoronitrobenzene: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical intermediates is a cornerstone of reliable and reproducible research. This compound (CAS No: 185331-69-5), a substituted nitroaromatic compound, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its precise molecular structure, dictated by the substitution pattern on the benzene ring, critically influences its reactivity and the identity of subsequent products.
This guide provides a comprehensive analysis of the ¹H NMR (Proton Nuclear Magnetic Resonance) characterization of this compound. As a Senior Application Scientist, my objective is to move beyond a mere listing of data points. Instead, this document elucidates the reasoning behind the spectral features, offers a robust experimental protocol, and critically compares ¹H NMR with alternative analytical techniques, providing a holistic framework for the characterization of this and similar compounds.
The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and structural map of a molecule by probing the environment of its hydrogen nuclei (protons). The spectrum of this compound is a distinct fingerprint arising from the interplay of chemical shifts and spin-spin coupling, governed by the powerful electron-withdrawing nitro group and the electronegative halogen substituents.
Predicted ¹H NMR Spectrum Analysis
-
H-2: This proton is positioned ortho to the strongly electron-withdrawing nitro (NO₂) group and ortho to the fluorine (F) atom. The nitro group's powerful deshielding effect will shift this proton significantly downfield. Furthermore, it will be split by both the adjacent fluorine and the distant H-6 proton. We predict a doublet of doublets (dd) .
-
H-5: This proton is meta to the nitro group and ortho to the bromine (Br) atom. It is also meta to the fluorine atom. Being adjacent to H-6, its primary splitting will be a doublet. This will be further split by the meta-coupling to H-2 and the four-bond coupling to fluorine. The resulting signal is expected to be a complex multiplet, likely appearing as a doublet of doublets of doublets (ddd) or a triplet of doublets.
-
H-6: This proton is situated ortho to the nitro group and adjacent to H-5. Like H-2, it will be strongly deshielded by the nitro group and appear far downfield. It will be split into a doublet of doublets (dd) by coupling to the vicinal H-5 and the long-range coupling to H-2.
Spin-Spin Coupling (J-Coupling): The multiplicity of each signal is determined by the number of neighboring protons and other magnetically active nuclei, such as ¹⁹F.
-
Proton-Proton (H-H) Coupling:
-
Proton-Fluorine (H-F) Coupling: The presence of a fluorine atom adds complexity and provides invaluable structural information.[5]
-
Ortho coupling (³JHF) between H-2 and the fluorine at C-3 is expected to be in the range of 8-11 Hz.
-
Meta coupling (⁴JHF) between H-5 and the fluorine at C-3 is typically smaller, around 5-8 Hz.
-
Summarized Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts and coupling constants for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.2 – 8.4 | dd | ³JHF ≈ 9-11 Hz, ⁵JHH ≈ 0.5-1 Hz |
| H-6 | 8.0 – 8.2 | dd | ³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz |
| H-5 | 7.8 – 8.0 | t or dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 6-8 Hz |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The listed values are estimates based on substituent effects.
Part 2: Experimental Protocol for ¹H NMR Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following workflow is a self-validating system designed for the accurate characterization of this compound.
Workflow for NMR Characterization
Caption: Workflow for ¹H NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[6]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.
-
Transfer the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.[6]
-
Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional proton spectrum. Key parameters to consider are:
-
Spectral Width: Typically -2 to 12 ppm for organic molecules.
-
Acquisition Time: 2-4 seconds for good resolution.
-
Relaxation Delay: 1-5 seconds to allow for full magnetization recovery.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks have a positive, absorptive lineshape.
-
Apply a baseline correction to create a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.
-
Integrate the signals to determine the relative ratio of protons. For this compound, the three aromatic signals should integrate in a 1:1:1 ratio.
-
Measure the coupling constants (J) in Hertz (Hz).
-
Part 3: Comparison with Alternative Characterization Techniques
While ¹H NMR is unparalleled for detailed structural elucidation, a multi-technique approach provides the most robust characterization. The choice of technique depends on the specific question being asked—be it purity, molecular weight, or the presence of specific functional groups.
| Technique | Principle | Advantages for this compound | Limitations |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency by atomic nuclei in a magnetic field. | - Provides detailed structural information (connectivity, stereochemistry).- Unambiguous isomer differentiation.- Quantitative analysis (qNMR) is possible. | - Lower sensitivity compared to MS.- Requires soluble samples.- Higher initial instrument cost. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds (GC) and then determines their mass-to-charge ratio (MS). | - High sensitivity for detecting trace impurities.- Confirms molecular weight (M.W. = 220.00 g/mol ).- Provides fragmentation patterns for structural clues. | - Compound must be volatile and thermally stable.- May not differentiate isomers with similar fragmentation patterns.- Not inherently quantitative without calibration. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a mobile and stationary phase. | - Excellent for purity assessment of non-volatile samples.- Can be used for preparative separation of isomers.- UV detector is highly sensitive for nitroaromatic compounds.[7][8] | - Provides limited structural information on its own.- Requires coupling to other detectors (e.g., MS) for identification.- Method development can be time-consuming. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Rapidly confirms the presence of key functional groups (e.g., C-NO₂, C-F, C-Br, aromatic C-H).- Can be used for solid or liquid samples. | - Provides limited information on the overall molecular structure.- Does not easily distinguish between positional isomers. |
Synergistic Application
For a comprehensive analysis in a drug development setting, a logical workflow would be:
-
Initial Confirmation (FTIR): Quickly verify the presence of the nitro and aromatic functionalities.
-
Purity Assessment (HPLC/GC-MS): Quantify the purity of the synthesized batch and identify any potential side products or residual starting materials.[7][9]
-
Definitive Structural Elucidation (¹H NMR): Unambiguously confirm the identity as this compound and rule out other isomers.
This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data required for advancing research and development.
References
- Analytical Methods. (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- 3-Bromo-4-fluoro-1-nitrobenzene. (n.d.). SpectraBase.
- Separation of Nitrobenzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Method of reducing aromatic nitro compounds. (n.d.). Google Patents.
- Proton and fluorine NMR spectra of fluorobenzene. (n.d.).
- 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409. (n.d.). PubChem.
- Coupling Constants. (2014, August 21). Chemistry LibreTexts.
- 1-Bromo-4-fluoro-3-nitrobenzene, 98%. (n.d.). Ottokemi.
- Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. (2024, December 30). Prensip Journals.
- Benzene, 1-bromo-3-nitro- | C6H4BrNO2 | CID 11457. (n.d.). PubChem.
- p-Fluoronitrobenzene | C6H4FNO2 | CID 9590. (n.d.). PubChem.
- Fluorine Coupling Constants. (n.d.).
- 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.
Sources
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- 2. 4-Fluoronitrobenzene(350-46-9) 1H NMR [m.chemicalbook.com]
- 3. 4-Bromo-3-fluorotoluene(452-74-4) 1H NMR [m.chemicalbook.com]
- 4. This compound | 185331-69-5 [sigmaaldrich.com]
- 5. sfu.ca [sfu.ca]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Reactivity of 4-Bromo-3-fluoronitrobenzene and 4-bromo-1-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Halogenated nitroaromatics are pivotal building blocks, offering multiple reactive handles for diversification. This guide provides an in-depth comparative analysis of the reactivity of two such synthons, 4-bromo-3-fluoronitrobenzene and 4-bromo-1-nitrobenzene , with a focus on Nucleophilic Aromatic Substitution (SNAr). By examining the mechanistic principles and supporting experimental data, this document aims to provide researchers with the predictive understanding necessary for informed substrate selection and reaction design.
The Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)
Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized centers, nucleophilic substitution on an aromatic ring proceeds through a distinct pathway known as the addition-elimination mechanism, or SNAr. This process is contingent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which are essential for its activation towards attack by a nucleophile.
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the slow, rate-determining step as it involves the temporary disruption of the ring's aromaticity.[1] This step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in a subsequent, much faster step, through the expulsion of the leaving group.[4]
The stability of the Meisenheimer complex is the paramount factor governing the reaction rate. Consequently, any feature that stabilizes this anionic intermediate will accelerate the reaction.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Analysis
The reactivity of this compound and 4-bromo-1-nitrobenzene in SNAr reactions is dictated by the interplay of two key factors: the electronic influence of the substituents and the regiochemistry of the potential leaving groups.
4-bromo-1-nitrobenzene
In this molecule, the powerful electron-withdrawing nitro group (-NO₂) is positioned para to the bromine atom. This is a highly activating arrangement. The negative charge of the Meisenheimer complex formed upon nucleophilic attack at the bromine-bearing carbon can be delocalized onto the nitro group through resonance. This substantial stabilization of the intermediate significantly lowers the activation energy of the rate-determining step, making the bromine atom a viable leaving group.[3][5]
This compound
The situation in this compound is more complex, presenting two potential leaving groups: fluorine and bromine.
-
Reactivity at the Bromine Position (C4): The bromine atom is meta to the nitro group. When a nucleophile attacks this position, the resulting negative charge in the Meisenheimer complex cannot be directly delocalized onto the nitro group via resonance. While the nitro and fluoro groups still exert a stabilizing inductive effect, the lack of resonance stabilization renders the intermediate significantly less stable compared to the one formed from 4-bromo-1-nitrobenzene.[6] Therefore, nucleophilic substitution of the bromine in this molecule is expected to be considerably slower than in its para-substituted counterpart.
-
Reactivity at the Fluorine Position (C3): The fluorine atom is ortho to the nitro group. This is an activating position, allowing for direct resonance stabilization of the Meisenheimer complex, much like the para arrangement. Furthermore, fluorine's high electronegativity provides a powerful inductive electron-withdrawing effect, which further stabilizes the anionic intermediate.[4] This strong stabilization in the rate-determining addition step is the reason for the often counterintuitive reactivity trend for halogens in SNAr reactions: F > Cl > Br > I .[7] This is the reverse of the trend seen in SN1/SN2 reactions, where leaving group ability (related to C-X bond strength) is dominant. In SNAr, the stabilization of the intermediate by the highly electronegative halogen in the slow step is the overriding factor.[8]
Caption: Resonance stabilization of the Meisenheimer complex.
Based on these mechanistic principles, a clear hierarchy of reactivity can be established:
-
Most Reactive Site: The fluorine atom in this compound is the most susceptible to nucleophilic attack. It benefits from both ortho activation by the nitro group (resonance) and the strong inductive effect of fluorine itself.
-
Intermediate Reactivity: The bromine atom in 4-bromo-1-nitrobenzene is the next most reactive. It is activated by the para nitro group, allowing for significant resonance stabilization.
-
Least Reactive Site: The bromine atom in this compound is the least reactive site. Being meta to the nitro group, it lacks the crucial resonance stabilization of the reaction intermediate.
Therefore, when comparing the two molecules, a nucleophile will preferentially displace the fluorine from this compound over the bromine from 4-bromo-1-nitrobenzene.
Supporting Experimental Data
| Substrate (p-O₂N-C₆H₄-X) | Leaving Group (X) | Relative Rate (krel) |
| p-Fluoronitrobenzene | F | 312 |
| p-Chloronitrobenzene | Cl | 1.0 |
| p-Bromonitrobenzene | Br | 0.8 |
| p-Iodonitrobenzene | I | 0.4 |
| Data adapted from reactions with NaOCH₃ in CH₃OH at 50°C.[7] |
Experimental Protocol: A Representative SNAr Reaction
The following protocol details a general procedure for the nucleophilic aromatic substitution of a halonitrobenzene with an amine nucleophile, which can be adapted for the specific substrates discussed.
Synthesis of N-Aryl Piperidine from a Halonitrobenzene
Caption: A typical experimental workflow for an SNAr reaction.
Materials:
-
4-Halo-nitroaromatic substrate (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halo-nitroaromatic substrate (e.g., 1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen).
-
Add piperidine (1.2 mmol) to the stirring suspension.
-
Heat the reaction mixture to 80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-aryl piperidine product.[6]
Self-Validation: The progress of the reaction can be unequivocally monitored by TLC, and the identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Summary and Outlook
The comparison between this compound and 4-bromo-1-nitrobenzene for SNAr reactions is a clear illustration of the governing principles of electronic effects and regiochemistry.
-
This compound is a highly reactive substrate where the fluorine atom , activated by the ortho-nitro group, is the preferred site of nucleophilic attack.
-
4-bromo-1-nitrobenzene is also an activated substrate, but the reactivity of its bromine atom is significantly lower than that of the fluorine in the other molecule, due to the superior activating effect of fluorine in the rate-determining step.
For synthetic chemists, this means that this compound can be used for the selective introduction of a nucleophile at the position of the fluorine atom, often under milder conditions than required for the substitution of bromine in 4-bromo-1-nitrobenzene. Understanding these nuances is critical for the efficient and predictable synthesis of complex molecules in drug discovery and materials science.
References
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Online].
- Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363.
- Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Online].
- Tahir, M. N., et al. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(4), o548.
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- Abramovitch, R. A., Helmer, F., & Liveris, M. (1968). Aromatic substitution. Part XVIII. Kinetics of reactions between some halogeno-pyridines and -picolines and their N-oxides with methoxide ion in methanol and in dimethyl sulphoxide. Effect of alkyl groups on rates on orientation in nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic, 492-496.
- ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Online].
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A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-fluoronitrobenzene
Introduction: The Critical Role of Purity in 4-Bromo-3-fluoronitrobenzene
This compound is a key substituted aromatic compound, serving as a vital building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its precise molecular architecture, featuring bromine, fluorine, and nitro functional groups, makes it a versatile intermediate. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis, such as positional isomers, unreacted starting materials, or by-products.[1] The presence of even trace-level impurities can have profound consequences, impacting the yield, stereochemistry, and safety profile of the final active pharmaceutical ingredient (API).[2][3]
Therefore, the rigorous assessment of its purity is not merely a quality control checkpoint but a fundamental necessity for ensuring the safety, efficacy, and reproducibility of the end-product.[4] This guide provides an in-depth comparison of the principal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal method for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Analytes
HPLC is arguably the most ubiquitous technique for purity determination in the pharmaceutical industry.[5] Its strength lies in its ability to separate a wide array of non-volatile and thermally sensitive compounds with high resolution and sensitivity.[6]
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) separates compounds based on their differential partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. For this compound, the aromatic ring provides sufficient hydrophobicity for strong retention on a C18 column, while the polar nitro group and electronegative halogens modulate its interaction, allowing for excellent separation from potential nonpolar or more polar impurities. UV detection is highly effective, as the nitroaromatic chromophore exhibits strong absorbance.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is designed as a robust starting point for the purity assessment of this compound, adhering to principles outlined in ICH guidelines.[7][8]
Instrumentation & Conditions
| Parameter | Specification |
|---|---|
| Instrument | HPLC system with a Diode Array Detector (DAD) or UV Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (65:35, v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Procedure
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and deionized water in the specified ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the test sample in the same manner as the standard to a nominal concentration of 1 mg/mL.
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (mobile phase), followed by the standard and sample solutions.
Data Analysis Purity is typically determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard for each impurity would be required to calculate relative response factors.
Workflow Diagram: HPLC Purity Assessment
Caption: HPLC experimental workflow for purity assessment.
Gas Chromatography (GC): The Choice for Volatile and Semi-Volatile Compounds
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9] Given its molecular weight and structure, this compound is sufficiently volatile for GC analysis, making it a viable and often higher-resolution alternative to HPLC.
Principle and Rationale
GC separates components of a mixture based on their partitioning between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase within a capillary column. For halogenated and nitroaromatic compounds, a mid-polarity column (e.g., containing 5% phenyl polysiloxane) provides an effective balance of dispersive and dipole-dipole interactions for separation. An Electron Capture Detector (ECD) is exceptionally sensitive to electrophilic functional groups like halogens and nitro groups, making it ideal for detecting trace-level impurities of a similar nature.[9] Alternatively, a Flame Ionization Detector (FID) offers a more universal response for carbon-containing compounds, while a Mass Spectrometer (MS) provides definitive identification of impurities.[10][11]
Detailed Experimental Protocol: GC-FID/ECD Method
Instrumentation & Conditions
| Parameter | Specification |
|---|---|
| Instrument | Gas Chromatograph with FID or ECD |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. |
| Detector Temperature | 300 °C (FID or ECD) |
Procedure
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a high-purity solvent like ethyl acetate or toluene to create a 1 mg/mL solution.
-
Analysis: Inject 1 µL of the prepared sample into the GC system.
-
Data Acquisition: Record the chromatogram for the duration of the temperature program.
Data Analysis Similar to HPLC, purity is calculated using the area percent method from the resulting chromatogram. The high efficiency of capillary GC often results in sharper peaks and better resolution of closely related impurities compared to standard HPLC.
Workflow Diagram: GC Purity Assessment
Caption: GC experimental workflow for purity assessment.
Quantitative NMR (qNMR): An Absolute and Orthogonal Approach
Unlike chromatographic techniques that provide relative purity, qNMR can determine absolute purity without the need for a specific reference standard of the analyte.[12][13] It serves as a powerful, orthogonal method for validating results from HPLC or GC.[12]
Principle and Rationale
The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei (protons, in ¹H qNMR) giving rise to that signal.[13] By co-dissolving a known mass of the sample with a known mass of a stable, high-purity internal standard, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved peaks from both the analyte and the standard.
For this compound, the aromatic protons are distinct and can be used for quantification against a standard like maleic acid or dimethyl sulfone, which should have peaks in a clear region of the spectrum.
Detailed Experimental Protocol: ¹H qNMR Method
Instrumentation & Parameters
| Parameter | Specification |
|---|---|
| Instrument | NMR Spectrometer (≥400 MHz recommended for resolution) |
| Solvent | Deuterated Chloroform (CDCl₃) or DMSO-d₆ |
| Internal Standard | Maleic Acid (high purity, accurately weighed) |
| Pulse Program | Standard quantitative acquisition with long relaxation delay (D1 ≥ 5 x T₁ of slowest relaxing proton) |
| Number of Scans | ≥ 16 (for good signal-to-noise) |
Procedure
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound sample into a vial.
-
Accurately weigh ~5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Record both masses precisely.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using the quantitative parameters, ensuring the relaxation delay is sufficient for full magnetization recovery.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate a well-resolved peak for the analyte and a peak for the internal standard.
Data Analysis The purity (P) is calculated using the following formula:
Purity (%w/w) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I : Integral area of the peak
-
N : Number of protons for the integrated peak (e.g., N=1 for a single aromatic proton)
-
MW : Molecular Weight
-
m : mass
-
P_std : Purity of the internal standard (as a percentage)
Logical Diagram: qNMR Purity Calculation
Caption: Logical relationship of variables for qNMR purity calculation.
Comparative Analysis of Methods
The choice of analytical method depends on a balance of factors including the specific analytical goal (e.g., routine QC vs. primary characterization), available equipment, and the nature of expected impurities.
| Parameter | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Nuclear spin resonance |
| Typical Use | Routine QC, stability testing | Volatile impurities, residual solvents, high-resolution separation | Absolute purity assignment, reference standard characterization, orthogonal validation |
| Sensitivity | High (ng to pg level) | Very High with ECD (pg to fg level); High with FID (ng level) | Moderate (µg to mg level) |
| Specificity | Good; can be enhanced with MS detector (LC-MS) | Excellent, especially with MS detector (GC-MS) for structural confirmation | Excellent; provides structural information |
| Precision | Excellent (%RSD < 2%) | Excellent (%RSD < 2%) | Very High (%RSD < 1%) |
| Sample Throughput | High | High | Moderate |
| Destructive? | Yes | Yes | No (sample can be recovered) |
| Key Advantage | Robust, widely applicable, well-established for APIs[2] | Superior resolution for volatile compounds, high sensitivity with ECD[9] | Absolute quantification without a specific analyte standard, non-destructive[12] |
| Key Limitation | Relative quantification, potential for co-elution | Limited to thermally stable and volatile compounds | Lower sensitivity than chromatography, higher instrument cost |
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
For routine quality control and release testing, a validated HPLC method is the most practical and robust choice. Its high precision and throughput are ideal for analyzing multiple batches efficiently.
-
Gas Chromatography should be employed as a complementary technique, especially for identifying and quantifying any volatile or thermally stable process impurities that may not be well-resolved by HPLC. Using a GC-MS configuration is highly recommended for definitive impurity identification.[4]
-
Quantitative NMR serves as the ultimate arbiter of purity. It should be used to qualify the primary reference standard and as an orthogonal method to confirm the purity value obtained from chromatography, ensuring the highest level of analytical confidence.
By strategically combining these techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for this compound, ensuring its suitability for downstream applications and ultimately contributing to the development of safe and effective final products. This adherence to rigorous, validated analytical science is a cornerstone of meeting global regulatory expectations, such as those outlined by the ICH.[14]
References
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- Quora.
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A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-3-fluoronitrobenzene Reaction Products
Introduction: The Regiochemical Challenge in Synthesizing from 4-Bromo-3-fluoronitrobenzene
This compound (alternatively named 1-bromo-2-fluoro-4-nitrobenzene) is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from its trifunctional aromatic core, which is primed for Nucleophilic Aromatic Substitution (SNAr) reactions. The potent electron-withdrawing nitro group activates the benzene ring, making it susceptible to attack by nucleophiles. However, the presence of two distinct halogen leaving groups—fluorine and bromine—at positions C-3 and C-4, respectively, introduces a critical challenge: regioselectivity .
When reacting this compound with a nucleophile, substitution can occur at either the fluorine-bearing or the bromine-bearing carbon. The resulting products are regioisomers with potentially disparate chemical, physical, and biological properties. Therefore, the unambiguous structural elucidation of the reaction product is not merely an academic exercise but a crucial step in process development and quality control. This guide provides a comprehensive comparison of spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—offering field-proven insights and experimental data to confidently distinguish between these isomeric products.
The Mechanistic Basis of Regioselectivity in SNAr Reactions
The SNAr mechanism is a two-step addition-elimination process.[1] The first, and typically rate-determining, step is the nucleophilic attack on the aromatic ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2] The stability of this complex is paramount to the reaction's feasibility. The nitro group, when positioned ortho or para to the site of attack, provides powerful resonance stabilization, which is the case for both the C-F and C-Br positions in our substrate.[3][4][5][6]
Two primary pathways exist:
-
Substitution of Fluorine: The nucleophile attacks the carbon at C-3, displacing the fluoride ion.
-
Substitution of Bromine: The nucleophile attacks the carbon at C-4, displacing the bromide ion.
While both are possible, the rate of SNAr reactions with halogen leaving groups often follows the order F > Cl > Br > I.[5] This is because the rate-determining step is the initial attack. The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density inductively, making the associated carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[2][7] Therefore, substitution of the fluorine atom is often the kinetically favored pathway. However, reaction conditions can influence this outcome, necessitating robust analytical confirmation.
Caption: Potential SNAr reaction pathways for this compound.
Comparative Spectroscopic Analysis: A Multi-Technique Approach
No single technique provides all the answers. A synergistic approach, leveraging the unique strengths of NMR, MS, and IR, is the most trustworthy method for self-validating structural assignment.
Mass Spectrometry (MS): The First Diagnostic Check
Mass spectrometry is arguably the most powerful initial tool for this specific problem. Its strength lies in its ability to reveal the elemental composition and, crucially, the isotopic signature of the molecule.
Expertise & Experience: The key is the natural isotopic abundance of bromine. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[8][9] This gives any bromine-containing fragment a characteristic "doublet" peak (M⁺ and M+2) of almost equal intensity in the mass spectrum.
-
If Fluorine is Substituted (Product A): The bromine atom remains in the molecule. The molecular ion peak will exhibit the characteristic 1:1 M⁺/M+2 isotopic pattern.
-
If Bromine is Substituted (Product B): The bromine atom is absent. The molecular ion peak will be a single major peak (M⁺), and the distinct 1:1 isotopic pattern will disappear.
This single piece of data provides a high-confidence, preliminary assignment of the substitution site.
Data Presentation: Expected MS Signatures
| Feature | Product A (F Substituted) | Product B (Br Substituted) |
|---|---|---|
| Molecular Ion (M⁺) | Present | Present |
| Bromine Isotopic Pattern (M⁺/M+2) | Yes (approx. 1:1 ratio) | No |
| Key Fragmentation | Loss of NO₂, Br, NO | Loss of NO₂, Nu, NO |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
While MS provides a strong indication, NMR spectroscopy offers the definitive, detailed structural proof by probing the chemical environment of ¹H, ¹⁹F, and ¹³C nuclei.
¹⁹F NMR Spectroscopy: The Fluorine Probe
This is the most direct NMR method for this analysis. The experiment is simple: the presence or absence of a signal in the ¹⁹F spectrum is a binary answer.[10]
-
If Fluorine is Substituted (Product A): The fluorine atom has been removed. The ¹⁹F NMR spectrum will show no signal .
-
If Bromine is Substituted (Product B): The fluorine atom remains attached to the ring. The ¹⁹F NMR spectrum will show a signal , typically a multiplet due to coupling with neighboring aromatic protons. The chemical shift of this signal will differ from that of the starting material, confirming a chemical transformation has occurred.
¹H NMR Spectroscopy: Mapping the Aromatic Protons
The substitution of either halogen dramatically alters the electronic environment and spatial relationships of the three remaining aromatic protons. This, in turn, changes their chemical shifts and spin-spin coupling patterns. Analyzing these patterns confirms the substitution pattern.
-
Starting Material (this compound): Exhibits a complex pattern for its three aromatic protons.
-
Product A (F Substituted): The new substituent (Nu) is now at C-3. The proton at C-2 is now adjacent to 'Nu', the proton at C-6 is adjacent to the nitro group, and the proton at C-5 is between 'Nu' and Bromine. This leads to a unique set of chemical shifts and coupling constants (J-values).
-
Product B (Br Substituted): The new substituent (Nu) is at C-4. The proton at C-5 is now adjacent to 'Nu', and the proton at C-2 is adjacent to the nitro group. The fluorine at C-3 will introduce characteristic ¹H-¹⁹F coupling, splitting the signals of adjacent protons (H-2 and H-5). The presence of this JHF coupling is a key diagnostic feature.[11]
¹³C NMR Spectroscopy: Confirming Connectivity
¹³C NMR provides further confirmation, particularly through the analysis of carbon-fluorine coupling (JCF).
-
If Bromine is Substituted (Product B): The fluorine atom is still present. The carbon atoms in its vicinity will appear as doublets due to C-F coupling. The C-3 carbon, directly bonded to fluorine, will show a very large one-bond coupling constant (¹JCF), while C-2 and C-4 will show smaller two-bond couplings (²JCF).[11]
-
If Fluorine is Substituted (Product A): With the fluorine atom gone, all carbon-fluorine couplings will be absent, and the aromatic signals will appear as singlets or doublets due to proton coupling only (in a proton-coupled spectrum).
Data Presentation: Comparative NMR Data (Illustrative Example with -OCH₃ Nucleophile)
| Parameter | This compound | Product A (4-Bromo-3-methoxy...) | Product B (3-Fluoro-4-methoxy...) |
|---|---|---|---|
| ¹⁹F Shift (ppm) | Present (e.g., ~ -110 ppm) | Absent | Present (Shifted) |
| ¹H Pattern | Complex 3H multiplet | Simpler 3H multiplet | 3H multiplet with clear H-F coupling |
| Key ¹³C Signal | C-F shows large ¹JCF | C-F coupling is absent | C-F shows large ¹JCF |
Infrared (IR) Spectroscopy: A Supporting Role
IR spectroscopy is useful for confirming the presence of key functional groups but is generally less effective than MS or NMR for distinguishing between these specific regioisomers.
Expertise & Experience: The most prominent peaks will be the strong asymmetric and symmetric stretches of the nitro group (NO₂), typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[12][13][14][15] The presence of these bands confirms the nitro group is intact. While C-F and C-Br bonds have characteristic stretching frequencies, they are often weak and fall within the complex "fingerprint region" (below 1500 cm⁻¹), making them difficult to assign definitively. Changes in the out-of-plane C-H bending bands (900-650 cm⁻¹) can hint at a change in the substitution pattern, but this is not as conclusive as the evidence from other methods.[13]
Protocols and Workflow for Self-Validating Analysis
Trustworthiness in science comes from reproducible, logical processes. The following sections detail a representative synthetic protocol and a logical workflow for product analysis.
Experimental Protocol: Synthesis of 4-Bromo-3-ethoxy-1-nitrobenzene (Product A example)
This protocol describes a representative SNAr reaction where fluorine is selectively displaced.
Materials:
-
This compound (1 eq.)
-
Sodium ethoxide (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium ethoxide portion-wise at room temperature. A color change is typically observed.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the pure product.
Integrated Spectroscopic Analysis Workflow
This workflow ensures a logical, multi-step validation of the product's structure.
Caption: Logical workflow for the definitive structural elucidation of SNAr products.
Conclusion
The regiochemical outcome of nucleophilic aromatic substitution on this compound is a critical variable that demands rigorous analytical verification. While IR spectroscopy can confirm functional group integrity, it lacks the specificity to reliably distinguish between the key regioisomers. The most robust and efficient strategy relies on a synergistic combination of Mass Spectrometry and NMR spectroscopy.
Mass Spectrometry , through the clear presence or absence of the characteristic bromine isotopic pattern, provides a rapid and high-confidence initial assessment of which halogen was substituted. This is followed by ¹⁹F and ¹H NMR spectroscopy , which provides unambiguous confirmation by directly probing the fluorine environment and the altered proton coupling patterns on the aromatic ring. By following the integrated workflow described, researchers, scientists, and drug development professionals can ensure the structural integrity of their synthesized compounds, building a foundation of trustworthiness and accuracy in their scientific endeavors.
References
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- Khaikin, L. S., et al. (2005). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Structural Chemistry. [Link]
- Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
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A Comparative Guide to HPLC-MS Analysis of 4-Bromo-3-fluoronitrobenzene Derivatives
For researchers, scientists, and drug development professionals, the precise and robust analysis of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-3-fluoronitrobenzene and its derivatives are important building blocks in medicinal chemistry, often utilized in the synthesis of complex molecules. Their inherent characteristics, including the presence of a nitro group and halogen atoms, present unique challenges and opportunities in analytical method development.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the analysis of this compound. We will explore the causality behind experimental choices, from column chemistry and mobile phase composition to the selection of the mass spectrometric interface, all grounded in scientific principles and validated against regulatory standards.
The Analytical Challenge: Structure and Reactivity
This compound is a moderately polar, aromatic compound. The presence of the electron-withdrawing nitro group and the electronegative fluorine and bromine atoms influences its chromatographic retention and ionization behavior. As a potential genotoxic impurity (PGI) or a critical process intermediate, a highly sensitive and specific analytical method is not just desirable, but essential for regulatory compliance.[1][2][3][4][5]
Chromatographic Strategy: A Tale of Two Columns
The separation of this compound from its isomers, starting materials, and potential byproducts is the primary goal of the HPLC method. The choice of the stationary phase is the most critical factor in achieving the desired selectivity. Here, we compare two commonly employed reversed-phase columns: the workhorse C18 and the alternative selectivity Phenyl-Hexyl column.
C18 Column: The Hydrophobic Standard
A C18 column, with its octadecylsilane stationary phase, separates compounds primarily based on their hydrophobicity. For a molecule like this compound, retention is driven by the nonpolar interactions between the aromatic ring and the C18 alkyl chains.
Phenyl-Hexyl Column: Leveraging π-π Interactions
A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions from the hexyl linker, the phenyl groups on the stationary phase can engage in π-π interactions with the electron-rich aromatic ring of the analyte. This can lead to unique selectivity, especially for aromatic and unsaturated compounds.
Head-to-Head Comparison: C18 vs. Phenyl-Hexyl
| Feature | C18 Column | Phenyl-Hexyl Column | Rationale for this compound |
| Primary Retention Mechanism | Hydrophobic Interactions | Hydrophobic and π-π Interactions | The dual retention mechanism of the Phenyl-Hexyl column can provide enhanced selectivity for separating aromatic isomers. |
| Selectivity for Aromatic Compounds | Good | Excellent | The π-π interactions of the Phenyl-Hexyl column can offer better resolution of structurally similar aromatic compounds. |
| Typical Mobile Phase | Acetonitrile/Water, Methanol/Water | Acetonitrile/Water, Methanol/Water | Both column types are compatible with standard reversed-phase mobile phases. |
| Performance with Isomers | May co-elute closely related isomers. | Often provides better separation of positional isomers.[6][7] | The different electronic distribution of isomers can be better exploited by the Phenyl-Hexyl phase. |
Experimental Protocol: HPLC Method
This protocol outlines a robust starting point for the HPLC analysis of this compound.
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition A: Phenyl-Hexyl Column | Condition B: C18 Column |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18-18.1 min: 80-40% B, 18.1-25 min: 40% B | 0-2 min: 45% B, 2-15 min: 45-85% B, 15-18 min: 85% B, 18-18.1 min: 85-45% B, 18.1-25 min: 45% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C | 35 °C |
| Injection Volume | 5 µL | 5 µL |
| Detection Wavelength | 254 nm | 254 nm |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in methanol or acetonitrile to a target concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
Figure 1: General workflow for HPLC analysis of this compound.
Mass Spectrometric Detection: The Ionization Dilemma
The choice of ionization source is critical for achieving the sensitivity and specificity required for trace-level analysis. For this compound, the two most common atmospheric pressure ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), present a compelling comparison.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is highly effective for polar and ionizable compounds. It generates ions from a solution by applying a high voltage to a capillary, creating a fine spray of charged droplets. For this compound, ionization in ESI would likely proceed in the negative ion mode, with the potential for adduct formation.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar and more volatile compounds. In APCI, the sample is vaporized and then ionized by a corona discharge. For halogenated nitroaromatic compounds, APCI in negative ion mode can be particularly effective, often proceeding through electron capture or substitution reactions.[8]
ESI vs. APCI: A Mechanistic Comparison
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |
| Analyte Polarity | Best for polar and ionizable compounds. | Best for moderately polar to nonpolar compounds. | This compound is moderately polar, making it a candidate for both techniques. |
| Ionization Mechanism | Formation of [M-H]⁻ or adducts. | Electron capture to form [M]⁻ or substitution reactions.[8] | The nitroaromatic structure is amenable to electron capture in APCI, potentially leading to higher sensitivity. |
| Matrix Effects | More susceptible to ion suppression. | Generally less prone to matrix effects. | For analysis in complex matrices, APCI may offer more robust performance. |
| Sensitivity for Similar Compounds | Variable | Often higher for nitroaromatic and polyaromatic compounds. | The higher efficiency of electron capture for this compound class can lead to lower detection limits with APCI. |
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
A mass spectrometer equipped with both ESI and APCI sources (e.g., a triple quadrupole or high-resolution mass spectrometer).
Mass Spectrometry Conditions:
| Parameter | APCI (Negative Ion Mode) | ESI (Negative Ion Mode) |
| Ion Source | APCI | ESI |
| Polarity | Negative | Negative |
| Capillary Voltage | 3.0 kV | 3.5 kV |
| Corona Current | 4.0 µA | N/A |
| Nebulizer Gas | Nitrogen, 3 Bar | Nitrogen, 3 Bar |
| Drying Gas | Nitrogen, 8 L/min | Nitrogen, 8 L/min |
| Gas Temperature | 350 °C | 350 °C |
| Vaporizer Temperature | 400 °C | N/A |
| Scan Mode | Full Scan (m/z 50-300) and/or MRM | Full Scan (m/z 50-300) |
Expected Mass and Fragmentation:
-
Molecular Weight: 220.00 g/mol
-
Expected Ion (APCI): [M]⁻ at m/z 219
-
Potential Fragments (MS/MS): Loss of NO₂ (m/z 173), loss of Br (m/z 140). The fragmentation pattern of nitroaromatic compounds can be complex, often involving rearrangements.[8][9][10][11][12]
Figure 2: Comparison of ESI and APCI ionization mechanisms for this compound.
Trustworthiness: A Foundation of Method Validation
A scientifically sound method is only as reliable as its validation. Adherence to regulatory guidelines is non-negotiable in the pharmaceutical industry. The validation of the HPLC-MS method for this compound should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3][4]
Key Validation Parameters
| Parameter | Acceptance Criteria (Representative) | Purpose |
| Specificity | The analyte peak is well-resolved from impurities and matrix components. | To ensure the method is selective for the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. | To demonstrate a proportional relationship between concentration and response. |
| Range | Typically 80-120% of the target concentration for assay, and from LOQ to 120% for impurity analysis. | The interval over which the method is accurate, precise, and linear. |
| Accuracy | % Recovery between 98.0% and 102.0%. | The closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. | The degree of agreement among individual test results. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest concentration of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters. | To demonstrate the reliability of the method under normal usage. |
Representative Validation Data Summary
The following table presents representative data from a hypothetical method validation study.
| Validation Parameter | Result |
| Linearity (r²) | 0.9992 (Concentration range: 0.1-25 µg/mL) |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (% RSD) | Intraday: 0.8%, Interday: 1.2% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Specificity | Peak purity index > 0.999 for the analyte peak. |
Concluding Remarks
The successful HPLC-MS analysis of this compound derivatives hinges on a systematic and scientifically driven approach to method development and validation. While a standard C18 column can be effective, the use of a Phenyl-Hexyl column is recommended for superior selectivity, particularly for isomeric impurities. For mass spectrometric detection, APCI in negative ion mode is proposed as the more sensitive and robust technique for this class of compounds.
Ultimately, the choice of analytical methodology should be guided by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the need to resolve critical impurities. A thorough validation, in line with ICH guidelines, is essential to ensure the trustworthiness and reliability of the analytical data, thereby supporting the development of safe and effective pharmaceuticals.
References
- International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- International Council for Harmonisation. (2023). Q14 Analytical Procedure Development. [Link]
- U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
- Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
- Development and validation of HPLC methods for the quantification of impending genotoxic impurities in Dapson drug substances. AWS. [Link]
- Rearrangement and predissociation processes in negative molecular ions of nitrobenzenes. Journal of Mass Spectrometry. [Link]
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
- Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. Preprints.org. [Link]
- Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PubMed Central. [Link]
- IMPURITY PROFILING OF PHARMACEUTICALS. IJCRT.org. [Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
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- Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]
- Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
- Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. PubMed Central. [Link]
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A Comparative Guide to Catalysts for 4-Bromo-3-fluoronitrobenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals and advanced materials. 4-Bromo-3-fluoronitrobenzene stands as a valuable building block, featuring a synthetically versatile bromine atom, an activating nitro group, and a fluorine substituent that can impart desirable pharmacological properties. The efficient coupling of this substrate is therefore of significant interest.
This guide provides a comparative analysis of various catalytic systems for the cross-coupling reactions of this compound. We will delve into the nuances of catalyst selection for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann couplings, supported by available experimental data and mechanistic insights.
The Challenge of Coupling an Electron-Deficient Aryl Halide
The electronic nature of this compound, characterized by the electron-withdrawing nitro and fluoro groups, renders the aryl bromide susceptible to nucleophilic attack but can present challenges in certain catalytic cross-coupling reactions. The electron-deficient nature of the aromatic ring can influence the oxidative addition step in palladium and nickel catalysis and may require carefully optimized reaction conditions to achieve high yields and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes are the workhorses of C-C and C-N bond formation, offering a broad substrate scope and high functional group tolerance. For this compound, several palladium-catalyzed reactions are of primary importance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. For an electron-deficient substrate like this compound, the choice of ligand and base is critical to ensure efficient transmetalation and reductive elimination.
Typical Catalyst Systems:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like Pd(PPh₃)₄.
-
Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to facilitate the oxidative addition and reductive elimination steps.
-
Base: A moderately strong base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used. The choice of base can significantly impact the reaction rate and the suppression of side reactions.
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} caption="Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle"
Experimental Data for a Structurally Similar Substrate:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | >95 (GC) |
| Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 24 | >95 (GC) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in medicinal chemistry. The electron-withdrawing nature of the nitro group in this compound can make the C-Br bond more susceptible to oxidative addition, but care must be taken to avoid side reactions. The choice of a strong, non-nucleophilic base is critical.[2][3]
Typical Catalyst Systems:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[4]
-
Ligands: Bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are highly effective.[5]
-
Base: Strong bases such as NaOtBu, LiHMDS, or K₃PO₄ are required to deprotonate the amine and facilitate the catalytic cycle. However, the nitro group's sensitivity to strong bases at high temperatures must be considered.[6]
dot graph "Buchwald-Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} caption="Figure 2: Simplified Buchwald-Hartwig Amination Catalytic Cycle"
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper salts. For electron-deficient aryl halides, the reaction may require more forcing conditions.[2]
Typical Catalyst Systems:
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are classic choices.
-
Copper Co-catalyst: CuI is the most common co-catalyst.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used, often serving as the solvent as well.
dot graph "Sonogashira_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} caption="Figure 3: Simplified Sonogashira Catalytic Cycle"
Considerations for this compound: The presence of the nitro group can make the Sonogashira coupling challenging. A study on a structurally different 4-bromo-5-(trifluoromethyl)-1H-pyrazole highlighted the difficulty of this transformation on electron-deficient systems, requiring screening of bulky electron-rich phosphine ligands and optimization of reaction temperature.[7]
Nickel-Catalyzed Cross-Coupling Reactions
As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction. Nickel catalysts often exhibit different reactivity and selectivity profiles compared to their palladium counterparts and can be particularly effective for the coupling of challenging substrates.
For electron-deficient aryl bromides like this compound, nickel catalysts can be highly active in Suzuki-Miyaura type reactions.[8] The use of microwave heating has been shown to dramatically reduce reaction times for nickel-catalyzed Suzuki-Miyaura couplings of aryl carbamates and sulfamates, achieving high yields in minutes.[8] This suggests that microwave-assisted nickel catalysis could be a promising avenue for the rapid and efficient coupling of this compound.
Copper-Catalyzed Coupling Reactions (Ullmann Condensation)
The Ullmann reaction, one of the oldest cross-coupling reactions, traditionally involves the use of stoichiometric copper at high temperatures.[9][10] Modern variations utilize catalytic amounts of copper, often in the presence of ligands, to facilitate the coupling of aryl halides with a variety of nucleophiles, including amines, alcohols, and thiols.[11][12]
The Ullmann condensation is particularly well-suited for aryl halides activated by electron-withdrawing groups, making this compound an excellent candidate for this type of transformation.[11] The reaction of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol is a classic example of this.[11]
Typical Catalyst Systems:
-
Copper Source: CuI, Cu₂O, or copper powder.
-
Ligands: Diamines, amino alcohols, or diketones can accelerate the reaction and allow for milder conditions.
-
Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used.
dot graph "Ullmann_Condensation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} caption="Figure 4: Proposed Catalytic Cycle for Ullmann Condensation"
Experimental Protocols
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
The following is a general protocol that can be adapted for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the amine, NaOtBu, and a magnetic stir bar.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in anhydrous toluene.
-
Add the appropriate volume of the catalyst stock solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The selection of an appropriate catalyst for the coupling of this compound is highly dependent on the desired transformation. Palladium catalysts with bulky phosphine ligands offer a versatile approach for a range of C-C and C-N bond formations, although careful optimization of the base and reaction conditions is necessary, especially for sensitive substrates. Nickel catalysts present a cost-effective and highly active alternative, particularly for Suzuki-Miyaura couplings, with the potential for rapid reactions under microwave irradiation. For C-O, C-N, and C-S bond formation, the classic Ullmann condensation, especially in its modern ligand-accelerated variations, is a powerful tool for this electron-deficient aryl bromide.
Further research and screening of catalysts and reaction conditions are warranted to develop optimal protocols for the various coupling reactions of this valuable building block, thereby expanding its utility in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
Click to expand
- Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550.
- Ullmann condensation. In Wikipedia.
- Buchwald-Hartwig Amination. In Chemistry LibreTexts.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- The Buchwald–Hartwig Amination of Nitroarenes. (2025). Request PDF.
- Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. (2025). Request PDF.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI.
- Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. (2002). Chemical Reviews.
- Ullmann Reaction. In BYJU'S.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2017). National Institutes of Health.
- Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. In Organic Chemistry Portal.
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... In ResearchGate.
- Copper-catalyzed cross-coupling reaction of thiols with aryl halides. In ResearchGate.
- Heck reaction – Knowledge and References. In Taylor & Francis.
- Heck Reaction. In Organic Chemistry Portal.
- The role of copper in the Ullmann reaction. (2019). Mapping Ignorance.
- Development of Pd/C-Catalyzed Cyanation of Aryl Halides. In Organic Chemistry Portal.
- Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. In Organic Chemistry Portal.
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- Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. (2018). Royal Society of Chemistry.
- Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014). Royal Society of Chemistry.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2018). Royal Society of Chemistry.
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (2017). ACS Publications.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). National Institutes of Health.
- The Mechanism of the Modified Ullmann Reaction. (2025). ResearchGate.
- Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. (2008). PubMed.
- Suzuki-Miyaura cross-coupling: Practical Guide. In Yoneda Labs.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. (2023). ChemRxiv.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry.
- Reaction of thiols with halobenzenes 1 a,b at room temperature, *... In ResearchGate.
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A Comparative Guide to the Synthetic Validation of 4-Bromo-3-fluoronitrobenzene
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and reliable synthesis of key aromatic intermediates is paramount. 4-Bromo-3-fluoronitrobenzene is a valuable building block, and the selection of an optimal synthetic route can significantly impact project timelines and overall cost-effectiveness. This guide provides an in-depth, objective comparison of established synthetic routes to this compound, supported by experimental data and detailed protocols.
The primary focus of this guide is the validation of direct electrophilic bromination of a fluoronitrobenzene precursor, a common and often efficient approach. We will explore and compare three distinct methods employing different brominating agents: molecular bromine with a silver salt promoter, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and N-bromosuccinimide (NBS). Additionally, we will present a multi-step synthetic approach as a viable alternative, offering flexibility in starting material selection.
Comparative Analysis of Synthetic Routes
The choice of a synthetic strategy is often a balance between yield, purity, scalability, safety, and cost. The following table summarizes the key performance indicators for the three direct bromination methods and a representative multi-step alternative.
| Synthesis Method | Starting Material | Key Reagents & Conditions | Reported Yield (%) | Reported Purity (%) | Key Advantages & Disadvantages |
| Method 1: Br₂/Ag₂SO₄ | 4-Fluoronitrobenzene | Br₂, Ag₂SO₄, H₂SO₄, 0°C to 25°C, 16h | ~25% (calculated from reported masses) | Not specified, requires recrystallization | Advantages: Utilizes readily available reagents. Disadvantages: Low yield, long reaction time, use of stoichiometric silver salt is costly and generates heavy metal waste.[1] |
| Method 2: DBDMH | 4-Fluoronitrobenzene | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Acetic Acid, 15°C, 3h | 98.7 | Not specified, but high yield suggests high purity | Advantages: Excellent yield, mild conditions, short reaction time. DBDMH is a stable and easy-to-handle solid.[2] Disadvantages: DBDMH is a more specialized reagent than Br₂ or NBS. |
| Method 3: NBS | 2-Fluoronitrobenzene | N-Bromosuccinimide (NBS), Acetic Acid, 15°C | 97.1 | 97 | Advantages: High yield, mild conditions, NBS is a common and relatively safe brominating agent.[3] Disadvantages: Requires careful control of reaction conditions to ensure selectivity. |
| Alternative: Multi-step | 2-Bromo-5-fluoroaniline | 1. Protection (e.g., Ac₂O) 2. Nitration (HNO₃/H₂SO₄) 3. Deprotection (Acid/Base) | Variable, typically lower overall yield | High, with purification at each step | Advantages: Starts from a different precursor, offering flexibility. Allows for precise control of regiochemistry. Disadvantages: Multiple steps lead to lower overall yield, increased labor, and more waste generation. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the three direct bromination routes.
Method 1: Bromination using Bromine and Silver Sulfate
This protocol is adapted from the procedure described on PrepChem.[1]
Materials:
-
4-Fluoronitrobenzene (28.2 g)
-
Bromine (10.4 ml)
-
Concentrated Sulfuric Acid (180 ml)
-
Silver Sulfate (34 g)
-
Water
-
Methylene Chloride
-
Magnesium Sulfate
-
Isopropyl Ether
Procedure:
-
To a reaction vessel, add 28.2 g of 4-fluoronitrobenzene and 10.4 ml of bromine at 20°C.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 20 ml of water, followed by the cautious addition of 180 ml of concentrated sulfuric acid, maintaining the temperature at 0°C.
-
Add 34 g of silver sulfate to the mixture.
-
Allow the reaction temperature to rise to 20-25°C and stir for 16 hours.
-
Pour the reaction mixture into water and filter the resulting precipitate.
-
Wash the filter cake with water and methylene chloride.
-
Extract the filtrate with methylene chloride.
-
Wash the combined organic phases with water, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Dissolve the residue in isopropyl ether and recrystallize to obtain 8.2 g of 3-bromo-4-fluoronitrobenzene.
Method 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is based on the optimized conditions reported in a study on the synthesis of 3-bromo-4-fluoronitrobenzene.[2]
Materials:
-
4-Fluoronitrobenzene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Acetic Acid
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a reaction flask, dissolve 4-fluoronitrobenzene in acetic acid.
-
Cool the solution to 15°C.
-
Add DBDMH in a molar ratio of 0.51:1 (DBDMH:4-fluoronitrobenzene).
-
Stir the reaction mixture at 15°C for 3 hours.
-
Upon completion (monitored by GC), pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Method 3: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure for the synthesis of 5-bromo-2-fluoronitrobenzene (an isomer of the starting material that yields the same product).[3]
Materials:
-
2-Fluoronitrobenzene (200 g)
-
N-Bromosuccinimide (NBS) (268 g)
-
Acetic Acid (1000 mL)
-
Ice water
-
Ethyl Acetate
-
Petroleum Ether
Procedure:
-
In a reaction vessel, dissolve 200 g of 2-fluoronitrobenzene in 1000 mL of acetic acid.
-
Control the temperature at approximately 15°C.
-
Add 268 g of N-bromosuccinimide in portions.
-
After the addition is complete, stir the mixture and monitor the reaction progress by GC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter the solid and wash with water.
-
For further purification, the crude product can be recrystallized from petroleum ether after an initial workup involving extraction with ethyl acetate. The reported yield after this process is 97.1% with a purity of 97%.[3]
Experimental Workflows and Mechanistic Considerations
The direct bromination of fluoronitrobenzene is an electrophilic aromatic substitution reaction. The nitro group is a strong deactivating group and a meta-director, while the fluorine atom is a deactivating group but an ortho-, para-director. In the case of 4-fluoronitrobenzene, the fluorine directs the incoming electrophile to the 3-position (ortho to the fluorine and meta to the nitro group). Similarly, for 2-fluoronitrobenzene, the major product is 5-bromo-2-fluoronitrobenzene (this compound), where bromination occurs para to the fluorine and meta to the nitro group.
The different brominating agents generate the electrophilic bromine species in distinct ways. In Method 1, silver sulfate acts as a Lewis acid catalyst, polarizing the Br-Br bond. In Methods 2 and 3, the N-Br bond of DBDMH and NBS is polarized, making the bromine atom electrophilic, especially in the presence of an acid catalyst.
Workflow for Direct Bromination```dot
Caption: A potential multi-step synthetic route to this compound.
Conclusion and Recommendations
For the synthesis of this compound, direct bromination of a fluoronitrobenzene precursor is the most efficient approach in terms of step economy. Among the direct bromination methods, the use of DBDMH (Method 2) and NBS (Method 3) offer significant advantages over the classical Br₂/Ag₂SO₄ method (Method 1). Both DBDMH and NBS provide excellent yields (>97%) under mild conditions and with shorter reaction times.
-
For high-yield and rapid synthesis , the DBDMH method appears to be superior, with a reported yield of 98.7% in just 3 hours.
-
For a balance of cost-effectiveness and high performance , the NBS method is an excellent choice, as NBS is a more common and generally less expensive reagent than DBDMH, while still providing a high yield and purity.
The multi-step alternative, while more laborious, provides strategic flexibility and may be considered if the starting fluoronitrobenzene is not readily accessible. The choice of the optimal synthetic route will ultimately depend on the specific constraints and priorities of the research or development project, including scale, budget, and available starting materials.
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A Comparative Guide to the X-ray Crystallography of 4-Bromo-3-fluoronitrobenzene Derivatives
This guide provides an in-depth technical comparison of the X-ray crystallography of 4-bromo-3-fluoronitrobenzene derivatives and related halogenated nitroaromatic compounds. It is intended for researchers, scientists, and drug development professionals who are working with these and similar molecular scaffolds. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure, crystallization, and the resulting solid-state architecture.
Introduction: The Structural Significance of Halogenated Nitroaromatics
Substituted nitrobenzene derivatives are fundamental building blocks in medicinal chemistry and materials science. The introduction of halogen atoms, such as bromine and fluorine, provides a powerful tool for modulating the electronic properties, lipophilicity, and metabolic stability of molecules. Furthermore, these halogens can participate in a variety of intermolecular interactions, including hydrogen bonds and halogen bonds, which significantly influence crystal packing and, consequently, the physicochemical properties of the solid form.[1] Understanding the three-dimensional structure of these compounds through X-ray crystallography is therefore paramount for rational drug design and the development of novel materials.
Synthesis and Crystallization: A Comparative Overview
The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The choice of solvent and crystallization technique is critical and is highly dependent on the specific properties of the molecule.
Synthesis of this compound
The parent compound, this compound, can be synthesized via the bromination of 4-fluoronitrobenzene. One effective method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in acetic acid, which offers moderate reaction conditions and high yields.[2] An alternative approach involves the use of bromine and silver sulfate in concentrated sulfuric acid.[3]
Crystallization Strategies for Derivatives
For halogenated nitroaromatic compounds, slow evaporation of a solution is a commonly employed and effective crystallization technique. The choice of solvent is crucial and is often determined empirically. Solvents such as ethanol, methanol, ethyl acetate, and dichloromethane, or mixtures thereof, are good starting points. For example, the related compound 4-bromo-3-hydroxybenzaldehyde has been successfully crystallized from acetic acid.[4]
The key to successful crystallization is to identify a solvent in which the compound has moderate solubility. If the compound is too soluble, it will not precipitate; if it is not soluble enough, it will precipitate too quickly, leading to the formation of powder rather than single crystals.
Crystallographic Data Analysis: A Head-to-Head Comparison
To illustrate the impact of substituent changes on the crystal packing and molecular geometry, we will compare the crystallographic data of two related compounds: 4-bromo-1-nitrobenzene[5] and (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one[6], a more complex derivative.
| Parameter | 4-Bromo-1-nitrobenzene[5] | (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one[6] |
| Formula | C₆H₄BrNO₂ | C₁₆H₁₂BrFO₂ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 6.3676 (6) | 11.056 (2) |
| b (Å) | 7.3635 (7) | 4.1110 (15) |
| c (Å) | 7.6798 (7) | 30.825 (5) |
| α (°) | 65.554 (9) | 90 |
| β (°) | 87.705 (8) | 96.76 (2) |
| γ (°) | 88.884 (8) | 90 |
| Volume (ų) | 327.54 (5) | 1391.3 (6) |
| Z | 2 | 4 |
| R-factor | 0.045 | 0.044 |
This comparison highlights how the addition of a larger substituent dramatically alters the crystal system and unit cell parameters. The simpler 4-bromo-1-nitrobenzene packs in a dense triclinic system, while the chalcone derivative adopts a monoclinic space group to accommodate its larger size and different intermolecular interactions.
In-depth Structural Insights: The Role of Intermolecular Interactions
The crystal packing of halogenated nitrobenzenes is often dominated by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds, π-π stacking, and halogen bonds.[1][5]
The nitro group is a strong hydrogen bond acceptor, and interactions involving the nitro oxygens are common.[7] In the crystal structure of 4-bromo-1-nitrobenzene, weak C-H···O hydrogen bonds and short Br···O contacts are observed, contributing to the stability of the crystal lattice.[5] Furthermore, π-π stacking between parallel benzene rings of adjacent molecules is a significant stabilizing interaction.[5]
The planarity of the nitrobenzene ring can be influenced by intermolecular interactions in the crystal.[8][9] While the nitro group is often co-planar with the aromatic ring, significant twisting can occur to accommodate crystal packing forces.[8][9] This distortion can, in turn, affect the electronic properties of the molecule.
The presence of a fluorine atom, as in the target this compound scaffold, introduces the possibility of C-H···F hydrogen bonds and other fluorine-specific interactions, further influencing the crystal packing in its derivatives.
Experimental Protocols
Synthesis of 3-Bromo-4-fluoronitrobenzene[2]
-
Dissolve 4-fluoronitrobenzene in acetic acid.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a molar ratio of approximately 1:0.51 (4-fluoronitrobenzene:DBDMH).
-
Maintain the reaction temperature at 15°C with stirring for 3 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, quench the reaction and isolate the product using standard workup procedures.
Single Crystal Growth by Slow Evaporation
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Visualizations
General Workflow for X-ray Crystallography
Caption: General workflow for single-crystal X-ray diffraction analysis.
Comparative Molecular Structures
Caption: Dominant intermolecular interactions in halogenated nitroaromatics.
Conclusion
The structural analysis of this compound derivatives and their analogs provides critical insights into the subtle interplay of intermolecular forces that dictate their solid-state properties. While the specific crystallographic data for the parent compound remains elusive, a comparative approach, as demonstrated in this guide, allows for the rationalization of observed crystal packing trends and the prediction of structural features in related molecules. The dominance of weak hydrogen bonds, halogen bonds, and π-π stacking interactions underscores the importance of a detailed structural understanding for the successful design of new chemical entities based on this versatile scaffold.
References
- ResearchGate. (n.d.). The study of interactions with a halogen atom: influence of NH2 group insertion on the crystal structures of meta-bromonitrobenzene derivatives | Request PDF. Retrieved from ResearchGate.
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assessing the electronic effects of the fluorine in 4-Bromo-3-fluoronitrobenzene
An In-Depth Guide to Assessing the Electronic Effects of Fluorine in 4-Bromo-3-fluoronitrobenzene
Authored by a Senior Application Scientist
This guide provides a comparative analysis of robust experimental methodologies for quantifying the nuanced electronic effects of the fluorine substituent in this compound. Designed for researchers in physical organic chemistry, medicinal chemistry, and materials science, this document moves beyond theoretical descriptions to offer practical, field-proven protocols. We will dissect the interplay of inductive and resonance effects and present self-validating experimental frameworks to probe them directly.
Theoretical Framework: Deconstructing the Electronic Profile
The reactivity and properties of this compound are dictated by the cumulative electronic influence of its three substituents: a nitro group, a bromine atom, and a fluorine atom. Understanding the individual contribution of the fluorine atom requires dissecting its dual electronic nature.
-
Inductive Effect (-I): Fluorine is the most electronegative element[1][2][3]. Consequently, it exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework. This polarization of the C-F bond reduces electron density on the attached carbon and, to a lesser extent, on adjacent atoms in the aromatic ring. This effect is distance-dependent and is a primary contributor to the overall deactivation of the ring towards electrophilic attack[1][4].
-
Resonance Effect (+R): Despite its electronegativity, the fluorine atom possesses lone pairs of electrons in its 2p orbitals, which can be delocalized into the aromatic π-system[1][5][6]. This donation of electron density, termed a positive resonance (+R) or mesomeric (+M) effect, preferentially increases electron density at the ortho and para positions[1]. However, the efficacy of this resonance donation is debated; the poor overlap between the compact 2p orbital of fluorine and the 2p orbitals of the ring carbons makes this a weaker effect compared to its dominant inductive pull[2][7].
In the context of this compound, the fluorine is meta to the strongly electron-withdrawing nitro group (-I, -R) and ortho to the bromine atom (-I, +R). The powerful deactivating nature of the nitro group will govern the overall electronic landscape, making the ring significantly electron-deficient. The fluorine atom's primary role will be to further enhance this electron deficiency via its strong -I effect.
To quantify these competing influences, chemists rely on linear free-energy relationships, most notably the Hammett equation[8][9][10].
log(k/k₀) = ρσ
Where:
-
k and k₀ are the rate constants for the substituted and unsubstituted reactions, respectively.
-
σ (sigma) is the substituent constant, quantifying the electronic effect of a substituent.
-
ρ (rho) is the reaction constant, indicating the sensitivity of a reaction to substituent effects[10][11].
The substituent constant, σ, can be dissected into meta (σ_m) and para (σ_p) values, which primarily reflect inductive and a combination of inductive and resonance effects, respectively[12].
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Primary Electronic Effect |
| -F | +0.34 | +0.06 | Strong -I, Weak +R |
| -Br | +0.39 | +0.23 | Strong -I, Weak +R |
| -NO₂ | +0.71 | +0.78 | Strong -I, Strong -R |
| (Data sourced from publicly available Hammett constant tables)[8][13] |
The data clearly show that fluorine's inductive effect (reflected in the positive σ_m value) is strong, while its net effect at the para position is nearly neutral, highlighting the partial cancellation by its +R effect. In this compound, the fluorine's effect will be predominantly inductive due to its meta-position relative to the key reaction-directing nitro group.
Caption: Interplay of inductive and resonance effects from fluorine.
Comparative Experimental Assessment
We will now compare three distinct experimental approaches to measure and validate the electronic impact of the fluorine atom. Each method provides a unique lens through which to view these effects.
Method 1: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Justification: ¹⁹F NMR is an exceptionally sensitive technique for probing the local electronic environment of a fluorine atom. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it ideal for NMR studies[14]. The chemical shift (δ) of the fluorine is directly influenced by the electron density around it. Electron-withdrawing groups on the aromatic ring deshield the fluorine nucleus, causing a downfield shift (to higher ppm values), while electron-donating groups cause an upfield shift[14][15]. By comparing the ¹⁹F chemical shift of our target molecule to relevant reference compounds, we can directly quantify the net electronic effect of the other substituents.
Experimental Protocol:
-
Sample Preparation: Prepare 5-10 mg/mL solutions of the following compounds in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆):
-
Fluorobenzene (Reference 1)
-
3-Fluoronitrobenzene (Reference 2)
-
4-Bromo-3-fluorobenzene (Reference 3)
-
This compound (Target Molecule)
-
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency. Use CFCl₃ as an external or internal standard (δ = 0 ppm).
-
Data Acquisition: Acquire ¹⁹F NMR spectra for each sample under identical conditions (temperature, pulse sequence, number of scans).
-
Analysis: Record the chemical shift (δ) for the fluorine signal in each spectrum. Compare the shifts to deduce the electronic contributions of the -NO₂ and -Br groups.
Expected Data & Interpretation:
| Compound | Substituents | Expected ¹⁹F Shift (δ) vs. Fluorobenzene | Interpretation |
| Fluorobenzene | -H | Baseline | Reference for an unsubstituted ring. |
| 3-Fluoronitrobenzene | -NO₂ (meta) | Downfield (Δδ > 0) | The -NO₂ group's strong -I effect deshields the F nucleus. |
| 4-Bromo-3-fluorobenzene | -Br (ortho) | Downfield (Δδ > 0) | The -Br group's -I effect dominates at the ortho position, causing deshielding. |
| This compound | -NO₂ (para), -Br (ortho) | Most Downfield | The cumulative -I effects of both -NO₂ and -Br will cause the largest deshielding effect on the F nucleus. |
This stepwise comparison allows for the deconvolution of the electronic effects. The shift difference between fluorobenzene and 3-fluoronitrobenzene isolates the effect of the nitro group, while the final comparison reveals the additive nature of the substituents' inductive withdrawals.
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A Senior Application Scientist's Guide to 4-Bromo-3-fluoronitrobenzene: Navigating Synthesis with a Versatile Building Block
In the landscape of medicinal chemistry and materials science, halogenated nitroaromatics are foundational scaffolds for constructing complex molecular architectures. Their utility stems from the predictable reactivity imparted by the electron-withdrawing nitro group and the site-specific functionality offered by halogen atoms. Among these, 4-Bromo-3-fluoronitrobenzene emerges as a uniquely versatile intermediate, offering chemists a powerful tool for sequential and site-selective modifications.
This guide provides an in-depth comparison of this compound against other halogenated nitroaromatics. We will move beyond simple cataloging of reactions to explore the underlying principles that govern its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of the nitro, bromo, and fluoro substituents creates a system of orthogonal reactivity, enabling a level of synthetic control that is difficult to achieve with simpler analogs.
The Strategic Advantage: Unpacking the Reactivity of this compound
The key to mastering this compound lies in understanding the distinct roles of its functional groups. The powerful electron-withdrawing nature of the nitro group, acting through both inductive (-I) and resonance (-M) effects, profoundly influences the entire aromatic ring. This activation is pivotal for two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
-
Fluorine at C3: The fluorine atom, positioned meta to the nitro group, primarily exerts a strong inductive electron-withdrawing effect, further activating the ring.
-
Bromine at C4: The bromine atom, located para to the nitro group, serves as the primary handle for cross-coupling reactions.
-
Implicit Reactivity at C6: The position ortho to the nitro group and adjacent to the fluorine is highly activated towards nucleophilic attack, making the fluorine at C-F the most likely leaving group in an SNAr reaction.
This electronic arrangement sets the stage for a fascinating dichotomy in reactivity, which we will explore through comparative data and detailed protocols.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Activated Fluoride
In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex) before expelling a leaving group.[1][2] The reaction rate is critically dependent on two factors: the activation of the ring by electron-withdrawing groups and the ability of the leaving group to depart.
The nitro group is paramount for this reaction, as it stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when it is ortho or para to the site of attack.[1][3] In this compound, nucleophilic attack occurs at the C-F bond, placing the developing negative charge on the adjacent carbon, which is ortho to the stabilizing nitro group.
Caption: SNAr mechanism on this compound.
Comparative Performance: The Halogen Leaving Group Paradox
A common point of confusion is the leaving group ability in SNAr reactions, which follows the trend F > Cl > Br > I. This is the reverse of the trend seen in SN1/SN2 reactions and is a direct consequence of the reaction mechanism. The rate-determining step is the initial attack by the nucleophile, not the departure of the leaving group.[2] The highly electronegative fluorine atom makes the carbon it is attached to more electrophilic, accelerating the nucleophilic attack.
Table 1: Comparison of Halogen Leaving Group Reactivity in SNAr
| Compound | Key Feature | Relative Rate of SNAr | Causality for Performance |
| This compound | Fluorine leaving group | High | The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the rate-determining nucleophilic attack.[2] |
| 4-Bromo-3-chloronitrobenzene | Chlorine leaving group | Moderate | Chlorine is less electronegative than fluorine, resulting in a less electrophilic carbon center and a slower rate of initial attack compared to the fluoro analog. |
| 3,4-Dichloronitrobenzene | Chlorine leaving group | Moderate | Similar reactivity to the bromo-chloro analog for SNAr at the C4-Cl position, which is activated by the para-nitro group. |
Part 2: Palladium-Catalyzed Cross-Coupling - The Versatile Bromide
While the C-F bond dictates SNAr chemistry, the C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[4][5] This provides a powerful orthogonal synthetic strategy. One can first perform an SNAr reaction at the fluorine position and then use the bromide for a subsequent cross-coupling, or vice-versa.
The choice of halogen is critical for the success of these reactions. The rate-determining step for many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity for this step generally follows the trend I > Br > OTf > Cl.[6]
Caption: Orthogonal reactivity of this compound.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is a cornerstone of modern synthesis.[6][7] For halogenated nitroaromatics, the choice of halide is a trade-off between reactivity, cost, and stability.
Table 2: Comparison of Halides in Suzuki-Miyaura Coupling
| Compound | Key Feature | Relative Reactivity | Causality for Performance |
| 4-Iodo-3-fluoronitrobenzene | Iodine leaving group | Very High | The weak C-I bond undergoes rapid oxidative addition to Pd(0), often allowing for milder reaction conditions. However, iodoarenes are typically more expensive and less stable.[6] |
| This compound | Bromine leaving group | High (Optimal) | Represents the "gold standard" for many applications, offering a perfect balance of high reactivity for reliable oxidative addition and excellent bench stability.[5][6] |
| 4-Chloro-3-fluoronitrobenzene | Chlorine leaving group | Low | The strong C-Cl bond requires more forcing conditions and specialized, electron-rich ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition step.[6][8] |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[9][10] The reactivity trends for the aryl halide mirror those seen in Suzuki coupling.
Table 3: Comparison of Halides in Buchwald-Hartwig Amination
| Compound | Key Feature | Relative Reactivity | Causality for Performance |
| 4-Iodo-3-fluoronitrobenzene | Iodine leaving group | Very High | Highly reactive, but can sometimes lead to side reactions or catalyst inhibition depending on the specific amine and conditions. |
| This compound | Bromine leaving group | High (Optimal) | Provides excellent reactivity and is compatible with a wide range of amines and catalyst systems, making it a reliable and versatile substrate.[4] |
| 4-Chloro-3-fluoronitrobenzene | Chlorine leaving group | Low | Generally challenging and requires advanced, bulky electron-rich phosphine ligands and often higher temperatures to achieve good conversion.[10] |
Part 3: Experimental Protocols & Methodologies
The following protocols are representative examples designed to be self-validating and are grounded in established literature.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 220.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 414.6 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a 25 mL round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed solvents, toluene and water, via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-fluoro-4-nitrobiphenyl.
Protocol 2: Nucleophilic Aromatic Substitution with a Secondary Amine
This protocol details the reaction of this compound with pyrrolidine.
Materials:
-
This compound (1.0 mmol, 220.0 mg)
-
Pyrrolidine (2.5 mmol, 0.21 mL)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)
-
Dimethyl Sulfoxide (DMSO), anhydrous (4 mL)
-
Sealed reaction vial, magnetic stirrer
Procedure:
-
In a sealed reaction vial, dissolve this compound in anhydrous DMSO.
-
Add potassium carbonate to the solution.
-
Add pyrrolidine dropwise to the stirring mixture at room temperature.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (30 mL).
-
A precipitate of the product should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield 4-(4-bromo-2-nitrophenyl)pyrrolidine.
Conclusion and Future Outlook
This compound is more than just another building block; it is a testament to the power of strategic functionalization. Its predictable and orthogonal reactivity at the C-F and C-Br bonds allows for the streamlined synthesis of complex, highly substituted aromatic compounds. While iodo-analogs offer higher reactivity in cross-coupling, they come at the cost of stability and price. Chloro-analogs, though inexpensive, often require significant process development to achieve efficient coupling. This compound occupies a "sweet spot," providing an optimal balance of reactivity, stability, and versatility that is invaluable in both discovery and process chemistry. As the demand for novel pharmaceuticals and materials continues to grow, the judicious use of such intelligently designed intermediates will remain a cornerstone of successful chemical synthesis.
References
- ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
- Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
- Semantic Scholar. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene....
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Pharmaffiliates. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis.
- Wikipedia. (n.d.). 4-Fluoronitrobenzene.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- PubMed. (2007). The role of fluorine in medicinal chemistry.
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- Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?.
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A Senior Application Scientist's Guide to Biological Activity Screening of Compounds Derived from 4-Bromo-3-fluoronitrobenzene
Introduction: The Versatility of the 4-Bromo-3-fluoronitrobenzene Scaffold
In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. The this compound moiety is a quintessential example of a versatile building block, prized for its unique electronic properties and multiple reactive sites. The presence of three distinct functional groups—a nitro group, a bromine atom, and a fluorine atom—on the benzene ring provides chemists with a powerful toolkit for creating diverse molecular architectures.
The electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in drug synthesis.[1] The differential reactivity of the halogens (iodine > bromine > chlorine > fluorine for metal-catalyzed cross-couplings; fluorine > chlorine > bromine > iodine for SNAr) allows for selective and sequential chemical modifications.[1][2] This guide provides a comparative analysis of screening methodologies for evaluating the biological potential of compounds derived from this privileged scaffold, focusing on anticancer, antimicrobial, and kinase inhibitory activities. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols to ensure reproducibility and scientific rigor.
Anticancer Activity Screening: From Primary Cytotoxicity to Mechanistic Insights
Derivatives of halogenated nitroaromatics are frequently explored for their potential as anticancer agents.[3][4] The initial step in this exploration is a broad cytotoxicity screen to identify compounds that inhibit cancer cell proliferation.
Comparative Performance of Representative Derivatives
The cytotoxic potential of novel compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit cell viability by 50%.[5] A lower IC₅₀ value indicates higher potency. The following table illustrates a hypothetical comparison of derivatives against common cancer cell lines, reflecting data patterns seen in the literature.[3][6]
| Compound ID | Derivative Class | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| BFN-Thia-01 | 1,3,4-Thiadiazole | 54.8 ± 4.1 | 62.3 ± 5.5 | 71.0 ± 6.8 |
| BFN-Quin-02 | 4-Hydroxyquinolone | 35.2 ± 3.7 | 41.5 ± 4.0 | 38.9 ± 3.2 |
| BFN-Azet-03 | β-Lactam | 0.095 ± 0.01 | 0.87 ± 0.06 | 1.21 ± 0.11 |
| Doxorubicin | Positive Control | 0.9 ± 0.08 | 1.2 ± 0.1 | 0.7 ± 0.05 |
| Data are presented as mean ± standard deviation from three independent experiments and are representative examples. |
This comparative data allows researchers to identify promising scaffolds (e.g., the β-lactam in BFN-Azet-03) and selectivity trends that warrant further investigation.
Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines the typical workflow for assessing the anticancer potential of a new chemical entity.
Caption: Principle of a TR-FRET kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
Rationale: This protocol describes a generic, homogenous (no-wash) assay format ideal for HTS. I[7]t measures the phosphorylation of a biotinylated peptide substrate. A europium (Eu)-labeled anti-phospho-substrate antibody acts as the FRET donor, and streptavidin-conjugated XL665 (SA-XL665) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal. An inhibitor prevents this, leading to a loss of signal. Running the assay at an ATP concentration close to the Michaelis constant (Kₘ) is critical for accurately comparing ATP-competitive inhibitors.
[8]Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, biotinylated peptide substrate, and ATP.
-
Compound Plating: In a low-volume 384-well plate, dispense test compounds serially diluted in DMSO, followed by the addition of assay buffer.
-
Kinase Reaction: Add the kinase enzyme to all wells except the negative control. Add the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60–120 minutes.
-
Reaction Termination & Detection: Stop the reaction by adding a buffer containing EDTA. Add the detection reagents (Eu-labeled antibody and SA-XL665).
-
Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light, to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm and 615 nm after excitation at 320 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the percent inhibition against the log of inhibitor concentration to determine the IC₅₀ value.
Conclusion
The this compound scaffold is a remarkably fruitful starting point for the synthesis of biologically active compounds. A systematic and logical screening cascade is essential to efficiently identify and characterize promising drug candidates derived from this platform. By employing robust, validated assays such as the MTT, broth microdilution, and TR-FRET kinase assays, researchers can generate high-quality, comparable data. Understanding the principles behind these experimental choices—from selecting the appropriate cell lines and microbial strains to optimizing assay conditions like ATP concentration—is fundamental to making informed decisions in the complex journey of drug discovery and development.
References
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2024). MDPI. [Link]
- Kinase assays. (2020). BMG LABTECH. [Link]
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024).
- Antimicrobial Susceptibility Testing.
- A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Wiley Online Library. [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2024).
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Gothenburg. [Link]
- Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]
- Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. (2023). MDPI. [Link]
- Clinical Breakpoint Tables. EUCAST. [Link]
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2018).
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). MDPI. [Link]
- Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. (2011).
- Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
- Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2020). MDPI. [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
- Assay Development for Protein Kinase Enzymes. (2012).
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). PMC - NIH. [Link]
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A Senior Application Scientist's Guide to Predicting and Confirming Regioselectivity in Nucleophilic Aromatic Substitution of 4-Bromo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials, the precise control of molecular architecture is paramount. 4-Bromo-3-fluoronitrobenzene stands as a versatile scaffold, presenting multiple potential sites for functionalization via nucleophilic aromatic substitution (SNAr). Understanding the regiochemical outcome of these reactions is not merely an academic exercise but a critical factor in the rational design of synthetic pathways, ensuring the efficient and predictable assembly of target molecules.
This guide provides an in-depth analysis of the factors governing the regioselectivity of SNAr reactions on this compound. We will explore the underlying electronic principles, predict the major and minor substitution products with common nucleophiles, and provide a framework for their unambiguous structural confirmation using spectroscopic methods. This document moves beyond a simple recitation of protocols to explain the causal relationships behind the expected outcomes, empowering researchers to make informed decisions in their synthetic endeavors.
The Decisive Role of Substituent Effects in SNAr Reactions
The reactivity of an aromatic ring towards nucleophilic attack is fundamentally dictated by its electronic landscape. The presence of electron-withdrawing groups is a prerequisite for a successful SNAr reaction, as they serve to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1] In the case of this compound, we have three key substituents to consider: the strongly activating nitro group (-NO₂), and two halogen atoms, fluorine and bromine.
The nitro group, positioned para to the bromine and meta to the fluorine, is the primary driver of reactivity. Its potent electron-withdrawing nature, through both inductive and resonance effects, depletes the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[2] The critical question then becomes: which halogen atom serves as the leaving group?
Fluorine vs. Bromine: A Counterintuitive Leaving Group Trend
In the realm of SN1 and SN2 reactions, bromide is an excellent leaving group, far superior to the poorly departing fluoride.[3] However, in the context of SNAr, this trend is often inverted. The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group.[4] Therefore, factors that stabilize this intermediate have a more pronounced effect on the overall reaction rate.
Fluorine's exceptional electronegativity plays a decisive role here. It exerts a powerful inductive electron-withdrawing effect, which significantly stabilizes the developing negative charge in the Meisenheimer complex.[5] This stabilization outweighs its poorer leaving group ability. Consequently, in many activated systems, fluorine is a more facile leaving group than bromine.[6]
For this compound, the fluorine atom is positioned ortho to the activating nitro group. This proximity allows for maximal stabilization of the negative charge that develops at the position of nucleophilic attack through the strong inductive effect of the fluorine. The bromine atom, being meta to the nitro group, offers less stabilization to an attacking nucleophile at its position. Therefore, we can confidently predict that nucleophilic attack will preferentially occur at the carbon atom bearing the fluorine atom.
Predicted Substitution Products with Common Nucleophiles
Based on the principles outlined above, we can predict the major products of the reaction of this compound with a selection of common nucleophiles.
Figure 1. Predicted major products from the nucleophilic aromatic substitution of this compound.
Reaction with Methoxide
The reaction with sodium methoxide is expected to yield 4-bromo-2-methoxy-1-nitrobenzene as the major product.
Reaction with Ammonia
Treatment with ammonia is predicted to produce 4-bromo-2-amino-1-nitrobenzene as the primary product.
Reaction with Thiophenol
The reaction with sodium thiophenoxide is anticipated to give 4-bromo-2-(phenylthio)-1-nitrobenzene as the main product.
While the substitution of bromine would lead to the corresponding 5-substituted-2-fluoronitrobenzene isomers, these are expected to be minor products, if formed at all, due to the less favorable stabilization of the Meisenheimer intermediate.
Experimental Protocols and Structural Confirmation
General Experimental Protocol for SNAr
Figure 2. A generalized workflow for the nucleophilic aromatic substitution and subsequent product isolation.
Detailed Protocol for Reaction with Sodium Methoxide (Analogous):
-
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) at room temperature, add sodium methoxide (1.2 mmol).
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-methoxy-1-nitrobenzene.
Spectroscopic Confirmation of Product Structures
The unambiguous confirmation of the substitution products relies on detailed analysis of their ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling constants for the major products are distinct from those of the potential minor isomers.
Table 1: Predicted ¹H and ¹³C NMR Data for Major Substitution Products
| Product Name | Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |
| 4-Bromo-2-methoxy-1-nitrobenzene | δ 7.8-8.0 (d, 1H), 7.4-7.6 (dd, 1H), 7.0-7.2 (d, 1H), 3.9-4.1 (s, 3H) | δ ~155 (C-OCH₃), ~140 (C-NO₂), ~135 (C-Br), ~130 (CH), ~120 (CH), ~115 (CH), ~56 (OCH₃) |
| 4-Bromo-2-amino-1-nitrobenzene | δ 7.9-8.1 (d, 1H), 7.0-7.2 (dd, 1H), 6.8-7.0 (d, 1H), 5.0-6.0 (br s, 2H) | δ ~145 (C-NH₂), ~138 (C-NO₂), ~133 (C-Br), ~128 (CH), ~120 (CH), ~118 (CH) |
| 4-Bromo-2-(phenylthio)-1-nitrobenzene | δ 8.0-8.2 (d, 1H), 7.2-7.6 (m, 7H) | δ ~148 (C-SPh), ~140 (C-NO₂), ~136 (C-Br), ~135 (CH), ~130 (CH, Phenyl), ~129 (CH, Phenyl), ~128 (CH, Phenyl), ~125 (CH), ~120 (CH) |
The key diagnostic features in the ¹H NMR spectra will be the chemical shifts and coupling patterns of the aromatic protons. For the major products, we expect to see an ABC spin system. In contrast, the minor products (substitution of bromine) would exhibit different splitting patterns due to the coupling with the remaining fluorine atom.
In the ¹³C NMR spectra, the carbon attached to the fluorine atom in the minor product would appear as a doublet with a large C-F coupling constant, a feature that would be absent in the major product.
Conclusion
This guide has established a robust framework for understanding and predicting the outcomes of nucleophilic aromatic substitution reactions on this compound. The strong activating effect of the nitro group, combined with the superior ability of the ortho-fluorine to stabilize the Meisenheimer intermediate, leads to a high degree of regioselectivity, favoring the displacement of the fluorine atom. While direct experimental data for the specific reactions discussed remains to be published, the theoretical principles and analogies to similar systems provide a confident basis for predicting the formation of 4-bromo-2-substituted-1-nitrobenzene derivatives as the major products. The provided experimental and spectroscopic guidelines offer a clear path for researchers to synthesize and unambiguously characterize these valuable chemical intermediates.
References
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- Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant. (2019). [Link]
- Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. (2023). [Link]
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- Supplementary Information for A mild and efficient method for the synthesis of phenols from aryl halides. Beilstein J. Org. Chem. (2014). [Link]
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- Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. J. Chem. Educ. (2011). [Link]
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- Here is some Nucleophilic Aromatic Substitution for ya! The OChem Whisperer. (2017). [Link]
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A Senior Application Scientist's Guide to the Comparative Cost-Analysis of Synthetic Routes Using 4-Bromo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Bromo-3-fluoronitrobenzene
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound is a trifunctionalized aromatic ring that serves as a highly versatile scaffold. Its utility stems from the orthogonal reactivity of its substituents: the nitro group acts as a powerful electron-withdrawing group and a precursor to an amine, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, and the fluorine atom can modulate physicochemical properties or serve as a site for nucleophilic aromatic substitution (SNAr).
The electron-withdrawing nitro group, positioned para to the bromine, significantly activates the C-Br bond towards oxidative addition in palladium catalysis and also activates the C-F bond for SNAr, albeit to a lesser extent.[1] This electronic arrangement makes this compound a valuable starting material for the synthesis of fluorinated heterocycles and other intricate structures often found in pharmaceuticals.[2][3] This guide provides a comparative analysis of two of the most powerful and widely used synthetic transformations starting from this key intermediate: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. We will delve into detailed protocols, the rationale behind experimental choices, and a comprehensive cost-analysis to inform your synthetic strategy.
Route A: Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide.[4][5] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it a go-to method for constructing biaryl and related structures.
Causality Behind Experimental Choices
In the context of this compound, the C-Br bond is the primary site for the Suzuki coupling. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.
-
Catalyst System : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable catalyst for this transformation.[6] It is an air-sensitive solid that readily provides the active Pd(0) species in solution. The triphenylphosphine ligands are crucial for stabilizing the palladium center throughout the catalytic cycle.
-
Base : An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) is typically employed. The base serves a dual purpose: it activates the boronic acid by forming a more nucleophilic boronate complex and facilitates the final step of the catalytic cycle by promoting the regeneration of the active catalyst.[4]
-
Solvent System : A biphasic solvent system, such as toluene and water, is often used. Toluene dissolves the organic starting materials and the palladium complex, while the aqueous phase dissolves the inorganic base. This setup allows the key transmetalation step to occur efficiently at the phase interface.
Experimental Protocol: Synthesis of 4-Phenyl-3-fluoronitrobenzene
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 2.20 g, 10.0 mmol) and phenylboronic acid (e.g., 1.46 g, 12.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 347 mg, 0.3 mmol).
-
Prepare a 2M aqueous solution of sodium carbonate (e.g., 2.12 g in 10 mL of water) and add it to the flask.
-
Add toluene (e.g., 50 mL) to the reaction mixture.
-
Under a nitrogen or argon atmosphere, heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-phenyl-3-fluoronitrobenzene.
Route B: Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for forming C-N bonds from aryl halides.[7] This reaction is of immense importance in the pharmaceutical industry, where the arylamine motif is a common feature in drug candidates.
Causality Behind Experimental Choices
This reaction requires a carefully selected catalyst system to overcome the challenges associated with C-N bond formation.
-
Catalyst System : A combination of a palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand is typically required.[8][9] XPhos is a highly effective ligand for this purpose.[10] The bulky nature of the ligand facilitates the final reductive elimination step, which is often the rate-limiting step in the catalytic cycle, while its electron-donating properties promote the initial oxidative addition of the aryl bromide.
-
Base : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice.[11] It is strong enough to deprotonate the amine (or a palladium-amine adduct) to form the key palladium-amido intermediate without competing as a nucleophile.
-
Solvent : Anhydrous, aprotic solvents like toluene or 1,4-dioxane are necessary to prevent quenching of the strong base and interference with the catalytic intermediates.
Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)-3-fluoronitrobenzene
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add Pd₂(dba)₃ (e.g., 137 mg, 0.15 mmol) and XPhos (e.g., 191 mg, 0.4 mmol).
-
Add anhydrous toluene (e.g., 20 mL) and stir for 10 minutes until a homogeneous catalyst solution forms.
-
To this solution, add this compound (e.g., 2.20 g, 10.0 mmol), morpholine (e.g., 1.05 g, 12.0 mmol), and sodium tert-butoxide (e.g., 1.35 g, 14.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench by adding water (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(morpholin-4-yl)-3-fluoronitrobenzene.
Comparative Data & Cost-Analysis
To provide a practical comparison, we have compiled a cost-analysis based on a theoretical 10 mmol scale synthesis. Prices are estimated from various chemical suppliers' catalog listings for research quantities and are subject to change.[6][12][13][14][15][16][17] The analysis assumes typical yields of 85% for both reactions for comparative purposes.
| Component | Route A: Suzuki-Miyaura | Route B: Buchwald-Hartwig |
| Starting Material | ||
| This compound (2.20 g) | ~$2.50 | ~$2.50 |
| Coupling Partner | ||
| Phenylboronic Acid (1.46 g) | ~$3.50 | - |
| Morpholine (1.05 g) | - | ~$0.50 |
| Catalyst System | ||
| Pd(PPh₃)₄ (347 mg) | ~$35.00 | - |
| Pd₂(dba)₃ (137 mg) | - | ~$25.00 |
| XPhos (191 mg) | - | ~$14.00 |
| Base | ||
| Sodium Carbonate (2.12 g) | ~$0.20 | - |
| Sodium tert-butoxide (1.35 g) | - | ~$1.50 |
| Solvent (50 mL) | ||
| Toluene | ~$1.00 | ~$1.00 |
| Total Estimated Reagent Cost | ~$42.20 | ~$44.50 |
| Assumed Yield (85%) | 1.85 g | 1.92 g |
| Cost per Gram of Product | ~$22.81 / g | ~$23.18 / g |
Discussion of Analysis
From a purely reagent-cost perspective for a small-scale research synthesis, the two routes are remarkably comparable.
-
Route A (Suzuki-Miyaura) : The primary cost driver is the palladium catalyst, Pd(PPh₃)₄. While the base and coupling partner are relatively inexpensive, the catalyst's price significantly impacts the overall cost.
-
Route B (Buchwald-Hartwig) : The cost is more distributed between the palladium precursor (Pd₂(dba)₃) and the specialized phosphine ligand (XPhos). While the amine coupling partner is very cheap, the requirement for a more expensive ligand and a stronger, more hazardous base (NaOtBu) makes the total cost slightly higher in this specific comparison.
Beyond the Numbers:
-
Scalability and Process Safety : For larger-scale synthesis, the cost of specialized ligands like XPhos and the handling requirements for the pyrophoric and moisture-sensitive NaOtBu base in the Buchwald-Hartwig amination could present greater challenges and expenses than the milder and more robust conditions of the Suzuki coupling.
-
Catalyst Loading : The costs are highly sensitive to catalyst loading. Optimization to reduce the amount of palladium and ligand is a critical aspect of process development and can dramatically alter the financial viability of a given route. Modern, highly active pre-catalysts can often be used at much lower loadings (e.g., <0.1 mol%), which would significantly reduce the cost contribution from the catalyst system.
-
Green Chemistry : The Suzuki reaction, using a mild inorganic base and a biphasic system that can sometimes include water as a co-solvent, is often considered a "greener" alternative to reactions requiring strong, hazardous bases and strictly anhydrous conditions.[18]
Mandatory Visualizations
Caption: Workflow for Suzuki-Miyaura C-C Coupling.
Caption: Workflow for Buchwald-Hartwig C-N Amination.
Conclusion and Recommendations
Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent highly effective and reliable methods for the functionalization of this compound. The choice between them is less about a clear "winner" and more about the specific strategic goals of the synthesis.
-
For the synthesis of biaryl compounds (C-C bonds) , the Suzuki-Miyaura coupling offers a robust, scalable, and relatively "green" pathway. Its primary drawback is the cost of the palladium catalyst, which necessitates careful optimization of catalyst loading.
-
For the synthesis of arylamines (C-N bonds) , the Buchwald-Hartwig amination is unparalleled in its scope and efficiency. The slightly higher cost and more stringent reaction conditions (anhydrous solvent, strong base) are often a necessary trade-off for the ability to construct these critical bonds, which are ubiquitous in pharmacologically active molecules.
Ultimately, this compound proves to be an exceptionally valuable starting material, providing chemists with facile access to two of the most important classes of transformations in modern organic chemistry. The selection of the synthetic route should be guided by the desired final product, scale, process safety considerations, and economic constraints.
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Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Bromo-3-fluoronitrobenzene
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. 4-Bromo-3-fluoronitrobenzene (CAS No. 185331-69-5), a halogenated nitroaromatic compound, demands a meticulous and informed approach to its disposal. Due to its inherent hazards, improper handling of this waste stream can pose significant risks to personnel and the environment.
This guide provides an in-depth, procedural framework for the disposal of this compound, grounded in regulatory standards and field-proven safety practices. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this hazardous waste stream with confidence and precision.
Part 1: Immediate Safety Profile & Hazard Recognition
Before any disposal protocol is initiated, a complete understanding of the compound's hazards is paramount. This compound is a reactive chemical intermediate whose toxicological properties have not been fully investigated.[1] However, based on its structure and data from similar compounds, a conservative and cautious approach is required.
The primary hazards are summarized in the table below. This information is critical for risk assessment and for justifying the stringent disposal protocols that follow.
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | May cause immediate adverse health effects upon exposure. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Direct contact can lead to redness, pain, and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Splashes can result in significant pain, redness, and potential damage to eye tissue. |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[3] | Improper release can contaminate water systems, posing a long-term threat to ecosystems. |
Given these hazards, adherence to the prescribed Personal Protective Equipment (PPE) is non-negotiable.
-
Hand Protection : Chemical-resistant gloves (e.g., Nitrile rubber) are required. Gloves must be inspected before use and disposed of immediately if contaminated.[1]
-
Eye/Face Protection : Chemical safety goggles and a face shield must be worn to protect against splashes.
-
Skin and Body Protection : A chemical-resistant lab coat, fully buttoned, and closed-toe shoes are mandatory.
-
Respiratory Protection : All handling of this compound, including waste consolidation, must be performed in a certified chemical fume hood.[4] If the risk of aerosol generation is high, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[1]
Part 2: The Disposal Decision Framework: Why Incineration is the Only Viable Route
The chemical structure of this compound—a halogenated nitroaromatic—dictates its disposal pathway. The stability of the aromatic ring and the presence of bromine and fluorine atoms make it persistent and unsuitable for common disposal methods like landfilling.
The Rationale Against Land Disposal
Landfilling of halogenated organic compounds is strongly discouraged and heavily regulated. These compounds are known as xenobiotics, meaning they are foreign to biological systems and resist natural degradation.[5]
-
Leachate Contamination : Halogenated organics can leach from landfills into groundwater, causing persistent contamination that is difficult and costly to remediate.[6][7][8]
-
Environmental Persistence : The carbon-halogen bonds are strong, making these compounds resistant to microbial breakdown under the anoxic conditions typical of landfills.[6][9]
The Mandate for High-Temperature Incineration
The most effective and regulatory-compliant method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.[1] This process ensures the complete destruction of the molecule.
The causality is clear: the high thermal energy breaks the stable aromatic ring and the carbon-halogen bonds, converting the compound into simpler, less harmful substances. However, this process itself generates hazardous byproducts that must be managed.
-
EU Directive on Industrial Emissions : For hazardous waste containing over 1% halogenated organic substances, a minimum incineration temperature of 1100 °C is mandated to ensure complete destruction and prevent the formation of highly toxic dioxins and furans.[10][11]
-
Flue Gas Treatment : The combustion of this compound produces acidic gases, including hydrogen bromide (HBr), hydrogen fluoride (HF), and nitrogen oxides (NOx).[2][3] Licensed incineration facilities are equipped with sophisticated flue-gas cleaning systems, such as scrubbers, to neutralize these acidic gases before they are released into the atmosphere.[2][12][13] Wet scrubbers typically use an alkaline solution (e.g., caustic soda) to react with and remove these harmful components.[2][13]
The following diagram illustrates the decision-making logic for the disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Part 3: Step-by-Step Operational Disposal Plan
This section provides a detailed, sequential protocol for the collection, storage, and preparation for the disposal of this compound waste.
Phase 1: Waste Collection and Segregation
The principle of waste segregation is fundamental to laboratory safety and compliant disposal. Halogenated organic waste must never be mixed with non-halogenated waste streams.
Protocol:
-
Designate a Waste Container : Procure a clearly labeled, dedicated hazardous waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other halogenated solvents or reagents present.
-
Collect Waste :
-
Solid Waste : Collect unreacted this compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, bench paper) in this container.
-
Liquid Waste : Collect reaction mother liquors and solvent rinses (e.g., from cleaning glassware) containing the compound in a separate, dedicated halogenated liquid waste container.
-
-
Maintain Closure : Keep the waste container closed at all times, except when adding waste. This minimizes the release of volatile compounds.
Phase 2: Interim Storage
Proper storage of hazardous waste is governed by regulations to prevent accidents and environmental release.
Protocol:
-
Storage Location : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin to capture any potential leaks or spills.
-
Incompatible Materials : Ensure the storage area is free from incompatible materials. This compound is incompatible with:
-
Log Keeping : Maintain a log sheet for the waste container, detailing the contents and quantities added.
Phase 3: Arranging for Final Disposal
Final disposal must be handled by a licensed professional waste disposal service.
Protocol:
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide Documentation : Furnish the EHS office with the waste log sheet and any other required documentation. They will ensure the waste is manifested correctly according to EPA's Resource Conservation and Recovery Act (RCRA) regulations.
-
RCRA Waste Codes : Under RCRA, this waste would likely be classified under an "F" code for wastes from non-specific sources, such as F002 or F005, if mixed with spent solvents. Your EHS professional will make the final determination.
Part 4: Spill and Emergency Protocol
Accidents happen, but a prepared response can significantly mitigate the consequences. A minor spill is one that laboratory personnel can safely manage without external assistance.
Immediate Response to a Minor Spill
-
Alert Personnel : Immediately alert others in the laboratory.
-
Isolate the Area : Cordon off the spill area.
-
Ventilate : Ensure the chemical fume hood is operational. Do not open windows, as this can create unpredictable air currents.
-
Don PPE : At a minimum, don a double layer of nitrile gloves, chemical safety goggles, a face shield, and a lab coat.
The following diagram outlines the spill response workflow.
Caption: Emergency Spill Response Workflow.
Step-by-Step Spill Cleanup Methodology
Protocol:
-
Containment : For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter. For a solid spill, gently cover the powder. Do not use combustible materials like paper towels for the initial absorption.
-
Absorption/Collection : Working from the outside in, apply the absorbent material to the spill. Once the material is fully absorbed, use non-sparking scoops or tongs to carefully collect the mixture.[12]
-
Packaging : Place the collected material into a heavy-duty plastic bag or a designated container for solid hazardous waste.
-
Surface Decontamination :
-
Wipe the spill area thoroughly with paper towels dampened with soap and water.
-
Place the contaminated paper towels into the same waste bag.
-
-
Final Cleaning : Perform a final wipe-down of the area with clean, wet paper towels.
-
Waste Disposal : Seal the waste bag, label it clearly as "Spill Debris: this compound," and manage it as halogenated hazardous waste for EHS pickup.
-
Decontaminate Tools : Thoroughly clean all non-disposable tools used in the cleanup with soap and water.[12]
-
Personal Hygiene : Remove PPE carefully, avoiding contact with the contaminated exterior. Wash hands and forearms thoroughly with soap and water.
By adhering to this comprehensive guide, you can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, building a foundation of trust in your laboratory's operational excellence.
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A Senior Application Scientist's Guide to Handling 4-Bromo-3-fluoronitrobenzene
This guide provides essential safety and logistical information for the handling of 4-Bromo-3-fluoronitrobenzene. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure that researchers, scientists, and drug development professionals can operate with the highest degree of safety and efficacy. The protocols herein are designed to be a self-validating system, explaining the causality behind each procedural step to build a foundational understanding of safe laboratory practices.
Hazard Analysis: Understanding the Intrinsic Risks
This compound (CAS No. 185331-69-5) is a halogenated nitroaromatic compound that demands careful handling due to its significant health hazards. A thorough understanding of its risk profile is the cornerstone of effective personal protection. The primary hazards associated with this chemical are:
-
Acute Toxicity: The compound is classified as harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2][3][4] This multi-route toxicity means that exposure through any pathway can lead to adverse health effects.
-
Irritation: It is known to cause serious skin and eye irritation.[1][2][3][4][5] Direct contact can lead to inflammation, redness, and discomfort. Furthermore, it may cause respiratory irritation if its dust or vapors are inhaled.[1][2][3][4][6]
-
Organ Toxicity: There is evidence to suggest that prolonged or repeated exposure may cause damage to organs.[2][7]
The chemical, physical, and toxicological properties of this specific compound have not been exhaustively investigated, which necessitates a cautious approach where all potential exposure routes are rigorously controlled.[6]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a targeted strategy to mitigate the specific risks identified above. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against dust, splashes, and vapors that cause serious eye irritation.[3][8][9] A full-face shield must be worn over the goggles to protect the entire face from splashes during procedures such as transferring solutions.[3][7] |
| Hands | Chemical-Resistant Gloves (Double-Gloved) | Given the chemical's dermal toxicity and skin irritation properties, robust hand protection is critical. Double-gloving with nitrile gloves is recommended for incidental contact. For direct handling or risk of splash, a heavy-duty outer glove (e.g., neoprene or butyl rubber) over an inner nitrile glove provides superior protection.[10] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[6] Proper removal technique is essential to avoid contaminating the skin.[6] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required to protect the skin and personal clothing from accidental contact.[7][10] For operations with a higher risk of significant exposure, such as handling large quantities or in the event of a large spill, hooded chemical-resistant clothing or a gas-tight suit may be necessary.[7] |
| Respiratory | NIOSH/CEN Approved Respirator (As needed) | All handling must, at a minimum, be conducted in a well-ventilated area, with a certified chemical fume hood being the standard engineering control.[2][3][8] If dust or aerosols are generated, or if engineering controls are insufficient, respiratory protection is required.[3] For nuisance exposures, a P95 (US) or P1 (EU) particulate respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) combination cartridge respirator is recommended.[6] |
Operational Protocol: From Receipt to Disposal
Adherence to a strict, step-by-step workflow is critical for minimizing exposure and ensuring a safe experimental environment.
Step 1: Preparation and Engineering Controls
-
Fume Hood Verification: Before any work begins, confirm that the chemical fume hood is certified and functioning correctly. Its airflow should be adequate to contain any vapors or dust.
-
Designated Area: Establish a designated area within the fume hood exclusively for handling this compound to contain potential contamination.[10]
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers within the fume hood before introducing the chemical. This minimizes movement in and out of the containment area.
-
Emergency Equipment Check: Ensure that an emergency eyewash station and safety shower are immediately accessible and unobstructed.[2][3][11]
Step 2: Handling and Experimental Use
-
Don PPE: Put on all required PPE as detailed in the table above before opening the chemical container.
-
Container Handling: Keep the container with this compound tightly sealed when not actively in use.[2][7][8]
-
Manipulation: Conduct all weighing, transfers, and reactions within the designated area of the fume hood to contain any spills or releases. Avoid actions that could generate dust.[6]
-
Prudent Practices: Do not eat, drink, or smoke in the laboratory area.[3][4][7]
Step 3: Post-Handling and Decontamination
-
Surface Decontamination: After completing the work, decontaminate all surfaces and equipment within the fume hood that may have come into contact with the compound.
-
PPE Removal: Carefully remove PPE, ensuring the contaminated outer surfaces do not contact your skin. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[3][4][6][8]
Emergency Protocol: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and correct response is vital.
Chemical Spill Workflow
The following diagram outlines the procedural flow for responding to a spill of this compound.
Caption: Workflow for managing a this compound spill.
First-Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[1][6] Seek medical attention.[1][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air.[2][6] If breathing is difficult or has stopped, provide artificial respiration.[3][6] Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1][6] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor for treatment advice.[1][4]
Logistics: Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be collected in suitable, closed, and clearly labeled containers.[2][6]
-
Regulatory Compliance: Waste must be disposed of in accordance with all applicable local, state, and federal regulations. Do not mix this waste with other materials.
-
Disposal Method: Due to its hazardous nature, disposal via a licensed professional waste disposal service is required. Chemical incineration in a facility equipped with an afterburner and scrubber may be necessary.[6]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you conduct.
References
- MSDS of this compound. (2009). Santa Cruz Biotechnology.
- GPS Safety Summary - Para Fluoro Nitro Benzene Solid. (2025). Aarti Industries.
- SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - 5-Bromo-2-fluoronitrobenzene. (2025). Thermo Fisher Scientific.
- Personal Protective Equipment. (2025). US EPA.
- SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. (2014). Fisher Scientific.
- 3-Bromo-4-fluoronitrobenzene Safety D
- 4-Bromo-3-fluoroiodobenzene SAFETY D
- SAFETY DATA SHEET - 4-Bromo-1-fluoro-2-nitrobenzene. (2025). Acros Organics.
- Safety Data Sheet - 3-Bromo-2-fluoronitrobenzene. (2021). Biosynth.
- SAFETY DATA SHEET - 4-Bromo-3-nitro-benzotrifluoride. (2025). Thermo Fisher Scientific.
- Personal protective equipment for handling 4-Bromo-3-iodophenol. (2025). Benchchem.
- GPS Safety Summary - 1-bromo-3,4,5-trifluorobenzene. (2021). Aarti Industries.
- Chemical Safety Data Sheet MSDS / SDS - 3-Bromo-4-fluoronitrobenzene. (2025). ChemicalBook.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
